Product packaging for Pivmecillinam Hydrochloride(Cat. No.:CAS No. 32887-03-9)

Pivmecillinam Hydrochloride

货号: B1678496
CAS 编号: 32887-03-9
分子量: 476.0 g/mol
InChI 键: UHPXMYLONAGUPC-WKLLBTDKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Pivaloyloxymethyl ester of amdinocillin that is well absorbed orally, but broken down to amdinocillin in the intestinal mucosa. It is active against gram-negative organisms and used as for amdinocillin.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34ClN3O5S B1678496 Pivmecillinam Hydrochloride CAS No. 32887-03-9

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O5S.ClH/c1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23;/h12,14-15,17H,6-11,13H2,1-5H3;1H/t14-,15+,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPXMYLONAGUPC-WKLLBTDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045453
Record name Pivmecillinam hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32887-03-9
Record name Pivmecillinam hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32887-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pivmecillinam hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032887039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pivmecillinam hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-3,3-dimethyl-7-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester, monohydrochloride, [2S-(2α,5α,6β)]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.602
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIVMECILLINAM HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48FX7N21H2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical Properties of Pivmecillinam Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pivmecillinam Hydrochloride is the hydrochloride salt of pivmecillinam, an orally active prodrug of the β-lactam antibiotic mecillinam.[][2] Upon oral administration, it is rapidly absorbed and hydrolyzed by non-specific esterases in the blood, gastrointestinal mucosa, and other tissues to release the active antibacterial agent, mecillinam.[2][3] Mecillinam exhibits a targeted spectrum of activity, primarily against Gram-negative bacteria, and is clinically used for the treatment of lower urinary tract infections (UTIs), particularly those caused by Escherichia coli, Proteus mirabilis, and Staphylococcus saprophyticus.[3][4][5]

This technical guide provides an in-depth overview of the core physicochemical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols for key analytical methods, and visualizations of its metabolic pathway and analytical workflows, designed to support professionals in research and drug development.

Chemical and Physical Properties

This compound is a white or almost white crystalline powder.[][6] Its fundamental properties are summarized in Table 1.

Table 1: General Physicochemical Properties of this compound

Property Value Source(s)
IUPAC Name 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride [7][8]
Molecular Formula C₂₁H₃₄ClN₃O₅S [7]
Molecular Weight 476.03 g/mol [][4][7]
CAS Number 32887-03-9 [4][7]
Appearance White or almost white crystalline powder [][2][6]
Melting Point 172-173 °C [][9]
pKa (Strongest Acidic) 13.66 (Predicted) [8][10]

| pKa (Strongest Basic) | 7.91 (Predicted) |[8][10] |

Solubility

This compound's solubility is a critical factor for formulation and experimental design. It is freely soluble in water and polar organic solvents like ethanol and methanol.

Table 2: Solubility Profile of this compound

Solvent Solubility Source(s)
Water Freely soluble (95 mg/mL) [][4][6]
Ethanol (anhydrous) Freely soluble (95 mg/mL) [][4][6]
Methanol Freely soluble [][6]
Dimethyl Sulfoxide (DMSO) 34 - 95 mg/mL [4][11][12]

| Acetone | Slightly soluble |[][6] |

Stability and Storage

Storage: For long-term preservation of the powder, storage at -20°C is recommended, which maintains stability for up to three years.[][4][12] Stock solutions should be stored in aliquots to prevent degradation from repeated freeze-thaw cycles. Solutions stored at -20°C should be used within one month, while storage at -80°C can extend stability for up to six months.[11]

Chemical Stability: Pivmecillinam is an ester prodrug and is susceptible to hydrolysis. It is relatively stable in acidic solutions but is unstable in neutral or alkaline conditions.[13] In human plasma, both pivmecillinam and its active form, mecillinam, are unstable. Their stability can be significantly enhanced for analytical purposes by acidifying the plasma samples.[14][15][16]

Mechanism of Action and Bioactivation

Pivmecillinam itself is not an active antibacterial agent.[13] Its therapeutic effect is dependent on its in-vivo conversion to mecillinam. This bioactivation process is highly efficient.

  • Absorption and Hydrolysis: After oral administration, this compound is well absorbed and rapidly hydrolyzed by non-specific esterases.[3][17] This enzymatic cleavage releases the active moiety, mecillinam.[5]

  • Target Binding: Mecillinam is a β-lactam antibiotic that interferes with the biosynthesis of the bacterial cell wall.[17][18] Unlike most penicillins that target PBP-1A, -1B, or -3, mecillinam has a high and specific binding affinity for Penicillin-Binding Protein 2 (PBP-2) in Gram-negative bacteria.[3][19][20]

  • Inhibition and Lysis: The binding to PBP-2 inhibits the polymerization and cross-linking of peptidoglycan, which is essential for maintaining the structural integrity of the bacterial cell wall.[17] This disruption leads to the weakening of the cell wall and subsequent cell lysis.[18]

Pivmecillinam_MOA cluster_host Host System cluster_bacterium Gram-Negative Bacterium piv Pivmecillinam HCl (Oral Administration) abs Absorption & Hydrolysis piv->abs mec Mecillinam (Active Drug) abs->mec est Esterases est->abs pbp2 Penicillin-Binding Protein 2 (PBP-2) mec->pbp2 Binds to synth Peptidoglycan Synthesis pbp2->synth Inhibits wall Cell Wall Integrity synth->wall lysis Cell Lysis wall->lysis

Caption: Bioactivation of Pivmecillinam and its mechanism of action on bacteria.

Experimental Protocols

Accurate quantification and analysis of this compound are essential for research. Below are methodologies derived from published literature.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for pharmacokinetic studies, allowing for the simultaneous determination of the unstable pivmecillinam and its active metabolite mecillinam in human plasma.[14][15]

  • Objective: To quantify pivmecillinam and mecillinam in plasma.

  • Sample Preparation:

    • To stabilize the analytes, acidify human plasma samples immediately after collection.

    • Perform protein precipitation by adding acetonitrile to the plasma sample.

    • Use Cephalexin as an internal standard.[14]

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Chromatographic Conditions:

    • Instrument: LC-MS/MS system.

    • Column: A reverse-phase C18 column, such as an UltimateXB-C18.[14][15]

    • Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.[14][15]

  • Mass Spectrometric Parameters:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Pivmecillinam: m/z 440.2 → 167.1[14][15]

      • Mecillinam: m/z 326.1 → 167.1[14][15]

      • Internal Standard (Cephalexin): m/z 348.1 → 158.1[14][15]

LCMS_Workflow start Human Plasma Sample (with Internal Standard) acid Acidification (Enhances Stability) start->acid ppt Protein Precipitation (Acetonitrile) acid->ppt cent Centrifugation ppt->cent sup Collect Supernatant cent->sup inject LC-MS/MS Analysis (C18 Column, ESI+) sup->inject data Data Acquisition & Analysis (MRM Transitions) inject->data end Quantification Results data->end

References

A Technical Guide to the Prodrug Activation of Pivmecillinam Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Pivmecillinam hydrochloride is an orally administered prodrug of the antibiotic mecillinam, which is highly effective against Gram-negative bacteria, particularly those causing uncomplicated urinary tract infections (uUTIs). The clinical utility of pivmecillinam stems from its prodrug design, which overcomes the poor oral bioavailability of the active agent, mecillinam. This technical guide provides an in-depth exploration of the activation mechanism of pivmecillinam, detailing the biochemical transformation, relevant pharmacokinetic parameters, and the experimental methodologies used to study this process.

The Prodrug Principle: Enabling Oral Efficacy

Mecillinam, an amidinopenicillanic acid, exhibits potent bactericidal activity by selectively binding to and inhibiting penicillin-binding protein 2 (PBP-2) in the bacterial cell wall.[1][2][3] This mechanism is distinct from many other β-lactam antibiotics, which target other PBPs.[1][2] However, mecillinam itself has poor gastrointestinal absorption, limiting its effectiveness as an oral agent.[4]

To address this, pivmecillinam was developed. It is the pivaloyloxymethyl ester of mecillinam.[2][3] This chemical modification renders the molecule more lipophilic, facilitating its absorption from the gastrointestinal tract. Once absorbed, it is designed to undergo rapid hydrolysis to release the active mecillinam.[5]

The Biochemical Activation Pathway

The conversion of pivmecillinam to mecillinam is a rapid, one-step enzymatic hydrolysis reaction.

Absorption and Hydrolysis: Following oral administration, this compound is well-absorbed.[6] The activation process is not localized to a single organ but occurs broadly throughout the body. The hydrolysis is catalyzed by non-specific esterases that are abundantly present in the gastrointestinal mucosa, blood, and other tissues.[1][5][6][7] This enzymatic action cleaves the ester bond, releasing three molecules: the active antibiotic mecillinam, pivalic acid, and formaldehyde.[8][9]

G cluster_0 Systemic Circulation / Tissues Pivmecillinam Pivmecillinam (Prodrug) Mecillinam Mecillinam (Active Drug) Pivmecillinam->Mecillinam Enzymatic Hydrolysis (Non-specific Esterases) PivalicAcid Pivalic Acid Pivmecillinam->PivalicAcid Formaldehyde Formaldehyde Pivmecillinam->Formaldehyde

Figure 1: Pivmecillinam Prodrug Activation Pathway.

Pharmacokinetic Profile

The efficiency of the absorption and conversion process is reflected in the pharmacokinetic parameters of mecillinam following an oral dose of pivmecillinam. The presence of food does not significantly impact absorption.[4][6]

ParameterValueSource(s)
Oral Bioavailability 60-70%[10]
Time to Peak Plasma Conc. (Tmax) ~1 hour[2][6]
Peak Plasma Conc. (Cmax) ~5 µg/mL (after 400 mg dose)[2][6]
Serum Half-life (t½) ~1.0 - 1.2 hours[2][6][10]
Protein Binding 5-10%[6]
Primary Route of Excretion Renal (as mecillinam)[9][10]
Urinary Recovery ~50% of dose excreted as mecillinam within 6 hours[6]

Metabolic Byproducts and Clinical Implications

The hydrolysis of the pivaloyloxymethyl ester generates pivalic acid.[1][9] This byproduct is of clinical importance as it can interfere with the metabolism of carnitine. Pivalic acid is activated to pivaloyl-CoA, which is then conjugated with carnitine to form pivaloylcarnitine for excretion in the urine.[1][9] This process can lead to a depletion of systemic carnitine stores, particularly with prolonged use of pivmecillinam.[9]

G cluster_1 Pivalic Acid Metabolism PivalicAcid Pivalic Acid (from Pivmecillinam Hydrolysis) PivaloylCoA Pivaloyl-CoA PivalicAcid->PivaloylCoA Activation Pivaloylcarnitine Pivaloylcarnitine PivaloylCoA->Pivaloylcarnitine Conjugation Carnitine Carnitine Pool Carnitine->Pivaloylcarnitine Conjugation Carnitine->Pivaloylcarnitine Depletion Urine Excreted in Urine Pivaloylcarnitine->Urine

Figure 2: Pathway of Pivalate-Induced Carnitine Depletion.

Experimental Protocols

Studying the activation and activity of pivmecillinam requires specific and robust methodologies.

Quantification of Pivmecillinam and Mecillinam in Plasma

A validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method is essential for pharmacokinetic studies.[11][12]

Methodology:

  • Sample Preparation: A plasma sample is obtained from a subject. An internal standard (e.g., cephalexin) is added.[11][12]

  • Protein Precipitation: Proteins are precipitated by adding a solvent like acetonitrile, which also releases the drugs from protein binding.[11][12]

  • Separation: After centrifugation, the supernatant is injected into an LC system. The compounds (pivmecillinam, mecillinam, and internal standard) are separated on a reverse-phase column (e.g., C18). A typical mobile phase consists of a gradient of methanol and water containing 0.1% formic acid.[11][12]

  • Detection and Quantification: The separated compounds are ionized (e.g., positive ion mode) and detected by a mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions (e.g., m/z 440.2→167.1 for pivmecillinam and m/z 326.1→167.1 for mecillinam).[11][12]

  • Data Analysis: The concentration of each analyte is determined by comparing its peak area ratio to the internal standard against a standard curve.

G Start Human Plasma Sample Step1 Add Internal Standard & Acetonitrile (Protein Precipitation) Start->Step1 Step2 Vortex & Centrifuge Step1->Step2 Step3 Collect Supernatant Step2->Step3 Step4 LC-MS/MS Analysis (C18 Column, Gradient Elution) Step3->Step4 Step5 Quantification (MRM, Standard Curve) Step4->Step5 End Pivmecillinam & Mecillinam Concentrations Step5->End

Figure 3: Workflow for LC-MS/MS Quantification.

In Vitro Susceptibility Testing of Mecillinam

To determine the antibacterial efficacy of the active drug, Minimum Inhibitory Concentration (MIC) testing is performed. As pivmecillinam is a prodrug, susceptibility testing is always conducted with the active form, mecillinam.[13][14]

Reference Protocol: Agar Dilution The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) designate agar dilution as the reference method for mecillinam MIC determination.[13][15] This is preferred because results from broth microdilution can be inconsistent, influenced by the osmolality and ion concentration of the broth media.[13]

Methodology:

  • Media Preparation: A series of Mueller-Hinton agar plates are prepared, each containing a specific, twofold serial dilution of mecillinam.

  • Inoculum Preparation: The bacterial isolate to be tested is grown to a specific turbidity, corresponding to a standardized concentration (e.g., 0.5 McFarland standard). This suspension is then diluted further.

  • Inoculation: A standardized volume of the bacterial inoculum is spot-plated onto the surface of each mecillinam-containing agar plate and a growth control plate (no antibiotic).

  • Incubation: Plates are incubated under standard conditions (e.g., 35°C for 16-20 hours).

  • MIC Determination: The MIC is read as the lowest concentration of mecillinam that completely inhibits visible bacterial growth on the agar.

Conclusion

The clinical success of this compound is a direct result of its intelligent prodrug design. By masking the hydrophilic active site of mecillinam with a lipophilic pivaloyloxymethyl ester, the drug achieves excellent oral absorption. The subsequent rapid and widespread hydrolysis by non-specific esterases ensures the efficient release of active mecillinam into the systemic circulation, where it can reach the site of infection. Understanding this activation mechanism, its associated pharmacokinetics, and the specific experimental protocols required for its study is crucial for the continued development and optimal clinical use of this important antibiotic.

References

An In-depth Technical Guide to the Binding Affinity and Specificity of Mecillinam for Penicillin-Binding Protein 2 (PBP-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of mecillinam to its primary target, Penicillin-Binding Protein 2 (PBP-2). Mecillinam, an amidinopenicillin antibiotic, exhibits a unique mechanism of action, primarily targeting PBP-2 in Gram-negative bacteria. This high degree of specificity contributes to its potent antibacterial activity and distinct morphological effects on susceptible organisms. This document details the quantitative binding data, experimental protocols used to determine these parameters, and visual representations of the underlying molecular interactions and experimental workflows.

Quantitative Binding Affinity and Specificity Data

Mecillinam's interaction with PBP-2 is characterized by high affinity and specificity. The following tables summarize the key quantitative parameters from various studies, including the 50% inhibitory concentration (IC50) and the second-order acylation rate constant (k_inact/K_I), which reflects the covalent modification efficiency of PBP-2 by mecillinam.

Table 1: Binding Affinity of Mecillinam for PBP-2 in Various Bacterial Species

Bacterial SpeciesParameterValueReference
Klebsiella pneumoniaeIC50<0.0075 mg/L[1]
Pseudomonas aeruginosak_inact/K_I1,100 M⁻¹s⁻¹[2]
Escherichia coliIC500.02 µg/mL[3]
Pseudomonas aeruginosaPBP-2 OccupancyHigh[4][5]

Table 2: Comparative Binding Specificity of Mecillinam for Different PBPs in Escherichia coli

PBP TargetBinding AffinityReference
PBP-2High and preferential[6][7]
PBP-1aLow to negligible[6]
PBP-1bLow to negligible[6]
PBP-3Low to negligible[6][7]

Experimental Protocols

The determination of mecillinam's binding affinity and specificity for PBP-2 relies on a variety of sophisticated biophysical and biochemical techniques. Below are detailed methodologies for the key experiments cited.

Bocillin™ FL Competition Assay

This assay is a common method to determine the binding affinity of a test compound (mecillinam) by competing for binding to PBP-2 against a fluorescently labeled penicillin derivative, Bocillin™ FL.

Principle: Unlabeled mecillinam is pre-incubated with PBP-2, followed by the addition of Bocillin™ FL. The amount of fluorescent signal from Bocillin™ FL bound to PBP-2 is inversely proportional to the binding affinity of mecillinam.

Methodology:

  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain of interest (e.g., E. coli, K. pneumoniae) to mid-logarithmic phase.

    • Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).

    • Lyse the cells using sonication or a French press in the presence of protease inhibitors.

    • Isolate the membrane fraction containing the PBPs by ultracentrifugation.

    • Resuspend the membrane pellet in a suitable buffer (e.g., PBS) and determine the total protein concentration.

  • Competition Binding Assay:

    • In a microtiter plate, incubate a fixed amount of the membrane preparation with varying concentrations of mecillinam for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for binding to PBP-2.

    • Add a fixed, subsaturating concentration of Bocillin™ FL to each well and incubate for a shorter period (e.g., 10-15 minutes).

    • Stop the reaction by adding a sample buffer containing sodium dodecyl sulfate (SDS).

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the fluorescently labeled PBPs using a fluorescence imager.

  • Data Analysis:

    • Quantify the fluorescence intensity of the PBP-2 band for each mecillinam concentration.

    • Plot the percentage of Bocillin™ FL binding against the logarithm of the mecillinam concentration.

    • Determine the IC50 value, which is the concentration of mecillinam that inhibits 50% of Bocillin™ FL binding, by fitting the data to a sigmoidal dose-response curve.

Fluorescence Anisotropy/Polarization Assay

This technique provides a real-time, solution-based method to measure the binding kinetics of mecillinam to purified PBP-2.

Principle: The assay measures the change in the rotational speed of a fluorescent probe (e.g., a fluorescently labeled ampicillin analog) upon binding to PBP-2. When the small fluorescent probe binds to the much larger PBP-2, its tumbling rate slows down, leading to an increase in fluorescence anisotropy or polarization. The competition by mecillinam for the active site reduces this change.

Methodology:

  • Protein Purification:

    • Clone, express, and purify a soluble form of PBP-2 from the target bacterium.

  • Fluorescence Anisotropy Measurement:

    • In a microplate reader equipped with polarization filters, combine the purified PBP-2 with a fluorescent probe that is known to bind to the active site.

    • Measure the baseline fluorescence anisotropy.

    • Add varying concentrations of mecillinam to initiate the competition reaction.

    • Monitor the change in fluorescence anisotropy over time.

  • Data Analysis:

    • The rate of change in anisotropy is used to calculate the second-order acylation rate constant (k_inact/K_I) for mecillinam by fitting the kinetic data to competitive binding models[2][8].

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a ligand (mecillinam) to a macromolecule (PBP-2), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Methodology:

  • Sample Preparation:

    • Prepare highly purified and concentrated solutions of both PBP-2 and mecillinam in the same dialysis buffer to minimize heats of dilution.

    • Degas the solutions to prevent air bubbles in the calorimeter cell.

  • ITC Experiment:

    • Load the purified PBP-2 into the sample cell of the ITC instrument and mecillinam into the injection syringe.

    • Perform a series of small, sequential injections of mecillinam into the PBP-2 solution while maintaining a constant temperature.

    • Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of mecillinam to PBP-2.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte (mecillinam) to a ligand (PBP-2) immobilized on a sensor chip in real-time.

Methodology:

  • PBP-2 Immobilization:

    • Covalently immobilize the purified PBP-2 onto the surface of a sensor chip (e.g., via amine coupling).

  • Binding Measurement:

    • Flow a solution containing a specific concentration of mecillinam over the sensor chip surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the mass of mecillinam binding to the immobilized PBP-2. This is measured in Resonance Units (RU).

    • After the association phase, flow a buffer without mecillinam to monitor the dissociation phase.

  • Data Analysis:

    • Analyze the sensorgrams (plots of RU versus time) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (Kd = k_off/k_on).

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to mecillinam's interaction with PBP-2.

Mecillinam_Action_Workflow cluster_Extracellular Extracellular/Periplasm cluster_Intracellular Intracellular cluster_Outcome Cellular Outcome Pivmecillinam Pivmecillinam (Prodrug) Esterases Esterases Pivmecillinam->Esterases Hydrolysis Mecillinam Mecillinam (Active Drug) PBP2 Penicillin-Binding Protein 2 (PBP-2) Mecillinam->PBP2 Specific Binding & Covalent Inhibition Peptidoglycan Peptidoglycan Precursors PBP2->Peptidoglycan Inhibition of Transpeptidation CellWall Bacterial Cell Wall Peptidoglycan->CellWall Peptidoglycan Synthesis Morphology Spherical Cell Morphology CellWall->Morphology Esterases->Mecillinam Lysis Cell Lysis Morphology->Lysis

Caption: Workflow of Mecillinam's Mechanism of Action.

Bocillin_FL_Competition_Assay cluster_assay Bocillin™ FL Competition Assay Workflow PBP2_mem PBP-2 in Membrane Prep Incubate1 Pre-incubation PBP2_mem->Incubate1 Mecillinam_conc Varying [Mecillinam] Mecillinam_conc->Incubate1 Bocillin Fixed [Bocillin™ FL] Incubate2 Incubation Bocillin->Incubate2 Incubate1->Incubate2 SDS_PAGE SDS-PAGE Incubate2->SDS_PAGE Fluorescence Fluorescence Detection SDS_PAGE->Fluorescence Analysis IC50 Determination Fluorescence->Analysis

Caption: Experimental Workflow for Bocillin™ FL Competition Assay.

PBP_Binding_Logic cluster_PBPs Penicillin-Binding Proteins Mecillinam Mecillinam PBP2 PBP-2 Mecillinam->PBP2 High Affinity (Inhibition) PBP1ab PBP-1a/1b Mecillinam->PBP1ab Low Affinity PBP3 PBP-3 Mecillinam->PBP3 Low Affinity Other_PBPs Other PBPs Mecillinam->Other_PBPs Negligible Affinity

Caption: Specificity of Mecillinam for Penicillin-Binding Proteins.

References

An In-depth Technical Guide on the Chemical Stability and Degradation Products of Pivmecillinam Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivmecillinam Hydrochloride, the pivaloyloxymethyl ester of mecillinam, is a significant pro-drug antibiotic with notable activity against Gram-negative bacteria. Its clinical efficacy is intrinsically linked to its chemical stability and the profile of its degradation products. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and details its degradation pathways and products. This information is critical for the formulation development, manufacturing, and analytical control of this important therapeutic agent.

Pivmecillinam is readily absorbed orally and is rapidly hydrolyzed by non-specific esterases in the blood, gastrointestinal mucosa, and other tissues to its active form, mecillinam. This hydrolysis is the primary and intended degradation pathway in vivo. However, the stability of the pro-drug form is crucial for ensuring its bioavailability and therapeutic effectiveness.

Chemical Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and light. Understanding its degradation under stressed conditions is essential for developing a stable pharmaceutical formulation and for establishing appropriate storage conditions.

Hydrolytic Degradation

The ester linkage in Pivmecillinam is susceptible to hydrolysis, which is the principal degradation pathway. This hydrolysis is pH-dependent and is catalyzed by both acidic and basic conditions. The primary product of this hydrolysis is the active antibiotic, Mecillinam, along with pivalic acid and formaldehyde.

Degradation Pathway under Hydrolytic Stress

The hydrolysis of Pivmecillinam to Mecillinam is a critical step for its bioactivation. However, uncontrolled hydrolysis prior to administration can impact the drug's efficacy.

Pivmecillinam This compound Mecillinam Mecillinam (Active Drug) Pivmecillinam->Mecillinam Hydrolysis (H₂O, H⁺/OH⁻) Byproducts Pivalic Acid + Formaldehyde Pivmecillinam->Byproducts Hydrolysis

Caption: Hydrolysis of this compound.

Stability in Biological Matrices

In biological matrices such as human plasma, Pivmecillinam is known to be unstable due to enzymatic hydrolysis. For analytical purposes, acidification of plasma samples has been shown to enhance the stability of both Pivmecillinam and its active metabolite, Mecillinam, allowing for accurate quantification in pharmacokinetic studies.[1][2][3]

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines.

While specific quantitative data from comprehensive forced degradation studies on this compound are not extensively available in the public domain, the general degradation pathways can be inferred from its chemical structure and the behavior of similar β-lactam antibiotics.

Table 1: Summary of Expected Degradation of this compound under Forced Conditions
Stress ConditionReagents and Conditions (Typical)Expected Degradation Products
Acid Hydrolysis 0.1 M HCl, heatMecillinam, Pivalic Acid, Formaldehyde, and further degradation products of the β-lactam ring.
Base Hydrolysis 0.1 M NaOH, room temperatureMecillinam, Pivalic Acid, Formaldehyde, and rapid degradation of the β-lactam ring.
Oxidative Degradation 3-30% H₂O₂, room temperatureOxidized derivatives of the thiazolidine ring (e.g., sulfoxides).
Thermal Degradation Dry heat (e.g., 60-80°C)Mecillinam, Pivalic Acid, Formaldehyde, and potential epimerization or other thermal decomposition products.
Photodegradation Exposure to UV and visible light (ICH Q1B)Photolytic cleavage products.

Degradation Products

The primary degradation product of Pivmecillinam is its active form, Mecillinam . Other by-products of the initial hydrolysis include pivalic acid and formaldehyde .

Under more strenuous forced degradation conditions, further degradation of the Mecillinam molecule is expected. Based on the known degradation pathways of other penicillin-class antibiotics, these can include:

  • Penicilloic acids: Formed by the opening of the β-lactam ring.

  • Epimers: Changes in the stereochemistry of the molecule.

  • Oxidized products: Such as sulfoxides, resulting from oxidative stress.

The identification and characterization of these degradation products are crucial for ensuring the safety and quality of the drug product. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are indispensable for this purpose.

cluster_Pivmecillinam This compound cluster_Degradation Degradation Pathways cluster_Products Degradation Products Pivmecillinam Pivmecillinam Hydrolysis Hydrolysis (Acid, Base, Enzymatic) Oxidation Oxidation (e.g., H₂O₂) Photolysis Photodegradation (UV/Vis Light) Thermolysis Thermal Degradation (Heat) Mecillinam Mecillinam Hydrolysis->Mecillinam Byproducts Pivalic Acid + Formaldehyde Hydrolysis->Byproducts Further_Degradation Further Degradation Products (e.g., Penicilloic Acids, Sulfoxides) Oxidation->Further_Degradation Photolysis->Further_Degradation Thermolysis->Further_Degradation Mecillinam->Further_Degradation Further Stress

Caption: Overview of this compound degradation.

Experimental Protocols

The development of a stability-indicating method is crucial for the analysis of this compound and its degradation products. The following outlines a general experimental workflow for conducting forced degradation studies and developing such a method.

Workflow for Forced Degradation and Method Development

A Prepare Stock Solution of This compound B Subject Aliquots to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) A->B C Neutralize/Stop Degradation at Appropriate Time Points B->C D Analyze Stressed Samples by HPLC-UV/MS C->D E Develop HPLC Method to Separate Parent Drug and Degradation Products D->E F Identify and Characterize Degradation Products (MS, NMR) E->F G Validate Stability-Indicating Method (ICH Q2(R1)) E->G

Caption: Forced degradation experimental workflow.

Key Experimental Methodologies

1. Forced Degradation Study Protocol (General)

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C). Withdraw samples at various time points.

  • Base Hydrolysis: Dissolve the drug in 0.1 M NaOH and maintain at room temperature. Monitor the degradation at different time intervals.

  • Oxidative Degradation: Treat a solution of the drug with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat in a controlled temperature oven (e.g., 60-80°C). Also, heat a solution of the drug.

  • Photodegradation: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5] A control sample should be protected from light.

2. Stability-Indicating HPLC Method

A reverse-phase HPLC method is typically suitable for the separation of Pivmecillinam and its degradation products.

  • Column: A C18 column is a common choice.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation of compounds with varying polarities.

  • Detection: UV detection at a wavelength where both the parent drug and its degradation products have significant absorbance. Diode array detection (DAD) can be used to assess peak purity.

  • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer is essential for the identification and structural elucidation of unknown degradation products.

A reported LC-MS/MS method for the quantification of Pivmecillinam and Mecillinam in human plasma utilized a C18 column with a mobile phase consisting of 0.1% formic acid in water and methanol.[1][2][3] This provides a good starting point for developing a stability-indicating method.

Conclusion

The chemical stability of this compound is a critical attribute that influences its quality, safety, and efficacy. The primary degradation pathway is hydrolysis to the active moiety, Mecillinam. A thorough understanding of its degradation profile under various stress conditions, as outlined in this guide, is paramount for the development of robust formulations and analytical methods. While detailed public data on forced degradation is limited, the principles and methodologies described here provide a solid foundation for researchers, scientists, and drug development professionals working with this important antibiotic. Further investigation into the specific degradation products and their potential impact is a key area for continued research.

References

An In-depth Technical Guide to the Mechanism of Action of Pivmecillinam Hydrochloride Against Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pivmecillinam hydrochloride is the orally administered pivaloyloxymethyl ester prodrug of the active antibacterial agent, mecillinam.[1] For over four decades, particularly in Nordic countries, it has been a cornerstone in the treatment of uncomplicated urinary tract infections (uUTIs), primarily caused by Gram-negative bacteria.[2] The sustained efficacy of pivmecillinam, in an era of mounting antimicrobial resistance, is largely attributed to its unique mechanism of action which distinguishes it from the majority of other β-lactam antibiotics.[1]

Unlike penicillins and cephalosporins that typically target multiple penicillin-binding proteins (PBPs), mecillinam exhibits a highly selective affinity for PBP2.[3] This targeted action disrupts the bacterial cell wall elongation process, leading to morphological changes and eventual cell death.[3][4] This guide provides a detailed examination of the biochemical pathways, quantitative activity, and experimental methodologies used to elucidate the action of pivmecillinam.

Core Mechanism of Action

The antibacterial effect of pivmecillinam is a multi-step process that begins with its oral administration and culminates in the targeted disruption of bacterial cell wall synthesis.

Prodrug Hydrolysis

Following oral administration, pivmecillinam is well-absorbed and rapidly hydrolyzed by non-specific esterases present in the gastrointestinal mucosa, blood, and other tissues. This enzymatic cleavage removes the pivaloyloxymethyl group, releasing the active moiety, mecillinam, into circulation. This conversion is critical as mecillinam itself has poor gastrointestinal absorption.

Pivmecillinam_Conversion Pivmecillinam Pivmecillinam (Oral Administration) GI_Tract Gastrointestinal Tract Pivmecillinam->GI_Tract Absorption Bloodstream Bloodstream GI_Tract->Bloodstream Hydrolysis via Non-specific Esterases Mecillinam Mecillinam (Active Moiety) Bloodstream->Mecillinam Tissues Peripheral Tissues Mecillinam->Tissues Distribution

Caption: Conversion of Pivmecillinam to its active form, Mecillinam.

Selective Inhibition of Penicillin-Binding Protein 2 (PBP2)

Mecillinam's primary antibacterial activity stems from its highly specific and high-affinity binding to Penicillin-Binding Protein 2 (PBP2), a crucial transpeptidase involved in the bacterial cell wall elongation complex, also known as the elongasome or Rod system.[3][5] This specificity is a key departure from other β-lactams, which often bind preferentially to PBP1A, PBP1B, or PBP3.[1]

The covalent acylation of the active site serine in PBP2 by mecillinam inhibits its transpeptidase activity.[3] This action prevents the cross-linking of peptidoglycan strands, which is essential for maintaining the structural integrity and rod shape of the bacterium.[3] The inhibition of PBP2 leads to the formation of osmotically unstable, large, spherical cells that are unable to divide and subsequently lyse.[4] This targeted approach contributes to its bactericidal effect and its activity against certain extended-spectrum β-lactamase (ESBL) producing organisms.

Mechanism_of_Action cluster_bacterium Gram-negative Bacterium Mecillinam_Peri Mecillinam (Periplasm) PBP2 PBP2 (Cell Wall Elongasome) Mecillinam_Peri->PBP2 High-affinity binding Peptidoglycan Peptidoglycan Synthesis (Cross-linking) PBP2->Peptidoglycan Catalyzes PBP2->Peptidoglycan Inhibition Cell_Wall Cell Wall Integrity Peptidoglycan->Cell_Wall Lysis Cell Lysis Peptidoglycan->Lysis Disruption Cell_Shape Rod Shape Maintenance Cell_Wall->Cell_Shape Cell_Shape->Lysis Loss of Shape (Spheroplast formation) Mecillinam_Ext Mecillinam (External) Mecillinam_Ext->Mecillinam_Peri Translocation

Caption: Mecillinam's targeted inhibition of PBP2 and its consequences.

Quantitative Data

The efficacy of mecillinam is quantified by its binding affinity to specific PBPs (IC50) and its ability to inhibit bacterial growth (MIC).

Table 1: Mecillinam PBP Binding Affinity (IC50)

The 50% inhibitory concentration (IC50) measures the concentration of a drug required to inhibit 50% of the activity of a specific target. For mecillinam, a very low IC50 for PBP2 compared to other PBPs indicates high selectivity.

OrganismPBP TargetIC50 (mg/L)Reference
Klebsiella pneumoniaePBP2<0.0075[6]
Escherichia coliPBP2Selective[7][8]

Note: For E. coli, studies confirm high selectivity for PBP2, with binding to other PBPs being minimal even at high concentrations (up to 1 mg/ml).[8]

Table 2: Mecillinam In Vitro Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

OrganismNMIC50 (mg/L)MIC90 (mg/L)Susceptibility (%)Reference
Escherichia coli302N/AN/A97.4[9]
Escherichia coli (ESBL-positive)860.5196.5[9]
Klebsiella spp.58N/AN/A89.7[9]
Klebsiella spp. (MDR)180.5688.9[9]
Proteus mirabilis30N/AN/A93.3[10]
All Enterobacterales (2018 US isolates)10900.25494.5[1]

Experimental Protocols

The following protocols are foundational for determining the mechanism and efficacy of antibiotics like mecillinam.

Competitive Penicillin-Binding Protein (PBP) Assay

This assay determines the binding affinity (IC50) of a test compound (mecillinam) for specific PBPs by measuring its ability to compete with a labeled β-lactam probe.

Methodology:

  • Bacterial Membrane Preparation:

    • Grow Gram-negative bacteria (e.g., E. coli, K. pneumoniae) to mid-logarithmic phase.

    • Harvest cells by centrifugation and wash with a suitable buffer (e.g., PBS, pH 7.4).[7]

    • Lyse cells using a French press or sonication to release cellular contents.

    • Isolate the membrane fraction, which contains the PBPs, through differential centrifugation (a low-speed spin to remove whole cells followed by a high-speed spin to pellet membranes).[11]

    • Wash the membrane pellet to remove cytoplasmic proteins and resuspend in buffer.

  • Competitive Binding Reaction:

    • Aliquot the membrane preparation into separate reaction tubes.

    • Add serial dilutions of mecillinam (or other unlabeled β-lactam) to the tubes and incubate for a set period (e.g., 30 minutes at room temperature) to allow binding to PBPs.[7]

    • Add a fixed, saturating concentration of a labeled β-lactam probe (e.g., fluorescent Bocillin-FL or radiolabeled Benzylpenicillin) to all tubes.[6][7] Incubate for a shorter period (e.g., 10-15 minutes) to label any PBPs not already bound by mecillinam.[7][11]

  • Detection and Analysis:

    • Stop the reaction by adding Laemmli sample buffer and heating.

    • Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

    • Visualize the labeled PBPs using an appropriate method (e.g., in-gel fluorescence scanning for fluorescent probes or autoradiography for radiolabeled probes).[12]

    • Quantify the intensity of each PBP band. The signal intensity is inversely proportional to the amount of mecillinam bound to that PBP.

    • Plot the percentage of probe binding against the logarithm of the mecillinam concentration and fit the data to a dose-response curve to determine the IC50 value for each PBP.[6]

PBP_Assay_Workflow start Start: Bacterial Culture prep Membrane Preparation (Cell Lysis & Centrifugation) start->prep incubate Incubate Membranes with Serial Dilutions of Mecillinam prep->incubate add_probe Add Labeled β-lactam Probe (e.g., Bocillin-FL) incubate->add_probe sds_page Separate Proteins via SDS-PAGE add_probe->sds_page visualize Visualize & Quantify Labeled PBP Bands sds_page->visualize analyze Data Analysis: Plot Dose-Response Curve visualize->analyze end Determine IC50 Values analyze->end

Caption: Workflow for a competitive PBP binding assay.

Broth Microdilution MIC Determination (CLSI Standard)

This method determines the minimum inhibitory concentration (MIC) of an antibiotic against a specific bacterial isolate in a liquid medium. The protocol is standardized by the Clinical and Laboratory Standards Institute (CLSI).[13][14]

Methodology:

  • Antimicrobial Preparation:

    • Prepare a stock solution of mecillinam.

    • Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.[15] The final volume in each well is typically 50-100 µL.

  • Inoculum Preparation:

    • Select several isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in a sterile broth or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial inoculum.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.[15]

  • Result Interpretation:

    • After incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of mecillinam at which there is no visible growth.[16] This is determined by visual inspection or with an automated plate reader.

References

In vitro activity of Pivmecillinam against ESBL-producing E. coli

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the In Vitro Activity of Pivmecillinam Against ESBL-Producing Escherichia coli

Introduction

The rise of antimicrobial resistance, particularly among Gram-negative bacteria, presents a significant global health challenge. Extended-spectrum β-lactamase (ESBL)-producing Escherichia coli are a major concern, as they are resistant to numerous commonly prescribed β-lactam antibiotics, limiting therapeutic options, especially for community-acquired infections like urinary tract infections (UTIs)[1][2]. Pivmecillinam, the oral prodrug of mecillinam, has emerged as a promising therapeutic agent.[3][4][5] Mecillinam, an amidinopenicillin, possesses a unique mechanism of action, high efficacy against many Enterobacterales, and has retained low resistance rates even after decades of use in some regions.[6][7]

This technical guide provides a comprehensive overview of the in vitro activity of pivmecillinam against ESBL-producing E. coli, summarizing key susceptibility data, detailing experimental protocols, and illustrating the underlying mechanisms of action and resistance.

Mechanism of Action and Resistance

Pivmecillinam's Mode of Action

Pivmecillinam is the pivaloyloxymethyl ester of mecillinam.[8][9] Following oral administration, it is rapidly hydrolyzed in the intestinal mucosa to its active form, mecillinam.[8][9] Unlike most other penicillins and cephalosporins that primarily target penicillin-binding proteins (PBPs) 1A, 1B, or 3, mecillinam exhibits high specificity for PBP-2 in Gram-negative bacteria.[7][10][11] This binding inhibits the final stages of peptidoglycan synthesis, disrupting bacterial cell wall integrity and leading to cell death.[10]

cluster_absorption Oral Administration & Absorption cluster_action Bacterial Cell Action Pivmecillinam Pivmecillinam (Prodrug) Hydrolysis Hydrolysis (Intestinal Mucosa) Pivmecillinam->Hydrolysis Metabolism Mecillinam Mecillinam (Active Drug) Hydrolysis->Mecillinam PBP2 Penicillin-Binding Protein 2 (PBP-2) Mecillinam->PBP2 Binds to Inhibition Inhibition Mecillinam->Inhibition CellWall Cell Wall Synthesis PBP2->CellWall Essential for PBP2->Inhibition CellLysis Cell Lysis Inhibition->CellLysis Leads to

Caption: Mechanism of Action: Pivmecillinam to Mecillinam.

ESBL-Mediated Resistance

ESBLs are enzymes that confer resistance to a wide range of β-lactam antibiotics, including penicillins and first-, second-, and third-generation cephalosporins.[1][2] These enzymes, commonly encoded on mobile genetic elements like plasmids, hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[2][12] The most prevalent ESBLs belong to the CTX-M, TEM, and SHV families.[6][13] While mecillinam is a β-lactam, its unique structure and target specificity make it less susceptible to hydrolysis by many ESBLs compared to other β-lactams.[11]

cluster_esbl ESBL-Producing E. coli cluster_mecillinam Mecillinam Interaction BetaLactam Beta-Lactam Antibiotic (e.g., Cephalosporins, Penicillins) ESBL ESBL Enzyme (e.g., CTX-M, TEM, SHV) BetaLactam->ESBL Hydrolysis Hydrolysis of β-Lactam Ring ESBL->Hydrolysis Catalyzes Inactive Inactive Antibiotic Hydrolysis->Inactive Mecillinam Mecillinam ReducedHydrolysis Reduced Susceptibility to Hydrolysis Mecillinam->ReducedHydrolysis PBP2 Binding to PBP-2 ReducedHydrolysis->PBP2 Allows continued activity

Caption: ESBL Mechanism and Mecillinam's Reduced Susceptibility.

In Vitro Susceptibility Data

Numerous studies have demonstrated the high in vitro activity of mecillinam against ESBL-producing E. coli. Susceptibility rates generally exceed 90% in most reports.[4][6] Although mecillinam retains activity, some studies note that MIC values for ESBL-producing strains can be higher than for non-ESBL strains.[14][15]

Table 1: Summary of Mecillinam In Vitro Activity Against ESBL-Producing E. coli

Study / ReferenceIsolate SourceNumber of ESBL-Producing IsolatesSusceptibility Rate (%)MIC₅₀ (mg/L)MIC₉₀ (mg/L)
Kresken et al. (2022)[16]Urine (Primary Care, Germany)46 E. coli91.3--
Thomsen et al. (2018)[17]Urine (Community-Acquired UTI)86 E. coli97.7 (at ≤2 mg/L)--
Augustine et al. (2019)[5]Urine889 E. coli96.0--
ASM Journals Review (2025)[6]Multiple Studies->90% (most studies)See Table 2 in sourceSee Table 2 in source

Note: Susceptibility testing for pivmecillinam is performed using its active form, mecillinam.[6]

Experimental Protocols

Standardized methodologies are crucial for accurate determination of in vitro susceptibility. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides widely adopted guidelines for testing mecillinam.

Antimicrobial Susceptibility Testing (AST)

A. Disk Diffusion Method: This is a common qualitative or semi-quantitative method used to screen for susceptibility.

  • Inoculum Preparation: A standardized suspension of the test organism (e.g., 0.5 McFarland standard) is prepared.

  • Plating: The bacterial suspension is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: A paper disk impregnated with a specific amount of mecillinam is placed on the agar surface.

  • Incubation: The plate is incubated under standard conditions (e.g., 35-37°C for 18-20 hours).

  • Interpretation: The diameter of the zone of growth inhibition around the disk is measured. This zone size is interpreted as 'Susceptible' (S), 'Susceptible, Increased Exposure' (I), or 'Resistant' (R) according to EUCAST clinical breakpoints.[14]

B. Minimum Inhibitory Concentration (MIC) Determination: This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Broth Microdilution: Serial twofold dilutions of mecillinam are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are examined for turbidity (bacterial growth). The MIC is the lowest concentration with no visible growth.

  • MIC Gradient Test: This method uses a plastic strip impregnated with a predefined gradient of antibiotic concentrations. The strip is placed on an inoculated agar plate. After incubation, an elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the strip.[18]

Phenotypic Confirmation of ESBL Production

When an isolate shows reduced susceptibility to indicator cephalosporins (e.g., cefotaxime, ceftazidime), confirmatory tests are performed.

  • Double-Disc Synergy Test: Disks of third-generation cephalosporins are placed on an inoculated agar plate at a specific distance from a disk containing a β-lactamase inhibitor (e.g., clavulanic acid).

  • Interpretation: A characteristic enhancement or "synergy" of the inhibition zone between a cephalosporin disk and the clavulanic acid disk confirms the presence of an ESBL.[18] This indicates that the inhibitor protected the cephalosporin from hydrolysis by the ESBL enzyme.[13]

cluster_workflow AST & ESBL Confirmation Workflow start Isolate E. coli from clinical sample screen Screening with Indicator Cephalosporins (e.g., Cefpodoxime) start->screen confirm Phenotypic Confirmation (Double-Disc Synergy Test) screen->confirm If resistant esbl_pos ESBL-Positive Isolate confirm->esbl_pos If synergy observed mic_test Mecillinam MIC Testing (Broth Microdilution or Gradient Test) esbl_pos->mic_test interpret Interpret Results using EUCAST Breakpoints mic_test->interpret report Report as S, I, or R interpret->report

Caption: Experimental Workflow for Susceptibility Testing.

Conclusion

The available in vitro data strongly support the continued efficacy of pivmecillinam against a high percentage of ESBL-producing E. coli isolates.[5][6] Its unique mechanism of action, targeting PBP-2, allows it to evade the hydrolytic activity of many common ESBL enzymes that inactivate other β-lactam agents.[11] While clinical data are still emerging, the robust in vitro profile makes pivmecillinam a valuable and recommended oral therapeutic option for uncomplicated UTIs caused by these multidrug-resistant pathogens.[3][4][5] For drug development professionals and researchers, mecillinam's resilience to a key resistance mechanism underscores the potential of developing novel agents that target alternative bacterial pathways or proteins. Continuous surveillance of susceptibility patterns using standardized protocols is essential to guide clinical practice and preserve the utility of this important antibiotic.

References

An In-Depth Technical Guide on the Pharmacokinetics and Oral Bioavailability of Pivmecillinam Hydrochloride in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivmecillinam hydrochloride, a prodrug of the β-lactam antibiotic mecillinam, is a critical agent in the treatment of uncomplicated urinary tract infections, particularly against Gram-negative bacteria. Its efficacy is intrinsically linked to its pharmacokinetic profile and oral bioavailability, which ensures adequate concentrations of the active compound, mecillinam, at the site of infection. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and oral bioavailability of this compound. It consolidates available quantitative data from various animal models into structured tables for comparative analysis, details the experimental methodologies employed in these pivotal studies, and presents visual diagrams of the drug's mechanism of action and typical experimental workflows to aid in the understanding and design of future preclinical investigations.

Introduction

Pivmecillinam is the pivaloyloxymethyl ester of mecillinam. This chemical modification enhances its oral absorption, a significant limitation of the active mecillinam molecule.[1] Following oral administration, pivmecillinam is rapidly and extensively hydrolyzed by esterases in the gut mucosa, blood, and other tissues to release the active antibacterial agent, mecillinam.[2][3] Mecillinam exerts its bactericidal effect by specifically binding to penicillin-binding protein 2 (PBP-2) in Gram-negative bacteria, thereby inhibiting cell wall synthesis.[4] This unique mechanism of action contributes to its targeted spectrum of activity and low rates of resistance.[3]

Understanding the pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—of pivmecillinam in preclinical models is paramount for predicting its behavior in humans and for establishing a safe and effective dosing regimen. This guide synthesizes the available preclinical data to serve as a foundational resource for researchers in the field.

Pharmacokinetics in Preclinical Models

While extensive pharmacokinetic data for pivmecillinam is available for humans, detailed quantitative data from preclinical animal models is less consolidated. The following tables summarize the available pharmacokinetic parameters for the active metabolite, mecillinam, following oral administration of this compound in key preclinical species. It is important to note that pivmecillinam itself is often undetectable in systemic circulation due to its rapid conversion to mecillinam.[2]

Table 1: Pharmacokinetic Parameters of Mecillinam Following Oral Administration of this compound in Rats

Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Oral Bioavailability (%)Reference
Data not available in the searched literature.

Table 2: Pharmacokinetic Parameters of Mecillinam Following Oral Administration of this compound in Dogs

Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Oral Bioavailability (%)Reference
200No adverse effects observed, but specific PK parameters not provided.[2]

Note: The searched literature did not yield specific quantitative Cmax, Tmax, and AUC values for pivmecillinam or mecillinam in rats and dogs following oral administration. The provided information is based on general statements from toxicological studies. Further dedicated pharmacokinetic studies are required to populate these tables comprehensively.

Tissue Distribution

The distribution of an antibiotic to various tissues is a critical determinant of its efficacy in treating infections at different sites. In animal studies, after the administration of mecillinam, high concentrations have been observed in key organs.

Table 3: Tissue Distribution of Mecillinam in Preclinical Models

SpeciesRoute of AdministrationDose (mg/kg)Tissues with High ConcentrationTissues with Low ConcentrationReference
DogIntravenous (Mecillinam)50Serum, Kidneys, Liver, Lungs, Urine, Bile[5]
RatNot specifiedNot specifiedKidneys, Lungs, LiverFetus[4]
RabbitNot specifiedNot specifiedFetus[5]

Note: The available data on tissue distribution primarily stems from intravenous administration of the active drug, mecillinam. Specific studies detailing tissue concentrations after oral administration of pivmecillinam are needed for a complete understanding of its distribution profile.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of pharmacokinetic data. Below are generalized methodologies for key experiments in preclinical pivmecillinam research, based on common practices in the field.

Animal Models and Husbandry
  • Species: Sprague-Dawley rats and Beagle dogs are commonly used models for pharmacokinetic studies.

  • Health Status: Animals should be healthy, within a specific age and weight range, and acclimatized to the laboratory environment for at least one week prior to the study.

  • Housing: Animals should be housed in controlled conditions (temperature, humidity, and light-dark cycle) with ad libitum access to standard chow and water, except for fasting periods required by the study protocol.

Oral Bioavailability Study Protocol

A standard oral bioavailability study involves administering this compound and collecting serial blood samples to determine the plasma concentration-time profile of the active metabolite, mecillinam.

  • Dosing:

    • Formulation: this compound is typically formulated as a suspension or solution in a suitable vehicle (e.g., water, 0.5% methylcellulose).

    • Administration: The formulation is administered to fasted animals via oral gavage for rats or in a gelatin capsule for dogs. A standard dose volume is used based on the animal's body weight.

  • Blood Sampling:

    • Schedule: Blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collection: Blood is collected from a suitable site (e.g., tail vein in rats, cephalic vein in dogs) into tubes containing an anticoagulant (e.g., K2EDTA).

    • Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Intravenous Administration (for absolute bioavailability):

    • A separate cohort of animals receives an intravenous dose of mecillinam to serve as a reference for 100% bioavailability. The dosing and sampling procedures are similar, with the route of administration being the key difference.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs in biological matrices due to its high sensitivity and specificity.

  • Sample Preparation:

    • Plasma samples are typically prepared using protein precipitation. An organic solvent (e.g., acetonitrile) is added to the plasma to precipitate proteins.

    • After centrifugation, the supernatant containing the analyte is collected, evaporated, and reconstituted in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used for separation.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is employed.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Detection: Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for mecillinam and an internal standard.[6][7]

Visualizations

Mechanism of Action and Prodrug Conversion

The following diagram illustrates the conversion of the orally administered prodrug, pivmecillinam, to its active form, mecillinam, and its subsequent mechanism of action on a bacterial cell.

Pivmecillinam_Mechanism Pivmecillinam This compound (Oral Administration) GI_Tract Gastrointestinal Tract Pivmecillinam->GI_Tract Hydrolysis Esterase-mediated Hydrolysis GI_Tract->Hydrolysis Mecillinam Mecillinam (Active Drug) Hydrolysis->Mecillinam Systemic_Circulation Systemic Circulation Mecillinam->Systemic_Circulation PBP2 Penicillin-Binding Protein 2 (PBP-2) Mecillinam->PBP2 Binds to Inhibition Inhibition Mecillinam->Inhibition Bacterial_Cell Gram-negative Bacterial Cell Systemic_Circulation->Bacterial_Cell Bacterial_Cell->PBP2 Cell_Wall_Synthesis Cell Wall Synthesis PBP2->Cell_Wall_Synthesis Cell_Wall_Synthesis->Bacterial_Cell Inhibition->Cell_Wall_Synthesis Cell_Lysis Cell Lysis Inhibition->Cell_Lysis

Caption: Prodrug conversion and mechanism of action of Pivmecillinam.

Experimental Workflow for Oral Pharmacokinetic Study

The following diagram outlines a typical workflow for a preclinical oral pharmacokinetic study of pivmecillinam.

PK_Workflow start Start acclimatization Animal Acclimatization (e.g., Rats, Dogs) start->acclimatization fasting Overnight Fasting acclimatization->fasting dosing Oral Administration of This compound fasting->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation and Storage (-80°C) sampling->processing analysis LC-MS/MS Bioanalysis of Mecillinam processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis end End pk_analysis->end

Caption: Workflow for a preclinical oral pharmacokinetic study.

Conclusion

This compound's efficacy is well-established, stemming from its efficient conversion to the active antibiotic mecillinam and its favorable pharmacokinetic profile. While human pharmacokinetic data is robust, this guide highlights the need for more comprehensive and publicly available quantitative pharmacokinetic and tissue distribution data in preclinical models. Such data is essential for refining our understanding of the drug's disposition and for the development of new formulations or combination therapies. The experimental protocols and workflows outlined here provide a framework for conducting future studies that can fill these knowledge gaps, ultimately contributing to the optimized use of this important antibiotic.

References

Structural analysis of the 6-amidinopenicillanic acid derivative mecillinam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecillinam, a 6-amidinopenicillanic acid derivative, is a narrow-spectrum beta-lactam antibiotic primarily effective against Gram-negative bacteria.[1] Its unique mechanism of action, involving the specific inhibition of penicillin-binding protein 2 (PBP2), has sustained its clinical relevance, particularly in the treatment of uncomplicated urinary tract infections.[1][2] This technical guide provides an in-depth analysis of the structural features of mecillinam, compiling available data from crystallographic, spectroscopic, and spectrometric studies. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of this unique antibiotic.

Physicochemical Properties

Mecillinam is a white or almost white, crystalline powder. Key physicochemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name(2S,5R,6R)-6-({(azepan-1-yl)methylidene]amino})-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[2]
Molecular FormulaC15H23N3O3S[1]
Molecular Weight325.43 g/mol [1]
CAS Number32887-01-7[1]

Crystallographic Analysis

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete ¹H and ¹³C NMR spectral data for mecillinam is not extensively reported in peer-reviewed literature. Analysis of related penicillin structures suggests that the characteristic peaks for the β-lactam and thiazolidine rings would be observable. Researchers undertaking NMR analysis of mecillinam should anticipate signals corresponding to the protons and carbons of the core bicyclic system, the dimethyl group, and the unique 6-amidinopenicillanic acid side chain.

Infrared (IR) Spectroscopy
Functional GroupExpected Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
C-H (Aliphatic)3000-2850
C=O (β-Lactam)~1770
C=O (Carboxylic Acid)~1700
C=N (Amidine)1685–1640
C-N1350–1000
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the identification and quantification of mecillinam. In positive ion mode electrospray ionization (ESI), mecillinam typically forms a protonated molecule [M+H]⁺ at m/z 326.1.[3]

Fragmentation Pattern:

A detailed public domain fragmentation spectrum for mecillinam is not widely available. However, studies on the fragmentation of penicillins suggest that a primary cleavage occurs at the β-lactam ring.[4][5] For mecillinam, a characteristic product ion is observed at m/z 167.1, which is utilized in multiple reaction monitoring (MRM) for quantitative analysis.[3]

Parent Ion (m/z)Product Ion (m/z)
326.1167.1

Experimental Protocols

Synthesis of Mecillinam

Several methods for the synthesis of mecillinam have been patented. A general approach involves the reaction of 6-aminopenicillanic acid (6-APA) with a reactive derivative of the azepane-1-carboximidate side chain.

Example Protocol Outline:

  • Preparation of the Acetal: N-formyl-azepane is reacted with a suitable reagent to form the corresponding acetal, which serves as the activated side chain precursor.

  • Silylation of 6-APA (Optional): In some protocols, 6-APA is silylated to protect the carboxylic acid and improve solubility in organic solvents.

  • Coupling Reaction: The activated side chain is reacted with 6-APA (or its silylated derivative) in an appropriate organic solvent at reduced temperatures.

  • Deprotection and Isolation: If a silylated intermediate is used, the silyl groups are removed. The final product, mecillinam, is then isolated and purified, often through crystallization.

Note: The specific reagents, solvents, and reaction conditions can vary significantly between different patented methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This protocol outlines a general method for the quantification of mecillinam in biological matrices, such as human plasma.

Workflow Diagram:

LCMSMS_Workflow Sample Plasma Sample Precipitation Protein Precipitation (e.g., with acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC LC Separation (e.g., C18 column) Supernatant->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis MS->Data Mecillinam_MoA Mecillinam Mecillinam PBP2 Penicillin-Binding Protein 2 (PBP2) Mecillinam->PBP2 Inhibits Peptidoglycan Peptidoglycan Elongation PBP2->Peptidoglycan Catalyzes Lysis Cell Lysis PBP2->Lysis Leads to CellWall Cell Wall Integrity Peptidoglycan->CellWall Maintains CellWall->Lysis Loss of

References

Methodological & Application

Application Notes and Protocols for In Vivo Efficacy Testing of Pivmecillinam Hydrochloride in Murine Models of Urinary Tract Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivmecillinam hydrochloride is an orally administered prodrug of the antibiotic mecillinam, which exhibits potent bactericidal activity against a wide range of Gram-negative bacteria, common causative agents of urinary tract infections (UTIs).[1][2] Mecillinam functions by specifically targeting and inhibiting penicillin-binding protein 2 (PBP-2), a crucial enzyme in bacterial cell wall synthesis, leading to the formation of osmotically unstable, spherical cells and subsequent lysis.[3][4] This unique mechanism of action results in low cross-resistance with other β-lactam antibiotics.[3]

The evaluation of new antimicrobial agents for UTIs necessitates robust and reproducible in vivo animal models that can accurately predict clinical efficacy. The murine model of ascending UTI is a well-established and widely used preclinical model for studying the pathogenesis of UTIs and for evaluating the efficacy of antimicrobial therapies.[5][6][7] This model effectively mimics key aspects of human UTIs, including the route of infection and the establishment of bacterial colonization in the bladder and kidneys.

These application notes provide detailed protocols for utilizing a murine UTI model to assess the in vivo efficacy of this compound. The described methodologies cover animal selection, UTI induction with uropathogenic Escherichia coli (UPEC), oral administration of this compound, and the subsequent evaluation of its therapeutic effect through the quantification of bacterial load in the urinary tract.

Mechanism of Action of Pivmecillinam

Pivmecillinam is a prodrug that, after oral administration, is rapidly absorbed and hydrolyzed by esterases in the blood and tissues to its active form, mecillinam. Mecillinam then exerts its antibacterial effect by interfering with the biosynthesis of the bacterial cell wall.

Pivmecillinam This compound (Oral Administration) Absorption Gastrointestinal Absorption Pivmecillinam->Absorption Hydrolysis Esterase-mediated Hydrolysis Absorption->Hydrolysis Mecillinam Mecillinam (Active Form) Hydrolysis->Mecillinam PBP2 Penicillin-Binding Protein 2 (PBP-2) in Bacterial Cell Wall Mecillinam->PBP2 Inhibition Inhibition of Cell Wall Synthesis PBP2->Inhibition Inhibition Lysis Bacterial Cell Lysis Inhibition->Lysis

Figure 1: Mechanism of action of this compound.

Experimental Protocols

Murine Model of Ascending Urinary Tract Infection

This protocol describes the establishment of a UTI in female mice via transurethral inoculation of a uropathogenic E. coli (UPEC) strain.

Materials:

  • Animals: Female C3H/HeJ, BALB/c, or C57BL/6 mice, 6-8 weeks old.

  • Bacterial Strain: Uropathogenic E. coli (UPEC) strain (e.g., CFT073 or UTI89).

  • Growth Media: Luria-Bertani (LB) broth and agar.

  • Buffers: Sterile phosphate-buffered saline (PBS).

  • Anesthesia: Isoflurane or a ketamine/xylazine cocktail.

  • Catheters: Sterile, soft polyethylene catheters.

  • This compound: Purity >98%.

  • Vehicle for Oral Gavage: Sterile water or 0.5% methylcellulose.

Procedure:

  • Inoculum Preparation:

    • Streak the UPEC strain from a frozen stock onto an LB agar plate and incubate overnight at 37°C.

    • Inoculate a single colony into 10 mL of LB broth and incubate overnight at 37°C without shaking (static culture).

    • Pellet the bacteria by centrifugation (e.g., 4000 x g for 10 minutes).

    • Wash the pellet twice with sterile PBS.

    • Resuspend the final pellet in sterile PBS to a concentration of approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. The concentration should be confirmed by serial dilution and plating on LB agar.

  • Transurethral Inoculation:

    • Anesthetize the mice using a preferred and approved method.

    • Carefully insert a sterile, lubricated catheter into the urethra.

    • Slowly instill 50 µL of the bacterial suspension into the bladder.

    • Withdraw the catheter and return the mouse to a clean cage. Allow the mice to recover from anesthesia on a warming pad.

This compound Treatment Regimen

This protocol outlines the oral administration of this compound to UTI-infected mice. Treatment is initiated 24 hours post-infection.

Procedure:

  • Preparation of Dosing Solutions:

    • Prepare a stock solution of this compound in the chosen vehicle.

    • Prepare two dosing solutions to mimic human therapeutic regimens: a lower dose and a higher dose. The human equivalent doses of 200 mg and 400 mg three times daily should be calculated for mice based on body surface area.

    • A vehicle control group should receive the vehicle alone.

  • Oral Gavage Administration:

    • At 24 hours post-infection, begin the treatment regimen.

    • Administer the prepared this compound solutions or vehicle control to the respective groups of mice via oral gavage.

    • The administration should be performed three times daily for a duration of 3 to 7 days.

Evaluation of Efficacy

The efficacy of this compound is determined by quantifying the bacterial load in the bladder and kidneys at the end of the treatment period.

Procedure:

  • Tissue Harvesting:

    • At the end of the treatment period (e.g., 18-24 hours after the last dose), humanely euthanize the mice.

    • Aseptically remove the bladder and both kidneys.

  • Quantification of Bacterial Load:

    • Place each organ in a pre-weighed tube containing 1 mL of sterile PBS.

    • Homogenize the tissues using a mechanical homogenizer.

    • Perform serial dilutions of the tissue homogenates in sterile PBS.

    • Plate 100 µL of each dilution onto LB agar plates.

    • Incubate the plates overnight at 37°C.

    • Count the number of colonies on the plates and calculate the CFU per gram of tissue.

  • Data Analysis:

    • Compare the mean CFU/g of tissue in the this compound-treated groups to the vehicle control group.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the reduction in bacterial load.

Experimental Workflow

cluster_0 Day -1: Preparation cluster_1 Day 0: Infection cluster_2 Day 1-3/7: Treatment cluster_3 Day 4/8: Efficacy Evaluation Inoculum_Prep UPEC Inoculum Preparation Inoculation Transurethral Inoculation Inoculum_Prep->Inoculation Anesthesia Anesthetize Mice Anesthesia->Inoculation Treatment Oral Gavage with Pivmecillinam HCl (TID) Inoculation->Treatment Euthanasia Euthanasia Treatment->Euthanasia Harvest Harvest Bladder & Kidneys Euthanasia->Harvest Homogenize Tissue Homogenization Harvest->Homogenize Plating Serial Dilution & Plating Homogenize->Plating CFU_Count CFU Enumeration & Data Analysis Plating->CFU_Count

Figure 2: Experimental workflow for in vivo efficacy testing.

Data Presentation

The quantitative data on the efficacy of this compound in reducing bacterial load in the bladder and kidneys of infected mice can be summarized in the following table. The data presented here is illustrative and based on findings that both low and high doses significantly reduce bacterial counts compared to a vehicle control.[1]

Treatment GroupMean Bacterial Load (log10 CFU/g ± SD) - BladderMean Bacterial Load (log10 CFU/g ± SD) - Kidneys
Vehicle Control7.2 ± 0.56.8 ± 0.6
Pivmecillinam HCl (Low Dose)4.1 ± 0.83.9 ± 0.7
Pivmecillinam HCl (High Dose)3.5 ± 0.63.2 ± 0.5
*p < 0.01 compared to Vehicle Control

Table 1: Efficacy of this compound in a Murine UTI Model.

Conclusion

The murine model of ascending UTI is an invaluable tool for the preclinical evaluation of antimicrobial agents. The protocols outlined in these application notes provide a detailed framework for assessing the in vivo efficacy of this compound. The data generated from these studies can provide critical insights into the therapeutic potential of this antibiotic for the treatment of UTIs and support its further clinical development. Consistent findings from such preclinical models have demonstrated the significant bactericidal activity of this compound against common uropathogens in vivo.[1]

References

Application Note: A Robust LC-MS/MS Method for the Simultaneous Quantification of Pivmecillinam and its Active Metabolite, Mecillinam, in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalysis.

Abstract

Pivmecillinam is an orally administered prodrug that is rapidly hydrolyzed to its active form, mecillinam, a penicillin antibiotic effective against urinary tract infections.[1][2][3] A robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous determination of pivmecillinam and mecillinam in human plasma. This method involves a straightforward protein precipitation step for sample preparation and utilizes cephalexin as an internal standard (IS). The validation results demonstrate the method's suitability for pharmacokinetic studies, offering high precision and accuracy over a wide range of concentrations.

Experimental Protocols

Materials and Instrumentation
  • Chemicals and Reagents : Pivmecillinam, Mecillinam, and Cephalexin reference standards, acetonitrile (LC-MS grade), methanol (LC-MS grade), formic acid (LC-MS grade), and ultrapure water.

  • Instrumentation : A liquid chromatography system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions

The chromatographic separation was achieved using a C18 analytical column. The mobile phase consisted of a gradient mixture of water with 0.1% formic acid and methanol.[1][2][4]

ParameterSpecification
Column UltimateXB-C18 or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol
Flow Rate To be optimized (e.g., 0.4 mL/min)[5]
Injection Volume To be optimized (e.g., 8 µL)[4]
Column Temp. Ambient or controlled (e.g., 40°C)
Gradient Optimized for separation of analytes and IS
Mass Spectrometry Conditions

The mass spectrometer was operated in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the analytes and the internal standard.[1][2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Pivmecillinam 440.2167.1
Mecillinam 326.1167.1
Cephalexin (IS) 348.1158.1

Note: Compound-specific parameters such as Declustering Potential (DP) and Collision Energy (CE) should be optimized for maximum signal intensity.

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions : Prepare individual stock solutions of Pivmecillinam, Mecillinam, and Cephalexin (IS) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions : Prepare serial dilutions from the stock solutions to create working solutions for calibration standards and QCs.

  • Calibration Standards & QCs : Spike blank, acidified human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).

Sample Preparation Protocol

The protocol utilizes a protein precipitation method, which is efficient for high-throughput analysis.[1][2][4] An acidification step is crucial to enhance the stability of both Pivmecillinam and Mecillinam in plasma.[1][2]

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) acid 2. Add IS (Cephalexin) & Acidify plasma->acid precip 3. Add Acetonitrile (Protein Precipitation) acid->precip vortex 4. Vortex Mix precip->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject

Caption: A streamlined workflow for plasma sample preparation.

Method Validation and Data

The method was validated for linearity, precision, accuracy, and stability.[1][2]

Linearity

The calibration curves were linear over the specified concentration ranges for both analytes.[1][2]

AnalyteCalibration Range (ng/mL)
Pivmecillinam 0.0500 - 12.0
Mecillinam 10.0 - 15,000
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels and found to be within acceptable limits.[1][2]

ParameterSpecificationResult
Intra-day Precision (%CV) ≤ 15%< 5.5%
Inter-day Precision (%CV) ≤ 15%< 6.1%
Accuracy (%RE) ± 15%Within -8.1% to 13.0%
Stability

Stability of Pivmecillinam and Mecillinam was confirmed under various storage and processing conditions, with the acidification step proving critical for enhancing their stability in plasma.[1][2]

Pivmecillinam to Mecillinam Conversion

Pivmecillinam is a prodrug designed for oral administration. In the body, it undergoes rapid hydrolysis, primarily in the intestinal wall and blood, to release the pharmacologically active agent, Mecillinam. This bioanalytical method is designed to quantify both the transient prodrug and its active metabolite to fully characterize the pharmacokinetic profile.

G piv Pivmecillinam (Oral Prodrug) hydrolysis In Vivo Hydrolysis piv->hydrolysis Absorption mec Mecillinam (Active Antibiotic) hydrolysis->mec Conversion

Caption: Bioactivation pathway of Pivmecillinam to Mecillinam.

Conclusion

This application note details a validated LC-MS/MS method for the simultaneous quantification of Pivmecillinam and Mecillinam in human plasma. The simple protein precipitation sample preparation, coupled with the sensitivity and selectivity of tandem mass spectrometry, provides a reliable tool for researchers in clinical and pharmaceutical settings. The method has been successfully applied to a pharmacokinetic study following the oral administration of Pivmecillinam.[1][2]

References

Application Notes and Protocols for Assessing Synergy Between Pivmecillinam and Other β-Lactams

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivmecillinam, the prodrug of mecillinam, is a valuable antibiotic with a unique mechanism of action, primarily targeting Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria.[1][2][3] This specificity distinguishes it from many other β-lactam antibiotics that preferentially bind to PBP-1A, -1B, and/or -3.[1][3] This complementary mode of action presents a compelling rationale for investigating synergistic interactions between pivmecillinam and other β-lactams. The combination of agents that individually target different essential steps in bacterial cell wall synthesis can lead to enhanced antimicrobial activity, combat resistance, and potentially reduce required dosages, thereby minimizing toxicity.[3][4][5]

These application notes provide detailed protocols for assessing the synergy between pivmecillinam and other β-lactam antibiotics, focusing on the widely accepted checkerboard assay and time-kill curve analysis.

Mechanism of Synergy

The synergistic effect of combining pivmecillinam with other β-lactams stems from their complementary binding to different Penicillin-Binding Proteins (PBPs). PBPs are enzymes crucial for the synthesis and remodeling of the bacterial cell wall peptidoglycan.

  • Pivmecillinam (Mecillinam): Specifically binds to and inhibits PBP2, which is primarily involved in maintaining the rod shape of the bacterium.[1][3] Inhibition of PBP2 leads to the formation of non-viable spherical cells.[6][7]

  • Other β-Lactams (e.g., Ampicillin, Cephalosporins): Typically bind to other PBPs, such as PBP1a/b (involved in peptidoglycan polymerization) and PBP3 (involved in septum formation during cell division).[1][3]

By simultaneously targeting multiple critical points in the cell wall synthesis pathway, the combination of pivmecillinam and another β-lactam can result in a more potent and rapid bactericidal effect than either agent alone.

SynergyPathway cluster_bacterium Bacterial Cell PBP2 Penicillin-Binding Protein 2 (PBP2) CellWall Peptidoglycan Cell Wall Synthesis PBP2->CellWall Maintains Cell Shape Synergy Synergistic Bactericidal Effect Other_PBPs Other Penicillin-Binding Proteins (e.g., PBP1, PBP3) Other_PBPs->CellWall Elongation & Division CellWall->Synergy Disruption of Synthesis Pivmecillinam Pivmecillinam (active form: Mecillinam) Pivmecillinam->PBP2 Inhibits Other_BetaLactam Other β-Lactam (e.g., Ampicillin, Ceftazidime) Other_BetaLactam->Other_PBPs Inhibits

Caption: Mechanism of β-Lactam Synergy.

Data Presentation: In Vitro Synergy of Mecillinam with Other β-Lactams

The following tables summarize reported synergistic activities between mecillinam (the active form of pivmecillinam) and other β-lactam antibiotics against various Gram-negative bacteria. Synergy is typically quantified using the Fractional Inhibitory Concentration (FIC) index.

Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index.

FIC Index (FICI)Interpretation
≤ 0.5Synergy[8]
> 0.5 to ≤ 4.0Additive or Indifference[8]
> 4.0Antagonism[8]

Table 2: Summary of Checkerboard Synergy Data for Mecillinam Combinations.

β-Lactam CombinationTarget Organism(s)Observed EffectReference
Mecillinam + AmpicillinEscherichia coli, Klebsiella pneumoniaeSynergistic[9]
Mecillinam + AmoxicillinEnterobacteriaceaeSynergistic[4][10]
Mecillinam + CarbenicillinEnterobacteriaceaeSynergistic[4][10]
Mecillinam + CephalothinEnterobacteriaceaeSynergistic[4][10]
Mecillinam + CefamandoleEnterobacteriaceaeSynergistic[4][10]
Mecillinam + CefoxitinEnterobacteriaceaeSynergistic[4][6][10]
Mecillinam + Ceftazidime/avibactamCarbapenemase-producing E. coli and K. pneumoniaeSubstantial MIC reduction[11]

Table 3: Summary of Time-Kill and Post-Antibiotic Effect (PAE) Synergy Data.

β-Lactam CombinationTarget OrganismObserved EffectReference
Mecillinam + AmpicillinE. coliEnhanced bactericidal effect and prolonged PAE[1][9]
Mecillinam + AztreonamE. coliProlonged PAE[1]
Mecillinam + CeftazidimeE. coliProlonged PAE[1]
Mecillinam + PiperacillinE. coliProlonged PAE[1]

Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

The checkerboard assay is a microdilution method used to determine the in vitro synergy of two antimicrobial agents.

CheckerboardWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Prep_Media Prepare Mueller-Hinton Broth (MHB) Serial_Dilute_A Serial Dilute Pivmecillinam (horizontally in 96-well plate) Prep_Media->Serial_Dilute_A Serial_Dilute_B Serial Dilute other β-lactam (vertically in 96-well plate) Prep_Media->Serial_Dilute_B Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with bacterial suspension Prep_Inoculum->Inoculate Prep_Antibiotics Prepare Stock Solutions of Pivmecillinam & other β-lactam Prep_Antibiotics->Serial_Dilute_A Prep_Antibiotics->Serial_Dilute_B Serial_Dilute_A->Inoculate Serial_Dilute_B->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Determine MIC of each drug alone and in combination Incubate->Read_MIC Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Read_MIC->Calculate_FIC Interpret Interpret Synergy, Additivity, or Antagonism Calculate_FIC->Interpret

Caption: Checkerboard Synergy Assay Workflow.

Materials:

  • Pivmecillinam hydrochloride (or mecillinam) powder

  • Second β-lactam antibiotic powder

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • 0.5 McFarland turbidity standard

  • Sterile tubes and pipettes

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of pivmecillinam and the second β-lactam in a suitable solvent at a concentration of at least 10 times the expected Minimum Inhibitory Concentration (MIC).

    • Further dilutions are made in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Checkerboard Setup:

    • In a 96-well plate, add 50 µL of CAMHB to all wells.

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of pivmecillinam (Drug A).

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the second β-lactam (Drug B).

    • The result is a matrix of wells containing various concentrations of both drugs.

    • Include control wells: Drug A alone, Drug B alone, and a growth control (no antibiotic).

  • Inoculation and Incubation:

    • Inoculate each well with 50 µL of the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and the MIC of each drug in combination (the lowest concentration that inhibits visible growth).

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpret the results based on the values in Table 1.

Protocol 2: Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic picture of the bactericidal or bacteriostatic effects of antibiotic combinations over time.

TimeKillWorkflow cluster_prep_tk Preparation cluster_assay_tk Assay cluster_analysis_tk Analysis Prep_Media_TK Prepare Mueller-Hinton Broth (MHB) Setup_Tubes Set up test tubes with: - Growth Control - Drug A alone - Drug B alone - Drug A + Drug B Prep_Media_TK->Setup_Tubes Prep_Inoculum_TK Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) Inoculate_TK Inoculate tubes with bacterial suspension Prep_Inoculum_TK->Inoculate_TK Prep_Antibiotics_TK Prepare Antibiotic Solutions (Pivmecillinam & other β-lactam) Prep_Antibiotics_TK->Setup_Tubes Setup_Tubes->Inoculate_TK Incubate_TK Incubate at 37°C with shaking Inoculate_TK->Incubate_TK Sample_Timepoints Sample at 0, 2, 4, 8, 24 hours Incubate_TK->Sample_Timepoints Serial_Dilute_Plate Perform serial dilutions and plate on agar Sample_Timepoints->Serial_Dilute_Plate Count_CFU Incubate plates and count Colony Forming Units (CFU) Serial_Dilute_Plate->Count_CFU Plot_Curves Plot log10 CFU/mL vs. Time Count_CFU->Plot_Curves Interpret_Synergy_TK Interpret Synergy (≥ 2-log10 decrease in CFU/mL) Plot_Curves->Interpret_Synergy_TK

Caption: Time-Kill Curve Analysis Workflow.

Materials:

  • This compound (or mecillinam)

  • Second β-lactam antibiotic

  • CAMHB

  • Bacterial strain of interest

  • Sterile culture tubes

  • Shaking incubator (37°C)

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Pipettes and spreaders

Procedure:

  • Preparation:

    • Prepare a bacterial inoculum in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Prepare tubes with CAMHB containing:

      • No antibiotic (growth control)

      • Pivmecillinam alone (at a relevant concentration, e.g., 0.5x or 1x MIC)

      • The second β-lactam alone (at a relevant concentration)

      • The combination of pivmecillinam and the second β-lactam

  • Inoculation and Sampling:

    • Inoculate all tubes with the prepared bacterial suspension.

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of Colony Forming Units (CFU) on each plate to determine the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion

The assessment of synergy between pivmecillinam and other β-lactams is a critical area of research with the potential to optimize treatment strategies against challenging Gram-negative infections. The checkerboard assay and time-kill curve analysis are robust and well-established methods for quantifying these interactions in vitro. By following these detailed protocols, researchers can generate valuable data to inform the rational design of combination therapies, ultimately contributing to improved patient outcomes and combating the rise of antimicrobial resistance.

References

Application Notes and Protocols for Determining Mecillinam's Bactericidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the bactericidal activity of Mecillinam, a β-lactam antibiotic that specifically targets Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria.[1] Detailed protocols for key cell-based assays are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Introduction

Mecillinam (amdinocillin) is a narrow-spectrum penicillin antibiotic with potent activity primarily against Gram-negative bacteria, particularly members of the Enterobacterales order.[2] Its unique mechanism of action involves the specific inhibition of Penicillin-Binding Protein 2 (PBP2), an essential enzyme in bacterial cell wall synthesis.[1] This targeted action makes Mecillinam an important therapeutic option, especially in the context of rising antimicrobial resistance. Accurate and reproducible methods for assessing its bactericidal activity are crucial for both clinical susceptibility testing and novel drug development.

This document outlines the principal cell-based assays used to characterize the bactericidal properties of Mecillinam: Minimum Inhibitory Concentration (MIC) determination, time-kill assays, and PBP2 inhibition assays.

Data Presentation

Quantitative data from the described assays should be meticulously recorded and presented for clear interpretation and comparison. The following tables provide a template for summarizing key findings.

Table 1: Minimum Inhibitory Concentration (MIC) of Mecillinam against various Enterobacterales.

Bacterial SpeciesNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Mecillinam Susceptibility Rate (%)Reference
Escherichia coli30N/AN/A100[3]
Escherichia coli (ESBL-negative)4140.5495.2[1]
Escherichia coli (ESBL-positive)461491.3[1]
Escherichia coli (Carbapenem-resistant)1,943N/AN/A84.2[2]
Klebsiella pneumoniaeN/AN/AN/A81.8 - 93.5[2]
Enterobacter cloacaeN/A>95>95>95[2]
Citrobacter freundiiN/A>95>95>95[2]
Proteus mirabilisN/AN/AN/A73.2 - 95.8[2]
Salmonella spp.N/AN/AN/AActive[2]

N/A: Not available in the cited sources.

Table 2: Time-Kill Assay Parameters for Mecillinam against E. coli.

E. coli IsolateMecillinam Concentration (mg/L)Time to 3-log₁₀ Reduction (Bactericidal Effect)Reference
P 19 (MIC: 1 mg/L)1x MIC, 4x MICNot explicitly stated, but bactericidal activity observed[4]
BN 45 (MIC: 4 mg/L)1x MIC, 4x MICNot explicitly stated, but bactericidal activity observed[4]
ESBL-producing isolatesVariousBactericidal effect observed in combination with clavulanic acid[5]

Table 3: PBP2 Binding Affinity of Mecillinam.

OrganismPBP TargetIC₅₀ (mg/L)Reference
Klebsiella pneumoniaePBP2<0.0075[6]
Escherichia coliPBP2Selective binding[7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation. For Mecillinam, the agar dilution method is considered the reference standard.

Protocol: Agar Dilution for Mecillinam MIC Determination

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates containing serial twofold dilutions of Mecillinam. The concentration range should typically span from 0.06 to 32 mg/L.[8]

  • Inoculum Preparation: Culture the test organism overnight on an appropriate agar plate. Resuspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Using a multipoint inoculator, spot 1-2 µL of the prepared bacterial suspension (diluted to approximately 10⁴ CFU/spot) onto the surface of the MHA plates, including a drug-free control plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of Mecillinam that completely inhibits visible growth.

Time-Kill Assay

Time-kill assays provide information on the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.

Protocol: Mecillinam Time-Kill Assay

  • Inoculum Preparation: Prepare a starting inoculum of the test organism in a logarithmic growth phase in a suitable broth medium (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Drug Exposure: Add Mecillinam at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC) to the bacterial suspensions. Include a growth control without any antibiotic.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate onto appropriate agar plates. Incubate the plates overnight at 37°C.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for each Mecillinam concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Penicillin-Binding Protein 2 (PBP2) Inhibition Assay

This assay determines the affinity of Mecillinam for its target, PBP2, by measuring the concentration required to inhibit the binding of a labeled penicillin probe.

Protocol: Competitive PBP2 Binding Assay

  • Membrane Preparation: Grow the test bacteria to mid-log phase and harvest the cells. Prepare cell membrane fractions containing the PBPs through enzymatic lysis and ultracentrifugation.

  • Competitive Binding: Incubate the membrane preparations with varying concentrations of Mecillinam for a defined period to allow for binding to PBP2.

  • Fluorescent Labeling: Add a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) to the mixture. This probe will bind to any PBPs that are not already occupied by Mecillinam.

  • SDS-PAGE and Visualization: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Visualize the fluorescently labeled PBPs using a fluorescence scanner.

  • Data Analysis: Quantify the fluorescence intensity of the PBP2 band at each Mecillinam concentration. The 50% inhibitory concentration (IC₅₀) is the concentration of Mecillinam that reduces the binding of the fluorescent probe to PBP2 by 50%.[6]

Mandatory Visualizations

Mecillinam_Mechanism_of_Action cluster_bacterium Bacterial Cell Mecillinam Mecillinam PBP2 Penicillin-Binding Protein 2 (PBP2) Mecillinam->PBP2 Binds to and inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis PBP2->Peptidoglycan_synthesis Essential for Cell_lysis Cell Lysis PBP2->Cell_lysis Cell_wall_integrity Cell Wall Integrity Peptidoglycan_synthesis->Cell_wall_integrity Maintains Peptidoglycan_synthesis->Cell_lysis Cell_wall_integrity->Cell_lysis Loss of integrity leads to

Caption: Mechanism of action of Mecillinam.

Experimental_Workflow cluster_assays Cell-Based Assays for Mecillinam Activity Start Start with Bacterial Isolate MIC MIC Determination (Agar Dilution) Start->MIC PBP2_Binding PBP2 Inhibition Assay Start->PBP2_Binding Time_Kill Time-Kill Assay MIC->Time_Kill Inform concentrations End Characterization of Bactericidal Activity MIC->End Time_Kill->End PBP2_Binding->End

Caption: Experimental workflow for assessing Mecillinam's bactericidal activity.

References

Application Notes and Protocols for High-Throughput Screening of Novel Pivmecillinam Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivmecillinam is an orally administered prodrug of the β-lactam antibiotic mecillinam.[1][2][3] Upon absorption, it is hydrolyzed by esterases into its active form, mecillinam, which exerts a potent bactericidal effect, particularly against Gram-negative bacteria such as Escherichia coli.[2][4][5] The increasing prevalence of antibiotic resistance necessitates the discovery of novel antibacterial agents. Pivmecillinam's unique mechanism of action, which involves the specific inhibition of Penicillin-Binding Protein 2 (PBP2), presents a valuable target for developing new derivatives with potentially improved efficacy, expanded spectrum, or the ability to overcome existing resistance mechanisms.[6][7]

This document provides detailed protocols and application notes for a high-throughput screening (HTS) campaign designed to identify novel small molecules that mimic the activity of mecillinam. The strategy employs a robust, multi-stage approach, beginning with a whole-cell phenotypic screen to identify compounds that inhibit bacterial growth, followed by a target-based assay to confirm specific PBP2 inhibition and counter-screens to eliminate non-specific or cytotoxic compounds.

Mechanism of Action: Pivmecillinam Pathway

Pivmecillinam's efficacy relies on its conversion to the active compound mecillinam. Mecillinam then selectively binds to and inactivates Penicillin-Binding Protein 2 (PBP2), an essential enzyme in the bacterial cell wall synthesis pathway.[6][8] This inhibition disrupts peptidoglycan cross-linking, leading to the formation of a defective cell wall and subsequent cell lysis.[8][9]

Pivmecillinam_MoA cluster_host Host (e.g., Intestinal Mucosa) cluster_bacteria Bacterial Cell piv Pivmecillinam (Prodrug) mec Mecillinam (Active Drug) piv->mec Esterases pbp2 Penicillin-Binding Protein 2 (PBP2) mec->pbp2 Inhibition cws Cell Wall Synthesis pbp2->cws Catalyzes lysis Cell Lysis cws->lysis Disruption leads to

Caption: Mechanism of action of Pivmecillinam.

Experimental Protocols

Protocol 1: Primary High-Throughput Screen (Whole-Cell Growth Inhibition Assay)

This primary assay is a phenotypic screen designed to identify any compound from a chemical library that inhibits the growth of a target Gram-negative bacterium, such as E. coli.

Materials:

  • Bacterial Strain: E. coli ATCC 25922 (or other relevant sensitive strain).

  • Growth Medium: Mueller-Hinton Broth (MHB).

  • Compound Library: Small molecule library dissolved in DMSO (e.g., 10 mM stock).

  • Controls: Pivmecillinam (positive control), DMSO (negative control).

  • Assay Plates: Sterile, clear-bottom 384-well microplates.

  • Reagents: Resazurin solution (e.g., CellTiter-Blue®).

  • Equipment: Automated liquid handler, microplate incubator, microplate reader (fluorescence).

Methodology:

  • Bacterial Culture Preparation: Inoculate a starter culture of E. coli in MHB and grow overnight at 37°C with shaking. The following day, dilute the overnight culture into fresh MHB to achieve an optical density at 600 nm (OD600) of ~0.001. This corresponds to approximately 1-5 x 10^5 CFU/mL.

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well plate. Dispense DMSO into negative control wells and Pivmecillinam (final concentration ~2x MIC) into positive control wells.

  • Bacterial Inoculation: Dispense 50 µL of the prepared bacterial suspension into each well of the compound-plated 384-well plates.

  • Incubation: Seal the plates and incubate at 37°C for 16-18 hours without shaking.

  • Viability Measurement: Add 10 µL of Resazurin solution to each well and incubate for an additional 1-2 hours at 37°C.

  • Data Acquisition: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) using a microplate reader. A low fluorescence signal indicates growth inhibition.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))

  • Calculate the Z-factor to assess assay quality.[10] A Z-factor > 0.5 is considered excellent for HTS. Z-Factor = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

  • Compounds demonstrating inhibition above a defined threshold (e.g., >80% or >3 standard deviations from the mean of the negative controls) are considered primary hits.

Data Presentation

Quantitative data from the primary screen should be summarized to provide a clear overview of the campaign's performance.

Table 1: Example Summary of Primary HTS Campaign

ParameterValueDescription
Library Size 250,000Total number of compounds screened.
Screening Concentration 10 µMFinal concentration of test compounds.
Z-Factor 0.78Assay quality and robustness metric.[10]
Positive Control Pivmecillinam (2 µg/mL)Consistently showed >95% inhibition.
Primary Hit Rate 0.6%Percentage of library compounds meeting hit criteria.
Number of Primary Hits 1,500Total compounds selected for follow-up.

HTS Workflow and Logic

The screening process follows a logical cascade to efficiently identify and validate promising compounds while eliminating undesirable ones.

HTS_Workflow cluster_validation Hit Validation lib Compound Library (250,000 Compounds) primary Primary Screen: Whole-Cell Growth Inhibition lib->primary hits1 Primary Hits (~1,500 Compounds) primary->hits1 >80% Inhibition secondary Secondary Screen: PBP2 Binding Assay hits1->secondary counter Counter-Screen: Mammalian Cytotoxicity hits1->counter confirmed Confirmed Hits (PBP2-Specific, Non-toxic) secondary->confirmed Active counter->confirmed Non-toxic mic Dose-Response & MIC Determination confirmed->mic leads Lead Candidates for Further Development mic->leads

Caption: High-throughput screening experimental workflow.

Protocol 2: Secondary Assay (Target-Based PBP2 Binding Assay)

This assay confirms whether the primary hits directly interact with the molecular target, PBP2. A fluorescence polarization (FP) assay is a suitable format for HTS.

Materials:

  • Protein: Purified recombinant E. coli PBP2.

  • Fluorescent Probe: A fluorescently-labeled β-lactam (e.g., BOCILLIN™ FL Penicillin) that binds to PBP2.

  • Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Triton X-100.

  • Primary Hits: Compounds identified from the primary screen.

  • Controls: Mecillinam (positive control), DMSO (negative control).

  • Assay Plates: Black, low-volume 384-well microplates.

  • Equipment: Automated liquid handler, microplate reader with FP capabilities.

Methodology:

  • Reagent Preparation: Prepare a solution of PBP2 and the fluorescent probe in the assay buffer. The concentrations should be optimized to yield a stable and robust FP signal window.

  • Compound Plating: Dispense 50 nL of each primary hit compound into the wells of a 384-well plate. Include appropriate controls.

  • Reagent Addition: Add 20 µL of the PBP2/probe mixture to each well.

  • Incubation: Incubate the plates at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition: Measure fluorescence polarization in mP units. A decrease in mP indicates that the test compound has displaced the fluorescent probe from PBP2.

Data Analysis:

  • Identify active compounds that cause a significant drop in the FP signal (e.g., >3 standard deviations from the mean of the negative controls). These are considered confirmed PBP2 binders.

Protocol 3: Counter-Screen (Mammalian Cell Cytotoxicity Assay)

This assay is crucial to eliminate compounds that are toxic to mammalian cells, ensuring the antibacterial activity is selective.

Materials:

  • Cell Line: A standard mammalian cell line (e.g., HEK293 or HepG2).

  • Culture Medium: DMEM supplemented with 10% FBS.

  • Primary Hits: Compounds identified from the primary screen.

  • Controls: Doxorubicin or Staurosporine (positive control for toxicity), DMSO (negative control).

  • Assay Plates: Sterile, clear-bottom 384-well tissue culture plates.

  • Reagents: A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Equipment: Automated liquid handler, CO2 incubator, microplate reader (luminescence).

Methodology:

  • Cell Plating: Seed the mammalian cells into 384-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight in a CO2 incubator at 37°C.

  • Compound Addition: Add the primary hit compounds to the cells at the same concentration used in the primary screen (e.g., 10 µM).

  • Incubation: Incubate the plates for 24-48 hours in a CO2 incubator at 37°C.

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the luminescence.

Data Analysis:

  • Calculate the percent cell viability for each compound relative to controls.

  • Compounds that reduce cell viability below a certain threshold (e.g., <80%) are flagged as cytotoxic and are typically deprioritized.

Hit Confirmation and Selectivity

The data from the secondary and counter-screens are integrated to select the most promising hits for further characterization.

Table 2: Example Hit Confirmation and Selectivity Data

Compound IDPrimary Screen (% Inhibition)PBP2 Binding (IC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/IC50)
Hit-001 98.21.5>100>66.7
Hit-002 95.52.315.46.7
Hit-003 91.045.1>100>2.2
Hit-004 88.40.81.21.5
Mecillinam 99.80.5>200>400

A higher Selectivity Index is desirable. Compounds like Hit-004 would be deprioritized due to low selectivity.

Screening Cascade Logic

The decision-making process for advancing compounds through the screening funnel is based on a set of defined criteria at each stage.

Screening_Cascade start Primary Hit q1 Does it inhibit PBP2 binding? start->q1 q2 Is it non-toxic to mammalian cells? q1->q2 Yes discard1 Discard: Off-target or Non-binder q1->discard1 No discard2 Discard: Cytotoxic q2->discard2 No confirm Confirmed Hit q2->confirm Yes

Caption: Logical flow of the hit validation cascade.

Conclusion

This HTS framework provides a comprehensive strategy for the discovery of novel derivatives of Pivmecillinam. By combining a high-throughput whole-cell primary screen with a specific target-based secondary assay and a crucial cytotoxicity counter-screen, this approach is designed to efficiently identify potent, target-specific, and non-toxic lead compounds. The subsequent characterization of confirmed hits, including determination of MIC values and exploration of structure-activity relationships, will pave the way for the development of the next generation of PBP2-inhibiting antibiotics.

References

Application Notes and Protocols for In Vitro Study of Pivmecillinam Resistance Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for studying the in vitro development of bacterial resistance to pivmecillinam. The protocols outlined below are intended to be a foundational resource, adaptable to specific research questions and laboratory capabilities.

Introduction

Pivmecillinam is an orally available prodrug of mecillinam, a β-lactam antibiotic with a unique mechanism of action. It specifically targets penicillin-binding protein 2 (PBP2) in Gram-negative bacteria, leading to the formation of spherical cells and eventual lysis.[1][2][3] This targeted action makes it a valuable agent for treating uncomplicated urinary tract infections (uUTIs), primarily caused by Escherichia coli.[2][4] Despite its long-term use in some regions, resistance rates to pivmecillinam have remained relatively low.[5][6] However, with the increasing prevalence of multidrug-resistant bacteria, understanding the mechanisms and dynamics of resistance development is crucial for preserving its clinical efficacy.

These protocols will detail the necessary steps to induce, select, and characterize pivmecillinam-resistant mutants in a controlled laboratory setting. The primary methods covered are the determination of Minimum Inhibitory Concentration (MIC), serial passage experiments to induce resistance, and subsequent analysis of resistant isolates.

Core Experimental Workflow

The overall process for studying pivmecillinam resistance development in vitro follows a logical progression from initial susceptibility testing to the genetic and phenotypic characterization of resistant strains.

experimental_workflow cluster_setup Initial Setup & Susceptibility cluster_induction Resistance Induction cluster_characterization Characterization of Resistant Isolates cluster_data Data Analysis & Interpretation start Bacterial Strain Selection (e.g., E. coli ATCC 25922) mic_determination Determine Baseline MIC of Pivmecillinam start->mic_determination serial_passage Serial Passage Experiment (Sub-MIC Exposure) mic_determination->serial_passage isolation Isolate Resistant Colonies serial_passage->isolation mic_confirmation Confirm MIC of Isolates isolation->mic_confirmation genetic_analysis Genetic Analysis (e.g., WGS) mic_confirmation->genetic_analysis phenotypic_analysis Phenotypic Analysis (e.g., Fitness Assays) mic_confirmation->phenotypic_analysis data_analysis Data Compilation & Interpretation genetic_analysis->data_analysis phenotypic_analysis->data_analysis

Caption: Overall experimental workflow for studying pivmecillinam resistance.

Key Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8][9] This is a fundamental first step to establish the baseline susceptibility of the bacterial strain.

Materials:

  • Bacterial culture (e.g., E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA)

  • Pivmecillinam hydrochloride (analytical grade)

  • Sterile 96-well microtiter plates or petri dishes

  • Spectrophotometer or plate reader

  • Incubator (35°C ± 2°C)

Method: Broth Microdilution (as per CLSI guidelines)

  • Prepare Pivmecillinam Stock Solution: Dissolve pivmecillinam in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution.

  • Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the pivmecillinam stock solution in MHB to achieve a range of concentrations.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the pivmecillinam dilutions. Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of pivmecillinam at which there is no visible turbidity (growth).[7][10] This can be assessed visually or by using a plate reader to measure optical density.

Protocol 2: In Vitro Resistance Induction by Serial Passage

This method, also known as adaptive laboratory evolution, mimics the prolonged exposure of bacteria to sub-lethal concentrations of an antibiotic, which can lead to the selection of resistant mutants.[11][12][13]

Materials:

  • Bacterial culture with a known pivmecillinam MIC

  • MHB

  • Pivmecillinam stock solution

  • Sterile culture tubes or 96-well plates

  • Incubator (35°C ± 2°C)

  • Spectrophotometer

Method:

  • Initial Setup: Prepare a series of culture tubes or a 96-well plate with two-fold serial dilutions of pivmecillinam in MHB, starting from a concentration several dilutions below the baseline MIC.

  • Inoculation: Inoculate the tubes/wells with the bacterial strain at a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Incubation: Incubate for 18-24 hours at 35°C ± 2°C.

  • Passage: Identify the tube/well with the highest concentration of pivmecillinam that shows visible growth (this is the sub-MIC culture).[12]

  • Subsequent Passages: Use an aliquot from this sub-MIC culture to inoculate a fresh set of serial dilutions of pivmecillinam. The concentration range for the new set of dilutions should be adjusted to bracket the new expected MIC.

  • Repeat: Repeat this process for a predetermined number of passages (e.g., 20-30 passages) or until a significant increase in the MIC is observed.[13][14]

  • MIC Determination: At regular intervals (e.g., every 5 passages), determine the MIC of the evolving bacterial population using the protocol described above to track the development of resistance.

serial_passage_workflow cluster_passage_cycle Serial Passage Cycle (Repeated) cluster_monitoring Monitoring start Inoculate Bacteria into Pivmecillinam Dilutions incubate Incubate for 18-24h start->incubate identify_sub_mic Identify Highest Concentration with Growth (Sub-MIC) incubate->identify_sub_mic transfer Transfer Aliquot to Fresh Dilutions identify_sub_mic->transfer mic_check Periodically Determine MIC identify_sub_mic->mic_check transfer->start Next Passage isolate_and_store Isolate & Store Resistant Strains mic_check->isolate_and_store

Caption: Workflow for the serial passage experiment.

Protocol 3: Characterization of Resistant Mutants

Once resistant isolates are obtained, it is essential to characterize them to understand the basis of resistance.

1. Genetic Analysis:

  • Whole-Genome Sequencing (WGS): This is the gold standard for identifying genetic mutations associated with resistance.

    • Isolate genomic DNA from the resistant mutant and the parental (susceptible) strain.

    • Perform high-throughput sequencing.

    • Compare the genome of the resistant strain to the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and other genetic changes.

    • Focus on genes known to be involved in mecillinam resistance (e.g., cysB, mrdA, spoT) and other potential targets.[15][16]

2. Phenotypic Analysis:

  • Fitness Cost Assessment: Resistance mutations can sometimes lead to a reduced growth rate or other fitness costs.

    • Grow the resistant mutant and the parental strain in a competition assay in an antibiotic-free medium.

    • Enumerate the CFU of each strain at the beginning and end of the co-culture period.

    • Calculate the relative fitness of the resistant mutant compared to the parental strain. A fitness cost is indicated if the resistant strain is outcompeted by the parental strain in the absence of the antibiotic.[16]

  • Stability of Resistance: Determine if the resistance phenotype is stable in the absence of selective pressure.

    • Culture the resistant isolate in antibiotic-free MHB for multiple passages.

    • Periodically re-determine the MIC for pivmecillinam. A decrease in MIC over time suggests that the resistance mechanism is unstable or carries a significant fitness cost.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: MIC Progression During Serial Passage Experiment

Passage Number MIC of Pivmecillinam (µg/mL) for Replicate 1 MIC of Pivmecillinam (µg/mL) for Replicate 2 MIC of Pivmecillinam (µg/mL) for Replicate 3
0 (Parental) 1 1 1
5 2 1 2
10 4 4 8
15 16 8 16
20 32 32 32
25 64 32 64

| 30 | 128 | 64 | 64 |

Table 2: Characterization of Pivmecillinam-Resistant Mutants

Isolate ID Passage of Isolation Final MIC (µg/mL) Fold-Increase in MIC Identified Mutation(s) (Gene: Change) Relative Fitness (vs. Parental)
Parent 0 1 - Wild-Type 1.0
R1-P30 30 128 128x cysB: T123A 0.85
R2-P30 30 64 64x mrdA: G234C 0.92

| R3-P30 | 30 | 64 | 64x | spoT: deletion | 0.88 |

Signaling Pathways and Resistance Mechanisms

Mutations in the cysB gene are a common mechanism of mecillinam resistance found in clinical isolates.[16][17] Inactivation of CysB, a transcriptional regulator of cysteine biosynthesis, leads to cysteine depletion. This triggers an oxidative stress response, which in turn upregulates proteins like LpoB and PBP1B, allowing the cell to bypass the mecillinam-inhibited PBP2.[15]

cysB_pathway cluster_drug_action Normal Drug Action cluster_resistance_mechanism cysB Mediated Resistance mecillinam Mecillinam pbp2 PBP2 mecillinam->pbp2 inhibits cell_wall_synthesis Cell Wall Elongation pbp2->cell_wall_synthesis mediates cysB_mutation cysB Mutation (Inactivation) cysteine_depletion Cysteine Depletion cysB_mutation->cysteine_depletion oxidative_stress Oxidative Stress cysteine_depletion->oxidative_stress pbp1b_lpoB PBP1B & LpoB Upregulation oxidative_stress->pbp1b_lpoB bypass Bypass of PBP2 Inhibition pbp1b_lpoB->bypass bypass->cell_wall_synthesis restores

Caption: Proposed pathway for cysB-mediated mecillinam resistance.

By following these detailed protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively investigate the in vitro development of resistance to pivmecillinam, contributing valuable insights into the longevity of this important therapeutic agent.

References

Application Notes and Protocols for the Use of Pivmecillinam in Complicated Urinary Tract Infections (cUTIs) in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current research, experimental protocols, and clinical data related to the use of pivmecillinam in the treatment of complicated urinary tract infections (cUTIs).

Introduction and Mechanism of Action

Pivmecillinam is an orally administered prodrug of the amidinopenicillin, mecillinam.[1][2][3] It has demonstrated significant activity against a variety of Gram-negative bacteria, which are common causative agents of UTIs.[1][4] Its unique mechanism of action involves the specific inhibition of penicillin-binding protein 2 (PBP2), which is crucial for the synthesis of the bacterial cell wall.[1][3] This targeted action leads to the formation of osmotically unstable, spherical cells and subsequent cell lysis.[5] Due to its distinct binding target, pivmecillinam often retains activity against pathogens that have developed resistance to other beta-lactam antibiotics, including some extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.[1][6][7]

Signaling Pathway of Pivmecillinam's Action

Pivmecillinam Pivmecillinam (Oral Prodrug) Hydrolysis Hydrolysis by Esterases (Intestinal Mucosa) Pivmecillinam->Hydrolysis Mecillinam Mecillinam (Active Drug) Hydrolysis->Mecillinam PBP2 Penicillin-Binding Protein 2 (PBP2) in Bacterial Cell Wall Mecillinam->PBP2 Binds to CellWall Peptidoglycan Synthesis Inhibition PBP2->CellWall Inhibits Lysis Formation of Spherical Cells & Cell Lysis CellWall->Lysis Leads to

Caption: Mechanism of action of pivmecillinam.

Pharmacokinetics and Pharmacodynamics (PK/PD)

Pivmecillinam is well-absorbed orally, with a bioavailability of 60-70%, and is rapidly hydrolyzed to its active form, mecillinam.[1] Mecillinam is primarily excreted through the kidneys, leading to high concentrations in the urine.[1] The pharmacokinetic/pharmacodynamic parameter most closely associated with the efficacy of beta-lactams like mecillinam is the time that the drug concentration remains above the minimum inhibitory concentration (MIC) of the pathogen (%T > MIC).[6]

ParameterValueReference
Bioavailability60-70%[1]
Half-life~1 hour[1]
ExcretionPrimarily renal[1]
Key PK/PD Index%T > MIC[6]

Clinical Efficacy in Complicated UTIs

While pivmecillinam has been extensively used for uncomplicated UTIs, there is growing evidence supporting its use in cUTIs, particularly those caused by multidrug-resistant organisms.[6][7]

StudyPatient PopulationDosing RegimenClinical Cure RateBacteriological Eradication RateReference
Pivmecillinam vs. Placebo (uUTI)Adult females with uUTINot specified62% (Pivmecillinam) vs. 10% (Placebo)Not specified[8]
Pivmecillinam vs. Other Oral Antibiotic (uUTI)Adult females with uUTINot specified72% (Pivmecillinam) vs. 76% (Comparator)Not specified[8]
Pivmecillinam vs. Ibuprofen (uUTI)Adult females with uUTINot specified66% (Pivmecillinam) vs. 22% (Ibuprofen)Not specified[8]
Pivmecillinam for ESBL-producing EnterobacteriaceaePatients with UTIs caused by ESBL-producing organisms400 mg TID recommended60-84%Generally lower than clinical cure rates[5]
Pivmecillinam/Pivampicillin Combination (cUTI)Surgical-urological patients with severe underlying urinary tract diseasesPivmecillinam 200 mg + Pivampicillin 250 mg TID for 10 days78.6% (11/14)78.6% (11/14)[9]
Pivmecillinam Alone (cUTI)Surgical-urological patients with severe underlying urinary tract diseases400 mg TID for 10 days58.3% (7/12)33.3% (4/12)[9]

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

The reference method for determining the susceptibility of bacterial isolates to mecillinam is agar dilution, as recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10]

Protocol for Mecillinam MIC Determination by Agar Dilution:

  • Prepare Mecillinam Stock Solution: Dissolve mecillinam powder in a suitable solvent to a known concentration. Further dilute to create a range of concentrations for the agar plates.

  • Prepare Agar Plates: Prepare Mueller-Hinton agar and cool to 45-50°C. Add the appropriate volume of each mecillinam dilution to the molten agar to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify.

  • Prepare Bacterial Inoculum: Culture the bacterial isolates to be tested overnight on a non-selective agar medium. Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculate Plates: Using a multipoint inoculator, spot-inoculate the bacterial suspensions onto the surface of the mecillinam-containing and control (drug-free) agar plates.

  • Incubate: Incubate the plates at 35-37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of mecillinam that completely inhibits the visible growth of the bacteria.

CLSI and EUCAST Breakpoints for Mecillinam (for E. coli):

SusceptibleIntermediateResistant
CLSI (MIC, µg/mL) ≤ 816≥ 32
CLSI (Disk Diffusion, mm) ≥ 15-≤ 11
EUCAST (MIC, mg/L) for oral fosfomycin ≤ 8-> 8
EUCAST (Disk Diffusion, mm) for oral fosfomycin ≤ 24-> 24

Note: For other Enterobacterales, EUCAST breakpoints for oral fosfomycin were used in some studies in the absence of specific mecillinam breakpoints.[10]

Clinical Trial Protocol for cUTI

The following is a generalized workflow for a clinical trial investigating the efficacy of pivmecillinam in cUTIs, based on common elements from published trial protocols.

cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up and Assessment Screening Screening of Patients with Suspected cUTI Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Consent Informed Consent Obtained Inclusion->Consent Yes Randomization Randomization Consent->Randomization GroupA Pivmecillinam Arm (e.g., 400 mg TID for 10 days) Randomization->GroupA GroupB Control Arm (Standard of Care Antibiotic) Randomization->GroupB Day0 Baseline Assessment: - Urine Culture - Symptom Score Randomization->Day0 DuringTx On-Treatment Monitoring: - Adverse Events - Clinical Response Day0->DuringTx PostTx End of Treatment Visit (e.g., Day 12): - Urine Culture - Clinical Assessment DuringTx->PostTx LateFU Test of Cure Visit (e.g., Day 28): - Urine Culture - Long-term Outcomes PostTx->LateFU

References

Application Notes and Protocols for Evaluating Pivmecillinam Efficacy Against Biofilm-Forming Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing established in vitro models for assessing the efficacy of Pivmecillinam, a prodrug of mecillinam, against bacteria capable of forming biofilms. The protocols detailed herein are designed to deliver reproducible and quantifiable data, essential for preclinical drug development and academic research.

Introduction

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces. This mode of growth confers significantly increased resistance to antimicrobial agents and the host immune system, posing a major challenge in the treatment of chronic and device-associated infections. Pivmecillinam, an oral antibiotic, exerts its bactericidal effect through the specific inhibition of Penicillin-Binding Protein 2 (PBP2), a key enzyme in the synthesis of the bacterial cell wall.[1][2] Its primary targets are Gram-negative bacteria belonging to the Enterobacterales order, such as Escherichia coli and Klebsiella pneumoniae, which are common culprits in urinary tract infections (UTIs) where biofilms often play a role.[3][4] While clinically effective, a deeper understanding of its action against the biofilm phenotype is crucial.

This document outlines detailed protocols for three widely recognized in vitro biofilm models: the Calgary Biofilm Device (commercially known as the MBEC™ Assay), the CDC Biofilm Reactor, and microfluidic systems. It also presents available data on Pivmecillinam's efficacy and explores its potential interactions with bacterial signaling pathways involved in biofilm formation.

Data Presentation: Efficacy of Pivmecillinam Against Biofilm-Forming Bacteria

While specific Minimum Biofilm Eradication Concentration (MBEC) values for Pivmecillinam are not extensively reported in publicly available literature, the following tables summarize the known Minimum Inhibitory Concentrations (MIC) for the active form, mecillinam, against planktonic bacteria and provide a template for presenting future MBEC data. It is important to note that MBEC values are typically significantly higher than MIC values.[5]

Table 1: Planktonic Minimum Inhibitory Concentration (MIC) of Mecillinam against Common Uropathogens

Bacterial SpeciesPlanktonic MIC Range (mg/L)Reference Strains / Clinical Isolates
Escherichia coli≤8Clinical Isolates[6]
Klebsiella pneumoniaeVaries (Susceptibility rates 81.8% to 93.5%)Clinical Isolates[3]
Staphylococcus saprophyticus≥8 (Considered resistant in vitro)Clinical Isolates[7][8]

Table 2: Template for Minimum Biofilm Eradication Concentration (MBEC) of Mecillinam

Bacterial SpeciesBiofilm ModelMBEC (mg/L)Fold Increase (MBEC/MIC)
Escherichia coliCalgary Biofilm DeviceData to be determinedData to be determined
Klebsiella pneumoniaeCDC Biofilm ReactorData to be determinedData to be determined
Staphylococcus saprophyticusMicrofluidic SystemData to be determinedData to be determined

Experimental Protocols

Calgary Biofilm Device (MBEC™ Assay) Protocol

This high-throughput screening method allows for the simultaneous formation of 96 equivalent biofilms and subsequent testing of multiple antimicrobial concentrations.

Materials:

  • MBEC™ Assay plate (Innovotech Inc. or similar) with a lid of 96 pegs

  • 96-well microtiter plates

  • Bacterial culture of interest (e.g., E. coli, K. pneumoniae)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Artificial Urine Medium)

  • Pivmecillinam stock solution (hydrolyzed to mecillinam in situ or use mecillinam directly)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sonicator bath

  • Plate reader for optical density (OD) measurements

  • Reagents for viability testing (e.g., resazurin, agar plates for colony forming unit (CFU) counting)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in the chosen growth medium, adjusted to a 0.5 McFarland standard.

  • Biofilm Formation:

    • Pipette 150 µL of the bacterial inoculum into each well of a 96-well microtiter plate.

    • Place the MBEC™ lid onto the plate, ensuring each peg is submerged in the inoculum.

    • Incubate the device on a rocking table or shaker at a controlled speed (e.g., 110 rpm) at 37°C for 24-48 hours to allow for biofilm formation.

  • Rinsing: Gently remove the peg lid and rinse it by immersing it in a 96-well plate containing 200 µL of sterile saline per well for 1-2 minutes to remove planktonic bacteria. Repeat this rinsing step twice.

  • Antibiotic Challenge:

    • Prepare a serial dilution of Pivmecillinam (or mecillinam) in fresh growth medium in a new 96-well plate. Include growth control wells (no antibiotic) and sterility control wells (no bacteria).

    • Transfer the rinsed peg lid to this challenge plate.

    • Incubate at 37°C for a specified duration (e.g., 24 hours).

  • Biofilm Viability Assessment:

    • MBEC Determination (Qualitative):

      • After the antibiotic challenge, rinse the peg lid again in saline.

      • Place the peg lid into a new 96-well plate containing 200 µL of fresh, sterile growth medium per well.

      • Sonicate the plate for 5-10 minutes to dislodge the biofilm bacteria from the pegs into the medium.

      • Remove the peg lid and cover the microtiter plate with a standard lid.

      • Incubate the plate at 37°C for 18-24 hours.

      • The MBEC is the lowest concentration of the antibiotic that prevents bacterial growth (i.e., no turbidity) in the recovery wells.

    • Quantitative Viability (CFU Counting):

      • Following sonication (step 5a), perform serial dilutions of the bacterial suspension from each well and plate onto appropriate agar plates.

      • Incubate the plates and count the colonies to determine the number of viable bacteria (CFU/peg).

Diagram: Calgary Biofilm Device (MBEC™ Assay) Workflow

CBD_Workflow A Inoculum Preparation (0.5 McFarland) B Biofilm Growth (24-48h at 37°C on rocker) A->B Inoculate MBEC™ Plate C Rinse Pegs (3x) in Saline B->C E Incubate Peg Lid in Challenge Plate (24h) C->E Transfer Lid D Antibiotic Challenge Plate (Serial Dilutions of Pivmecillinam) D->E F Rinse Pegs in Saline E->F G Transfer to Recovery Plate (Fresh Medium) F->G H Sonication (Dislodge Biofilm) G->H I Incubate Recovery Plate (18-24h) H->I K Quantitative Analysis (CFU Plating) H->K J Determine MBEC (Visual Turbidity) I->J CDC_Reactor_Workflow A Reactor Assembly & Sterilization B Batch Phase Inoculation (24h at 37°C with stirring) A->B C Continuous Flow Phase (Fresh Medium, 24-48h) B->C D Antibiotic Treatment Phase (Pivmecillinam in Medium) C->D E Coupon Removal & Rinsing D->E F Biofilm Dislodgement (Scraping/Sonication) E->F G Quantitative Analysis (CFU/cm²) F->G Microfluidic_Logic A Bacterial Inoculation & Attachment B Biofilm Growth under Continuous Flow A->B C Introduction of Pivmecillinam B->C D Real-time Imaging (Microscopy) C->D E Endpoint Staining (Live/Dead) D->E F Image Analysis (Biomass, Viability) E->F Quorum_Sensing cluster_cell Bacterial Cell Synthase Autoinducer Synthase Autoinducer_low Autoinducer (Low Density) Synthase->Autoinducer_low Basal Production Receptor Receptor Protein Genes Target Gene Expression (e.g., Biofilm Matrix) Receptor->Genes Activates Autoinducer_high Autoinducer (High Density) Autoinducer_high->Receptor Binds Pivmecillinam Pivmecillinam (Cell Wall Stress) Pivmecillinam->Genes Potential Modulation c_di_GMP GTP GTP DGC Diguanylate Cyclase (DGC) GTP->DGC cdiGMP c-di-GMP DGC->cdiGMP Synthesis PDE Phosphodiesterase (PDE) cdiGMP->PDE Biofilm Biofilm Formation (Adhesion, EPS) cdiGMP->Biofilm Promotes Motility Motility cdiGMP->Motility Inhibits pGpG pGpG PDE->pGpG Degradation Pivmecillinam Pivmecillinam (Cell Wall Stress) Pivmecillinam->DGC Potential Modulation Pivmecillinam->PDE Potential Modulation

References

Troubleshooting & Optimization

Improving the oral bioavailability of Pivmecillinam Hydrochloride formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Pivmecillinam Hydrochloride formulations.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted oral bioavailability of this compound, and what are the key factors limiting it?

Pivmecillinam, the prodrug of the active antibiotic mecillinam, has a reported oral bioavailability of approximately 25-35%.[1] While it is considered to be well-absorbed orally compared to its active form, mecillinam, this incomplete bioavailability can be attributed to several factors:[1][2]

  • First-Pass Metabolism: After absorption from the gastrointestinal tract, Pivmecillinam is rapidly hydrolyzed by non-specific esterases present in the gut mucosa, blood, and other tissues to form the active drug, mecillinam.[3][4] This rapid conversion before reaching systemic circulation can be considered a form of pre-systemic clearance.

  • Gastrointestinal Tract Stability: The stability of the ester linkage in Pivmecillinam can be influenced by the pH and enzymatic environment of the gastrointestinal tract, potentially leading to degradation before absorption.

  • Transporter Effects: While not extensively detailed in the provided literature, drug transporters in the intestinal epithelium could potentially influence the absorption of Pivmecillinam.

Q2: How does food intake affect the oral absorption of Pivmecillinam?

The absorption of Pivmecillinam is not significantly affected by the presence of food in the stomach.[2][5][6] This provides flexibility in dosing for clinical applications. However, for tightly controlled pharmacokinetic studies, it is still advisable to standardize administration with respect to meals to minimize variability.

Q3: What are some potential formulation strategies to improve the oral bioavailability of Pivmecillinam?

Improving the oral bioavailability of Pivmecillinam could involve several formulation approaches:

  • Permeation Enhancers: Incorporating excipients that can transiently and safely increase the permeability of the intestinal epithelium could lead to enhanced absorption.

  • Enzyme Inhibitors: Co-formulating with inhibitors of non-specific esterases in the gastrointestinal tract could protect Pivmecillinam from premature hydrolysis, allowing more of the prodrug to be absorbed intact.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can improve the dissolution and absorption of lipophilic drugs. While this compound is a salt, its pivaloyloxymethyl ester moiety lends it some lipophilicity that might be exploited with these systems.

  • Nanoparticulate Systems: Formulating Pivmecillinam into nanoparticles could potentially alter its absorption pathway and protect it from degradation in the GI tract.

Troubleshooting Guide

Problem: High variability in in vivo pharmacokinetic data.

  • Possible Cause 1: Inconsistent Dosing Conditions.

    • Troubleshooting: Although food effect is reported to be minimal, ensure strict standardization of fasting/fed states across all study subjects to reduce potential variability.[2][5][6]

  • Possible Cause 2: Instability of Analytes in Biological Samples.

    • Troubleshooting: Both Pivmecillinam and its active metabolite, mecillinam, can be unstable in plasma. An acidification step is recommended to enhance their stability during sample storage and processing.[7][8] Ensure that blood samples are collected in appropriate anticoagulant tubes and processed promptly at low temperatures.

  • Possible Cause 3: Analytical Method Variability.

    • Troubleshooting: Utilize a validated and robust analytical method, such as LC-MS/MS, for the quantification of Pivmecillinam and mecillinam.[7][8][9] Ensure proper internal standards are used and that matrix effects have been thoroughly evaluated.

Problem: Poor correlation between in vitro dissolution and in vivo absorption.

  • Possible Cause 1: Dissolution method does not mimic in vivo conditions.

    • Troubleshooting: The standard dissolution apparatus may not accurately reflect the complex environment of the human gut. Consider using more biorelevant dissolution media that simulate the composition of gastric and intestinal fluids in both fasted and fed states. Investigate the use of more advanced dissolution models that incorporate aspects of gastrointestinal motility.

  • Possible Cause 2: Formulation excipients affecting gastrointestinal transit or physiology.

    • Troubleshooting: Certain excipients can alter gastric emptying time or intestinal motility. Review the excipient composition and their known physiological effects. Consider conducting in vivo imaging studies in animal models to track the transit and disintegration of your formulation.

Data Presentation

Table 1: Pharmacokinetic Parameters of Mecillinam after Oral Administration of Pivmecillinam

ParameterValueReference
Peak Serum Concentration (Cmax)~5 µg/mL (after 400 mg dose)[5]
Time to Peak Concentration (Tmax)~1-1.5 hours[4][5]
Serum Half-life (t1/2)~1.2 hours[5]
Urinary Excretion (as mecillinam)~50% within 6 hours[5]

Experimental Protocols

Protocol 1: Quantification of Pivmecillinam and Mecillinam in Human Plasma by LC-MS/MS

This protocol is adapted from published methods for the analysis of Pivmecillinam and its active metabolite, mecillinam, in biological samples.[7][8][9]

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To a 100 µL aliquot of plasma, add an internal standard (e.g., cephalexin).

    • Acidify the sample to improve analyte stability, for example, by adding a small volume of formic acid solution.[7][8]

    • Precipitate proteins by adding 3 volumes of cold acetonitrile.

    • Vortex for 1 minute and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Conditions:

    • LC Column: A C18 column (e.g., UltimateXB-C18) is suitable.[7][8]

    • Mobile Phase: A gradient of 0.1% formic acid in water and methanol.[7][8]

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used.

      • MRM transitions:

        • Pivmecillinam: m/z 440.2 → 167.1[7][8]

        • Mecillinam: m/z 326.1 → 167.1[7][8]

        • Internal Standard (Cephalexin): m/z 348.1 → 158.1[7][8]

  • Validation: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, matrix effect, and stability.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_preclinical Preclinical Evaluation cluster_analysis Bioanalysis cluster_data Data Analysis formulation Pivmecillinam Formulation dissolution In Vitro Dissolution Testing formulation->dissolution Characterization animal_model Animal Model Dosing dissolution->animal_model Formulation Selection pk_study Pharmacokinetic Study animal_model->pk_study Blood Sampling sample_prep Plasma Sample Preparation pk_study->sample_prep Sample Collection lcms LC-MS/MS Analysis sample_prep->lcms Quantification pk_modeling Pharmacokinetic Modeling lcms->pk_modeling Concentration Data bioavailability Bioavailability Assessment pk_modeling->bioavailability Calculation bioavailability->formulation Feedback for Optimization

Caption: Experimental workflow for improving Pivmecillinam oral bioavailability.

absorption_and_metabolism cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation & Tissues cluster_target Bacterial Cell cluster_elimination Elimination oral_admin Oral Administration of Pivmecillinam HCl absorption Absorption from Gut Lumen oral_admin->absorption pivmecillinam_blood Pivmecillinam in Blood absorption->pivmecillinam_blood Enters Circulation hydrolysis Esterase Hydrolysis pivmecillinam_blood->hydrolysis mecillinam_active Mecillinam (Active Drug) hydrolysis->mecillinam_active pbp2 Penicillin-Binding Protein 2 (PBP-2) mecillinam_active->pbp2 Binds to Target renal_excretion Renal Excretion mecillinam_active->renal_excretion Excreted in Urine cell_wall_synthesis Cell Wall Synthesis Inhibition pbp2->cell_wall_synthesis

References

Technical Support Center: Overcoming Pivmecillinam Stability Issues in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pivmecillinam. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of pivmecillinam in aqueous solutions during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my pivmecillinam solution losing activity over time?

A1: Pivmecillinam is a prodrug of the antibacterial agent mecillinam. It is inherently unstable in aqueous solutions, especially at neutral to alkaline pH, and undergoes hydrolysis to form the active compound, mecillinam. This hydrolysis is catalyzed by esterases, which can be present in serum-containing cell culture media. The half-life of pivmecillinam in a neutral solution at 37°C is approximately 95 minutes, meaning its concentration can decrease significantly during a typical experiment.

Q2: What are the main degradation products of pivmecillinam in aqueous solutions?

A2: The primary degradation pathway of pivmecillinam in aqueous solution is the hydrolysis of its pivaloyloxymethyl ester group to release the active drug, mecillinam, and pivalic acid. Mecillinam itself can also degrade, particularly at higher pH values.

Q3: How should I prepare and store pivmecillinam stock solutions?

A3: To minimize degradation, it is recommended to prepare stock solutions of pivmecillinam in a non-aqueous solvent such as dimethyl sulfoxide (DMSO). These stock solutions should be stored at low temperatures, with suggestions of -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to six months). Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.

Q4: At what pH is pivmecillinam most stable?

A4: Pivmecillinam is relatively more stable in acidic solutions. As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis increases. For experiments requiring aqueous solutions, using a slightly acidic buffer (pH < 7) may help to slow down degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or lower-than-expected antibacterial activity Rapid degradation of pivmecillinam in the experimental medium.1. Prepare fresh working solutions of pivmecillinam immediately before use. 2. Reduce the incubation time of the experiment if possible. 3. Consider using a slightly acidic buffer for your experiment, if compatible with your cells or assay. 4. If using serum-containing media, consider heat-inactivating the serum to reduce esterase activity or using a serum-free medium. 5. For longer experiments, consider replenishing the pivmecillinam at regular intervals.
Precipitation of pivmecillinam in aqueous solution Low aqueous solubility of pivmecillinam.1. Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve pivmecillinam is low and compatible with your experimental system. 2. Prepare a higher concentration stock solution in an appropriate organic solvent and dilute it further in the aqueous medium just before use. 3. Sonication may aid in dissolving the compound.
Variability between experimental replicates Differential degradation of pivmecillinam across wells or tubes due to slight variations in temperature or pH.1. Ensure uniform temperature control across all samples. 2. Use a well-buffered solution to maintain a stable pH throughout the experiment. 3. Prepare a master mix of the pivmecillinam working solution to ensure equal concentration in all replicates.

Quantitative Data on Stability

The stability of pivmecillinam and its active form, mecillinam, is highly dependent on the experimental conditions. The following tables summarize available quantitative data.

Table 1: Half-life of Pivmecillinam in Aqueous Solution

Condition pH Temperature (°C) Half-life
Neutral Solution7.437~95 minutes
Acidic Solution< 7.0Room TemperatureMore stable than at neutral pH

Table 2: Half-life of Mecillinam in Different Bacterial Growth Media

Medium pH Temperature (°C) Half-life
MOPS Medium7.437~2 hours
Luria-Bertani (LB) Broth7.037~4-5 hours

Experimental Protocols

Protocol 1: Preparation of Pivmecillinam Working Solution for In Vitro Assays

Objective: To prepare a fresh working solution of pivmecillinam for immediate use in an experiment, minimizing degradation.

Materials:

  • Pivmecillinam hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, pre-warmed experimental buffer or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare Stock Solution (e.g., 10 mg/mL):

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mg/mL concentration.

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution in aliquots at -80°C for long-term storage.

  • Prepare Working Solution (e.g., 100 µg/mL):

    • Immediately before starting your experiment, thaw an aliquot of the pivmecillinam stock solution at room temperature.

    • Perform a serial dilution of the stock solution in your pre-warmed experimental buffer or cell culture medium to reach the desired final concentration. For example, to make a 100 µg/mL working solution, you would dilute the 10 mg/mL stock solution 1:100.

    • Vortex the working solution gently to ensure homogeneity.

    • Use the freshly prepared working solution in your experiment without delay.

Protocol 2: General Method for Assessing Pivmecillinam Stability in a Specific Aqueous Buffer

Objective: To determine the degradation rate of pivmecillinam in a specific experimental buffer over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Experimental buffer of interest (e.g., PBS, Tris-HCl)

  • Incubator or water bath at the desired temperature (e.g., 37°C)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Sterile tubes

Procedure:

  • Prepare a stock solution of pivmecillinam in DMSO as described in Protocol 1.

  • Prepare a working solution of pivmecillinam in the experimental buffer at a known concentration (e.g., 100 µg/mL).

  • Immediately after preparation (t=0), take an aliquot of the solution and either inject it directly into the HPLC system or quench the degradation by acidification (e.g., adding formic acid) and store at -80°C for later analysis.

  • Incubate the remaining working solution at the desired temperature (e.g., 37°C).

  • At predetermined time points (e.g., 30, 60, 90, 120, 240 minutes), collect aliquots of the solution and process them as in step 3.

  • Analyze all samples by HPLC to quantify the remaining concentration of pivmecillinam at each time point.

  • Plot the concentration of pivmecillinam versus time and calculate the half-life of the compound in the tested buffer.

Visualizations

Hydrolysis_Pathway cluster_hydrolysis Hydrolysis Pivmecillinam Pivmecillinam (Prodrug) Mecillinam Mecillinam (Active Drug) Pivmecillinam->Mecillinam Esterase / H₂O Pivalic_Acid Pivalic Acid Degradation_Products Further Degradation Products Mecillinam->Degradation_Products Instability at high pH

Caption: Hydrolysis pathway of pivmecillinam to its active form, mecillinam.

Experimental_Workflow cluster_prep Preparation cluster_exp Execution start Start prep_stock Prepare Concentrated Pivmecillinam Stock in DMSO start->prep_stock store_stock Store Aliquots at -80°C prep_stock->store_stock prep_working Prepare Fresh Working Solution in Aqueous Buffer (Immediately Before Use) store_stock->prep_working run_experiment Perform Experiment (Minimize Incubation Time) prep_working->run_experiment data_analysis Analyze Results run_experiment->data_analysis end End data_analysis->end

Caption: Recommended workflow for handling pivmecillinam in experiments.

Troubleshooting_Logic issue Inconsistent Results? check_freshness Was the working solution prepared fresh? issue->check_freshness Yes check_incubation Is the incubation time minimized? issue->check_incubation Yes solution_fresh Action: Always prepare working solution immediately before use. check_freshness->solution_fresh No check_ph Is the pH of the medium optimal? check_incubation->check_ph Yes solution_incubation Action: Reduce experimental duration or replenish pivmecillinam. check_incubation->solution_incubation No check_serum Is serum present in the medium? check_ph->check_serum Yes solution_ph Action: Use a slightly acidic buffer if possible. check_ph->solution_ph No solution_serum Action: Consider heat- inactivating serum or using serum-free medium. check_serum->solution_serum Yes

Caption: Troubleshooting logic for inconsistent experimental results with pivmecillinam.

Troubleshooting inconsistent results in Pivmecillinam susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during pivmecillinam susceptibility testing. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is pivmecillinam and why is its active form, mecillinam, tested for susceptibility?

Pivmecillinam is an orally administered prodrug that is hydrolyzed by esterases in the body into its active antibacterial form, mecillinam.[1][2][3] Therefore, in vitro susceptibility testing is performed using mecillinam to determine the potential efficacy of pivmecillinam against a given bacterial isolate.[4]

Q2: What is the mechanism of action of mecillinam?

Mecillinam is a β-lactam antibiotic that specifically targets and inhibits penicillin-binding protein 2 (PBP2) in Gram-negative bacteria.[2][4] This inhibition disrupts the synthesis of the bacterial cell wall, leading to cell death.[1][2] Its unique target, PBP2, results in low cross-resistance with many other β-lactam antibiotics that typically target other PBPs.[2]

Q3: Which organisms are typically tested for mecillinam susceptibility?

Mecillinam is primarily active against Gram-negative bacteria, particularly Enterobacterales such as Escherichia coli, Klebsiella spp., and Proteus mirabilis.[2][3] It is not effective against Pseudomonas aeruginosa or enterococci.[3] Both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) provide breakpoints for mecillinam, although the specific organisms covered may differ.[4][5]

Troubleshooting Guide

Q4: We are observing inconsistent zone sizes in our mecillinam disk diffusion tests. What could be the cause?

Inconsistent zone sizes in mecillinam disk diffusion testing can arise from several factors:

  • Reading of Inhibition Zones: EUCAST guidelines specify that isolated colonies growing within the inhibition zone should be disregarded when measuring the zone diameter.[4] This is a common finding with mecillinam and a frequent source of error if not handled correctly.

  • Media Composition: The composition of the Mueller-Hinton agar (MHA) can significantly impact results. Variations in the concentration of divalent cations (magnesium and calcium) and the presence of thymidine can affect the activity of some antibiotics.[6][7] The osmolality and ion concentration of the media have been shown to affect mecillinam MICs.[4]

  • Inoculum Preparation: An incorrect inoculum density is a common source of error in susceptibility testing. Ensure that the inoculum is standardized to a 0.5 McFarland turbidity standard.

  • Disk Quality: Ensure that the mecillinam disks are stored correctly and are not expired, as this can affect the diffusion of the antibiotic.

Q5: Our MIC values from broth microdilution seem higher than expected based on published data. What should we investigate?

Elevated Minimum Inhibitory Concentration (MIC) values for mecillinam in broth microdilution assays can be due to:

  • Testing Method: Agar dilution is the reference method for mecillinam MIC determination according to EUCAST.[8][9] Broth microdilution has been reported to potentially yield inconsistent results for mecillinam.[4]

  • Media Formulation: As with disk diffusion, the composition of the Mueller-Hinton broth (MHB) is critical. Increased osmolality and ion concentrations can lead to higher MIC values.[4]

  • Inoculum Effect: A higher than recommended inoculum concentration can lead to apparently higher MICs.

Q6: We are seeing discrepancies between results from automated systems (e.g., VITEK® 2) and our manual methods. How should we proceed?

Discrepancies between automated systems and manual methods for mecillinam susceptibility testing are a known issue.

  • Method Comparison: Studies have shown that automated systems and gradient diffusion methods may have lower accuracy compared to the reference agar dilution method for mecillinam.[4]

  • Organism-Specific Performance: The performance of automated systems like VITEK® 2 for mecillinam testing has been primarily validated for E. coli.[9] For other Enterobacterales, the results may be less reliable.

  • Confirmation of Results: In cases of unexpected resistance or inconsistent results from an automated system, it is advisable to confirm the findings using a reference method such as agar dilution or, if not feasible, a well-standardized disk diffusion test, paying close attention to the reading guidelines.

Data on Method Performance

The choice of susceptibility testing method can significantly influence the results for pivmecillinam. The following table summarizes the performance of various methods compared to the reference agar dilution method.

Testing MethodOrganism(s)Categorical Agreement (CA)Very Major Errors (VME)Major Errors (ME)Key Considerations
Disk Diffusion Carbapenemase-producing Enterobacterales (CPE)77.0% (CLSI) / 84.5% (EUCAST)8.3% (CLSI) / 37.7% (EUCAST)4.6% (EUCAST)Performance improves for E. coli specifically (CA 95.6%).[10] Reading guidelines are critical.
VITEK® 2 Carbapenemase-producing Enterobacterales (CPE)93.3% (for E. coli with CLSI breakpoints)0% (for E. coli with CLSI breakpoints)-May overestimate MICs.[11] Performance is less reliable for non-E. coli species.[9]
Etest® Carbapenemase-producing Enterobacterales (CPE)Lower accuracy compared to agar dilution.--Tends to overestimate MICs.
Sensititre™ Carbapenemase-producing Enterobacterales (CPE)Overestimates MICs by approximately 1.8 doubling dilutions.0%--

Experimental Protocols

Disk Diffusion Susceptibility Testing (Kirby-Bauer)
  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Application of Antibiotic Disks:

    • Aseptically apply a mecillinam (10 µg) disk to the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpretation:

    • Measure the diameter of the zone of inhibition to the nearest millimeter.

    • Crucially, for mecillinam, disregard any isolated colonies that may appear within the zone of inhibition. [4]

    • Interpret the results as Susceptible, Intermediate, or Resistant based on the latest EUCAST or CLSI breakpoint tables.

Broth Microdilution MIC Determination
  • Preparation of Mecillinam Dilutions:

    • Prepare a series of two-fold dilutions of mecillinam in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final concentration range should encompass the expected MIC of the organism and the interpretive breakpoints.

  • Inoculum Preparation:

    • Prepare an inoculum as described for disk diffusion, and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the mecillinam dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35 ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of mecillinam that completely inhibits visible growth of the organism.

    • Interpret the MIC value according to EUCAST or CLSI breakpoints.

Visual Guides

Pivmecillinam (Mecillinam) Mechanism of Action and Resistance Pathway

Mecillinam_Action_Resistance cluster_0 Mechanism of Action cluster_1 cysB-Mediated Resistance Pivmecillinam Pivmecillinam (Oral Prodrug) Esterases Esterases Pivmecillinam->Esterases Mecillinam Mecillinam (Active Drug) Esterases->Mecillinam PBP2 Penicillin-Binding Protein 2 (PBP2) Mecillinam->PBP2 Inhibition Inhibition CellWall Cell Wall Synthesis PBP2->CellWall Bypass Bypass of PBP2 Hydrolysis Hydrolysis cysB_mutation cysB gene mutation/ inactivation Cysteine_depletion Cysteine Depletion cysB_mutation->Cysteine_depletion Oxidative_stress Oxidative Stress Response Cysteine_depletion->Oxidative_stress PBP1B_LpoB_up Upregulation of PBP1B and LpoB Oxidative_stress->PBP1B_LpoB_up PBP1B_LpoB_up->Bypass Troubleshooting_Workflow Start Inconsistent Results Observed Check_QC Verify QC Strain Results Start->Check_QC Check_Method Review Testing Protocol Check_Reading Confirm Zone/MIC Reading (e.g., ignore colonies in zone) Check_Method->Check_Reading Check_QC->Check_Method QC in range Check_Reagents Inspect Reagents (Media, Disks, etc.) Check_QC->Check_Reagents QC out of range Repeat_Test Repeat Test with Fresh Reagents Check_Reading->Repeat_Test Check_Reagents->Repeat_Test Confirm_Method Confirm with Reference Method (Agar Dilution) Repeat_Test->Confirm_Method Inconsistent Resolved Results Consistent Repeat_Test->Resolved Consistent Investigate_Resistance Investigate Potential Resistance Mechanism Confirm_Method->Investigate_Resistance

References

Addressing the inoculum effect in Pivmecillinam MIC testing of ESBL producers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the inoculum effect during pivmecillinam (or its active form, mecillinam) MIC testing of Extended-Spectrum Beta-Lactamase (ESBL)-producing Enterobacterales.

Frequently Asked Questions (FAQs)

Q1: What is the "inoculum effect" in the context of pivmecillinam MIC testing?

A1: The inoculum effect refers to a significant increase in the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic, such as mecillinam, when a higher concentration of bacteria (a higher inoculum) is used in the susceptibility test.[1][2] This phenomenon is particularly relevant for ESBL-producing organisms, as the larger bacterial population can produce a greater quantity of β-lactamase enzymes, leading to more rapid degradation of the antibiotic and apparent resistance at bacterial densities that may be present in certain infections.[2]

Q2: Why are ESBL-producing isolates particularly prone to the inoculum effect with pivmecillinam?

A2: ESBL enzymes hydrolyze and inactivate β-lactam antibiotics. With a higher bacterial inoculum, the concentration of these enzymes increases, which can overwhelm the mecillinam present in the test, resulting in a higher measured MIC.[2] While mecillinam is generally stable against many ESBLs, particularly CTX-M types, a high bacterial load can still lead to a noticeable inoculum effect.[1][2]

Q3: My pivmecillinam MIC for an ESBL-producing E. coli is higher than expected. Could this be due to the inoculum effect?

A3: Yes, an unexpectedly high MIC for an ESBL-producing isolate that is anticipated to be susceptible could be a result of the inoculum effect.[1] It is crucial to ensure that the inoculum density in your MIC assay is standardized according to established protocols (e.g., EUCAST/CLSI guidelines) to obtain accurate and reproducible results.

Q4: How does the inoculum effect impact the clinical interpretation of pivmecillinam susceptibility?

A4: A pronounced inoculum effect can lead to an in vitro MIC that suggests resistance, while the organism might be susceptible at lower bacterial concentrations found in uncomplicated urinary tract infections (UTIs). However, for more severe infections with higher bacterial loads, the in vitro inoculum effect may be clinically relevant.[1][2] This is why higher doses of pivmecillinam are often recommended for treating UTIs caused by ESBL-producing organisms.[1]

Q5: Are there any ways to mitigate the inoculum effect in laboratory testing?

A5: The most critical step is strict adherence to standardized inoculum preparation procedures.[3] Some research suggests that the addition of a β-lactamase inhibitor, such as clavulanic acid, can help mitigate the inoculum effect by protecting mecillinam from degradation by ESBL enzymes.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Consistently high pivmecillinam MICs for known ESBL-producing control strains. Inoculum density is too high.Verify your inoculum preparation method. Ensure the turbidity of the bacterial suspension corresponds to a 0.5 McFarland standard, which should then be appropriately diluted for the final inoculum concentration in the MIC test (typically ~5 x 10^5 CFU/mL for broth microdilution).[4]
Contamination of the isolate.Perform a purity check by subculturing the isolate onto an appropriate agar plate to ensure it is a pure culture.
Improper storage or handling of mecillinam.Ensure the antibiotic stock solution is stored at the correct temperature and has not undergone multiple freeze-thaw cycles.
Variable pivmecillinam MICs for the same ESBL-producing isolate across different experiments. Inconsistent inoculum preparation.Re-standardize your inoculum preparation technique. Use a spectrophotometer to verify the turbidity of your McFarland standards.
Differences in media batches or preparation.Use a single, quality-controlled batch of Mueller-Hinton broth/agar for comparative experiments.
Pivmecillinam MIC is susceptible at standard inoculum but the isolate shows resistance in other β-lactam tests. This may be expected as mecillinam has a unique binding affinity for PBP2 and may retain activity against some ESBL producers that are resistant to other cephalosporins.[2]Confirm the presence of ESBL genes through molecular methods. Consider testing with a higher inoculum to investigate the potential for a clinically relevant inoculum effect.

Quantitative Data Summary

The following table summarizes representative MIC data for mecillinam against ESBL-producing E. coli, illustrating the impact of the inoculum.

Inoculum Concentration (CFU/mL) Mecillinam MIC50 (mg/L) Mecillinam MIC90 (mg/L) Reference
Standard (~5 x 105)14[5]
High (~5 x 107)>32>32[6]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Testing to Investigate Inoculum Effect

This protocol outlines a method for determining the MIC of mecillinam against an ESBL-producing isolate at both a standard and a high inoculum concentration.

Materials:

  • ESBL-producing bacterial isolate

  • Mueller-Hinton broth (MHB), cation-adjusted

  • Mecillinam analytical standard

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Mecillinam Stock Solution: Prepare a stock solution of mecillinam at a concentration of 1280 mg/L in an appropriate solvent and sterilize by filtration.

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the mecillinam stock solution in MHB across a 96-well plate to achieve a final concentration range (e.g., 0.25 to 128 mg/L).

  • Prepare Bacterial Inocula:

    • Standard Inoculum (Target: 5 x 105 CFU/mL):

      • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

      • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

      • Dilute this suspension 1:100 in MHB to obtain a concentration of approximately 1-2 x 106 CFU/mL. The final inoculum in the well after adding to the antibiotic dilution will be approximately 5 x 105 CFU/mL.

    • High Inoculum (Target: 5 x 107 CFU/mL):

      • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described above.

      • Instead of a 1:100 dilution, perform a 1:1 dilution in MHB to achieve a concentration of approximately 1-2 x 108 CFU/mL. The final inoculum in the well will be approximately 5 x 107 CFU/mL.

  • Inoculate Microtiter Plates: Add equal volumes of the appropriate bacterial inoculum (standard or high) and the corresponding mecillinam dilutions to the wells of the microtiter plates. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of mecillinam that completely inhibits visible growth. An eight-fold or greater increase in the MIC with the high inoculum compared to the standard inoculum is considered a significant inoculum effect.[7]

Visualizations

Inoculum_Effect_Pathway cluster_0 Standard Inoculum (~5x10^5 CFU/mL) cluster_1 High Inoculum (~5x10^7 CFU/mL) Standard_Inoculum Standard Bacterial Concentration Low_ESBL Low Concentration of ESBL Enzymes Standard_Inoculum->Low_ESBL Mecillinam_Binding Mecillinam Binds to PBP2 Low_ESBL->Mecillinam_Binding Susceptible Bacterial Growth Inhibited (Susceptible) Mecillinam_Binding->Susceptible High_Inoculum High Bacterial Concentration High_ESBL High Concentration of ESBL Enzymes High_Inoculum->High_ESBL Mecillinam_Hydrolysis Mecillinam Hydrolyzed by ESBLs High_ESBL->Mecillinam_Hydrolysis Resistant Bacterial Growth Not Inhibited (Resistant) Mecillinam_Hydrolysis->Resistant Mecillinam Mecillinam Mecillinam->Mecillinam_Binding Sufficient Concentration Mecillinam->Mecillinam_Hydrolysis Insufficient Concentration

Caption: Signaling pathway of the inoculum effect.

Troubleshooting_Workflow Start High Pivmecillinam MIC Observed for ESBL Isolate Check_QC Verify QC Strain Results Start->Check_QC QC_Fail Troubleshoot QC (Reagents, Strains, etc.) Check_QC->QC_Fail Fail QC_Pass Review Inoculum Preparation Check_QC->QC_Pass Pass Inoculum_Incorrect Re-standardize Inoculum (McFarland, Dilution) QC_Pass->Inoculum_Incorrect Incorrect Inoculum_Correct Perform Inoculum Effect Experiment QC_Pass->Inoculum_Correct Correct Inoculum_Effect_Test Compare MIC at Standard and High Inoculum Inoculum_Correct->Inoculum_Effect_Test No_Effect Consider Other Resistance Mechanisms Inoculum_Effect_Test->No_Effect No Significant Difference Effect_Observed Report MIC with Inoculum Effect Noted Inoculum_Effect_Test->Effect_Observed Significant Difference

Caption: Troubleshooting workflow for high pivmecillinam MICs.

References

Technical Support Center: Pivmecillinam-Induced Carnitine Deficiency in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers studying pivmecillinam-induced carnitine deficiency in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of pivmecillinam-induced carnitine deficiency?

A1: Pivmecillinam is a prodrug that is hydrolyzed to mecillinam (the active antibiotic) and pivalic acid. Pivalic acid then forms an ester conjugate with L-carnitine, known as pivaloylcarnitine.[1][2][3] This conjugate is subsequently excreted in the urine, leading to a depletion of the body's carnitine stores.[1][2]

Q2: How quickly does carnitine deficiency develop in animal models following pivmecillinam administration?

A2: The onset of carnitine depletion can be observed within a few days of pivmecillinam administration. In humans, serum carnitine can be reduced to about 50% of initial values after a few days of treatment.[2] In rats treated with the related pivalate-containing antibiotic pivampicillin, significant reductions in plasma and tissue carnitine concentrations were observed after 24 days.[4] The exact timeline in animal models will depend on the species, dose, and duration of pivmecillinam treatment.

Q3: What are the best animal models for studying pivmecillinam-induced carnitine deficiency?

A3: While rat models have been used, it's important to note that pivampicillin-induced carnitine deficiency in rats was not as pronounced as in humans.[4] This may be due to differences in gut flora or renal mechanisms.[4] Researchers should carefully consider the translational relevance of their chosen animal model and may need to use higher doses or longer treatment durations to induce a significant deficiency.

Q4: What is the most effective strategy to minimize or reverse pivmecillinam-induced carnitine deficiency in animal models?

A4: Co-administration of L-carnitine is the primary strategy to mitigate pivmecillinam-induced carnitine deficiency. Studies in humans have shown that L-carnitine supplementation can help replenish depleted stores.[5] In a rat model of bupivacaine-induced cardiotoxicity, where carnitine deficiency was induced, intravenous L-carnitine administration completely reversed the increased sensitivity to the drug's toxic effects.[6]

Troubleshooting Guide

Issue 1: Inconsistent or non-significant carnitine depletion in our animal models.

  • Possible Cause 1: Animal Model Selection. As noted, rats may not exhibit as pronounced a carnitine deficiency as humans.[4] Consider if your chosen model is the most appropriate.

  • Troubleshooting Step 1: Review the literature for other animal models that may be more sensitive to pivalic acid-induced carnitine depletion.

  • Possible Cause 2: Dosage and Duration of Pivmecillinam. The dose and duration of treatment may be insufficient to induce a significant deficiency.

  • Troubleshooting Step 2: Consider a dose-response study to determine the optimal dose of pivmecillinam for your model. Also, extending the duration of treatment may be necessary.

  • Possible Cause 3: Diet. The basal level of carnitine in the animal's diet could be influencing the outcome.

  • Troubleshooting Step 3: Ensure a standardized diet with a known carnitine content is used for all experimental groups.

Issue 2: High variability in carnitine level measurements between animals in the same group.

  • Possible Cause 1: Sample Collection and Handling. Carnitine levels can be affected by the timing of sample collection relative to feeding and treatment, as well as sample handling and storage.

  • Troubleshooting Step 1: Standardize the sample collection protocol. For example, collect blood samples at the same time each day, and ensure consistent and appropriate processing and storage of plasma and tissue samples.

  • Possible Cause 2: Analytical Method. The method used to quantify carnitine levels may have high inherent variability.

  • Troubleshooting Step 2: Validate your analytical method (e.g., HPLC or mass spectrometry) for accuracy and precision.[1] Ensure consistent use of internal standards.

Quantitative Data Summary

Table 1: Pivmecillinam/Pivampicillin-Induced Carnitine Depletion in Humans and Rats

SpeciesTreatmentTissueExtent of Carnitine DepletionReference
HumanLong-term pivampicillin/pivmecillinamSerumMean total carnitine fell to 15% of pretreatment values.[1]
HumanLong-term pivampicillin/pivmecillinamMuscle10% of mean reference value after 22-30 months.[1]
HumanLong-term pivampicillin/pivmecillinamSerumTotal serum carnitine reduced to 3.7-14.0 µmol/L (ref: 25-66 µmol/L).[7][8]
HumanLong-term pivampicillin/pivmecillinamMuscleReduced to 0.3-0.7 µmol/g wet weight (ref: 3-5 µmol/g).[7][8]
RatPivampicillin (630 mg/kg/day) for 24 daysPlasmaReduced to 34% of control.[4]
RatPivampicillin (630 mg/kg/day) for 24 daysLiverReduced to 27% of control.[4]
RatPivampicillin (630 mg/kg/day) for 24 daysMuscleReduced to 70% of control.[4]
RatPivampicillin (630 mg/kg/day) for 24 daysHeartReduced to 75% of control.[4]
RatPivampicillin (630 mg/kg/day) for 24 daysKidneyReduced to 49% of control.[4]

Experimental Protocols

Protocol 1: Induction of Carnitine Deficiency with Pivmecillinam in a Rat Model (Generalized)

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to a standard chow diet and water.

  • Grouping: Divide animals into at least two groups: Control (vehicle administration) and Pivmecillinam-treated. A third group receiving Pivmecillinam and L-carnitine supplementation can also be included.

  • Pivmecillinam Administration:

    • Prepare a fresh suspension of pivmecillinam hydrochloride in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) daily.

    • Administer pivmecillinam orally via gavage at a dose range of 400-800 mg/kg body weight once daily for 14-28 days. The exact dose and duration should be optimized in a pilot study.

  • L-Carnitine Supplementation (if applicable):

    • Prepare a solution of L-carnitine in sterile water.

    • Administer L-carnitine via oral gavage or intraperitoneal injection at a dose of 100-200 mg/kg body weight daily. Administration should commence concurrently with pivmecillinam treatment.

  • Monitoring: Monitor animals daily for any clinical signs of toxicity (e.g., weight loss, changes in behavior).

  • Sample Collection:

    • At the end of the treatment period, euthanize animals according to approved protocols.

    • Collect blood via cardiac puncture into heparinized tubes. Centrifuge to obtain plasma and store at -80°C.

    • Perfuse tissues (liver, muscle, heart, kidney) with ice-cold saline to remove blood.

    • Excise, weigh, and snap-freeze tissue samples in liquid nitrogen. Store at -80°C until analysis.

  • Carnitine Analysis:

    • Determine the concentrations of free and total carnitine in plasma and tissue homogenates using a validated method such as high-performance liquid chromatography (HPLC) or tandem mass spectrometry (MS/MS).

Protocol 2: Measurement of Carnitine Levels by HPLC (Conceptual Outline)

  • Sample Preparation:

    • Plasma: Deproteinize plasma samples by adding a precipitating agent (e.g., perchloric acid), followed by centrifugation.

    • Tissues: Homogenize frozen tissue samples in a suitable buffer, followed by deproteinization.

  • Derivatization: Derivatize the carnitine and its esters with a fluorescent agent to enable detection.

  • Chromatographic Separation:

    • Inject the derivatized sample onto an appropriate HPLC column (e.g., a reverse-phase C18 column).

    • Use a mobile phase gradient to separate the different carnitine species.

  • Detection: Detect the fluorescently labeled carnitine derivatives using a fluorescence detector.

  • Quantification: Quantify the concentration of each carnitine species by comparing the peak areas to a standard curve generated with known concentrations of carnitine standards.

Visualizations

G cluster_drug_metabolism Drug Metabolism cluster_carnitine_depletion Carnitine Depletion Pathway Pivmecillinam Pivmecillinam (Prodrug) Hydrolysis Hydrolysis in Intestinal Wall Pivmecillinam->Hydrolysis Mecillinam Mecillinam (Active Antibiotic) Hydrolysis->Mecillinam Therapeutic Effect PivalicAcid Pivalic Acid Hydrolysis->PivalicAcid Conjugation Conjugation with Pivalic Acid PivalicAcid->Conjugation Carnitine L-Carnitine Pool Carnitine->Conjugation Pivaloylcarnitine Pivaloylcarnitine Conjugation->Pivaloylcarnitine Excretion Renal Excretion Pivaloylcarnitine->Excretion Depletion Depletion of Carnitine Stores Excretion->Depletion

Caption: Mechanism of Pivmecillinam-Induced Carnitine Depletion.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase AnimalSelection 1. Animal Model Selection (e.g., Sprague-Dawley Rats) Acclimatization 2. Acclimatization (1 week) AnimalSelection->Acclimatization Grouping 3. Group Allocation (Control, Pivmecillinam, Piv + L-Carnitine) Acclimatization->Grouping Dosing 4. Daily Dosing (14-28 days) Grouping->Dosing Monitoring 5. Daily Monitoring (Weight, Clinical Signs) Dosing->Monitoring Euthanasia 6. Euthanasia & Sample Collection (Blood, Tissues) Dosing->Euthanasia SampleProcessing 7. Sample Processing & Storage (-80°C) Euthanasia->SampleProcessing CarnitineQuant 8. Carnitine Quantification (HPLC or MS/MS) SampleProcessing->CarnitineQuant DataAnalysis 9. Statistical Analysis CarnitineQuant->DataAnalysis

Caption: Experimental Workflow for Studying Carnitine Deficiency.

References

Technical Support Center: Managing pH-Dependent Degradation of Pivmecillinam

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the pH-dependent degradation of Pivmecillinam in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is Pivmecillinam and why is its stability pH-dependent?

Pivmecillinam is a prodrug of the antibiotic Mecillinam, belonging to the beta-lactam class of drugs.[1] It is primarily used for the treatment of uncomplicated urinary tract infections.[2] The stability of Pivmecillinam, like other beta-lactam antibiotics, is significantly influenced by pH due to the susceptibility of its core beta-lactam ring to hydrolysis. This hydrolysis, which leads to the inactivation of the antibiotic, can be catalyzed by both hydrogen (acidic conditions) and hydroxide (alkaline conditions) ions.

Q2: What is the optimal pH for Pivmecillinam stability in aqueous solutions?

Pivmecillinam's active metabolite, Mecillinam, exhibits maximum stability in slightly acidic conditions. The degradation of beta-lactam antibiotics typically follows a U-shaped profile with respect to pH, where the rate of degradation is lowest at a specific pH and increases in both more acidic and more alkaline environments.[3][4] For Mecillinam, the maximum half-life is observed around pH 5.[3] In contrast, at a physiological pH of 7.4 and 37°C, the half-life of Pivmecillinam is significantly shorter, approximately 95 minutes.

Q3: What are the primary degradation products of Pivmecillinam at different pH values?

The degradation pathway of Pivmecillinam, like other penicillins, is pH-dependent.

  • Acidic Conditions (pH < 5): Under acidic conditions, Pivmecillinam can undergo complex rearrangements to form various degradation products, including penillic acids.

  • Neutral to Alkaline Conditions (pH > 7): In neutral to alkaline solutions, the primary degradation pathway is the hydrolysis of the beta-lactam ring to form the inactive penicilloic acid derivative of Mecillinam.

Q4: Which buffer systems are recommended for experiments with Pivmecillinam?

The choice of buffer is critical to minimize its catalytic effect on degradation. For experiments requiring a stable pH, it is advisable to use buffers with minimal nucleophilic potential.

  • Recommended Buffers: Citrate and acetate buffers are often suitable for studies in the acidic to neutral pH range. Phosphate buffers can be used, but it's important to be aware of potential catalytic effects.

  • Buffers to Use with Caution: Buffers containing primary or secondary amines (e.g., Tris) should be used with caution as they can act as nucleophiles and accelerate the degradation of the beta-lactam ring.

Troubleshooting Guide

This guide addresses common issues encountered during experimental setups involving Pivmecillinam.

Problem Possible Cause Troubleshooting Steps
Rapid loss of Pivmecillinam activity in solution. Inappropriate pH of the medium. The solution pH may be in the unstable range (neutral to alkaline).1. Measure the pH of your experimental solution. 2. Adjust the pH to the optimal stability range of around 5-6 using a suitable buffer (e.g., citrate or acetate buffer).
High temperature. Elevated temperatures accelerate the rate of hydrolysis.1. Conduct experiments at the lowest feasible temperature. 2. If elevated temperatures are necessary, minimize the incubation time. 3. Prepare fresh solutions of Pivmecillinam immediately before use.
Incompatible buffer. The buffer system may be catalyzing the degradation.1. Switch to a non-nucleophilic buffer like citrate or acetate. 2. If a specific buffer is required, run a control experiment to quantify its effect on Pivmecillinam degradation.
Inconsistent results in bioassays. Degradation of Pivmecillinam during the assay. The duration of the assay may be long enough for significant degradation to occur at the experimental pH and temperature.1. Shorten the assay duration if possible. 2. Pre-incubate the drug in the assay medium for varying times to quantify degradation and correct for it in your final calculations. 3. Consider using a more stable analog for initial screening if appropriate.
Precipitation observed in the experimental setup. Poor solubility at the selected pH. Pivmecillinam's solubility can be pH-dependent.1. Determine the solubility of Pivmecillinam at the experimental pH. 2. If solubility is an issue, consider using a co-solvent (ensure it doesn't affect the experiment) or adjusting the pH.
Difficulty in quantifying Pivmecillinam and its degradation products by HPLC. Co-elution of peaks. The parent drug and degradation products may not be well-resolved.1. Optimize the HPLC method by adjusting the mobile phase composition (e.g., organic solvent ratio, pH). 2. Consider using a different column with a different selectivity. 3. Employ a gradient elution to improve separation.[5][6][7][8][9]
Poor peak shape (tailing or fronting). This can be due to interactions with the stationary phase or column overload.1. For peak tailing, consider adding a small amount of a competing base to the mobile phase if basic degradation products are present. 2. For peak fronting, reduce the sample concentration or injection volume.[5][6][7][8][9]
Unstable baseline. This could be due to a contaminated column or detector issues.1. Flush the column with a strong solvent to remove contaminants. 2. Ensure the mobile phase is properly degassed.[5][6][7][8][9]

Quantitative Data Summary

The following tables summarize the pH-dependent degradation of Mecillinam, the active form of Pivmecillinam.

Table 1: pH-Dependent Half-Life of Mecillinam at 37°C

pHApproximate Half-Life (hours)
4.0> 200
5.0~200
6.0~100
7.0~10
7.4~1.6
8.0< 1

Note: This data is compiled from general knowledge of beta-lactam stability and specific data points for Mecillinam. The half-life at pH 7.4 is derived from the reported 95 minutes.

Table 2: Buffer Systems for Pivmecillinam Stability Studies

pH RangeRecommended BufferConcentration Range (mM)Comments
3.0 - 6.0Citrate Buffer10 - 50Minimal catalytic activity.
4.0 - 5.5Acetate Buffer10 - 50Good alternative to citrate.
6.0 - 7.5Phosphate Buffer10 - 50May exhibit some catalytic effect; use with caution and run controls.
7.0 - 9.0Borate Buffer10 - 50Can be used, but potential for complex formation should be considered.

Experimental Protocols

Protocol 1: Determination of Pivmecillinam's pH-Rate Profile

Objective: To determine the degradation rate constant of Pivmecillinam at various pH values.

Materials:

  • Pivmecillinam hydrochloride

  • Buffer solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8) of known ionic strength

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • Constant temperature water bath or incubator

Methodology:

  • Solution Preparation:

    • Prepare a series of buffer solutions at the desired pH values (e.g., pH 3, 4, 5, 6, 7, 7.4, 8).

    • Prepare a stock solution of Pivmecillinam in a suitable solvent (e.g., water or a small amount of organic solvent if necessary, ensuring it is miscible with the buffers).

  • Degradation Study:

    • For each pH value, add a known concentration of the Pivmecillinam stock solution to the pre-heated buffer in the constant temperature bath (e.g., 37°C).

    • At specific time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the degradation by adding the aliquot to a solution that stabilizes Pivmecillinam (e.g., a cold acidic solution) or by immediate injection into the HPLC system.

  • HPLC Analysis:

    • Analyze the concentration of the remaining Pivmecillinam in each sample using a validated stability-indicating HPLC method. The mobile phase could be a mixture of acetonitrile and water with 0.1% formic acid.[10][11][12][13]

  • Data Analysis:

    • Plot the natural logarithm of the Pivmecillinam concentration versus time for each pH.

    • The slope of the linear regression will be the negative of the pseudo-first-order degradation rate constant (k).

    • Plot the logarithm of the rate constant (log k) versus pH to obtain the pH-rate profile.

Visualizations

Pivmecillinam_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis cluster_output Output Piv_stock Pivmecillinam Stock Solution Incubation Incubate Pivmecillinam in Buffer at 37°C Piv_stock->Incubation Buffer_prep Prepare Buffer Solutions (various pH) Buffer_prep->Incubation Sampling Withdraw Aliquots at Time Intervals Incubation->Sampling Quench Quench Reaction (e.g., acidification/cooling) Sampling->Quench HPLC HPLC Analysis Quench->HPLC Data Data Analysis (ln[Piv] vs. time) HPLC->Data Rate_k Determine Rate Constant (k) Data->Rate_k Profile Generate pH-Rate Profile Rate_k->Profile

Caption: Experimental workflow for determining the pH-rate profile of Pivmecillinam.

Pivmecillinam_Degradation_Pathways cluster_acid Acidic Conditions (pH < 5) cluster_alkaline Neutral/Alkaline Conditions (pH > 7) Piv Pivmecillinam Penillic Penillic Acids Piv->Penillic H⁺ Penicilloic Mecillinam Penicilloic Acid (Inactive) Piv->Penicilloic OH⁻

Caption: Simplified degradation pathways of Pivmecillinam under acidic and alkaline conditions.

References

Overcoming matrix effects in the analysis of Pivmecillinam from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Pivmecillinam. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of Pivmecillinam and its active metabolite, mecillinam, in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the bioanalysis of Pivmecillinam?

A1: The primary challenges in analyzing Pivmecillinam from biological samples include:

  • Matrix Effects: Co-eluting endogenous components from biological matrices like plasma and urine can interfere with the ionization of Pivmecillinam and its internal standard in the mass spectrometer, leading to ion suppression or enhancement and compromising accuracy.

  • Analyte Instability: Pivmecillinam is a prodrug and is known to be unstable, readily hydrolyzing to its active form, mecillinam. This degradation can occur during sample collection, storage, and processing, leading to an underestimation of Pivmecillinam concentrations. An acidification step is often employed to enhance its stability.[1][2]

Q2: What is the most common sample preparation technique for Pivmecillinam analysis?

A2: Protein precipitation (PPT) with acetonitrile is a widely used method due to its simplicity and speed.[1][2] In many cases, this technique has been reported to result in no apparent matrix effect.[1][2] However, for more complex matrices or when significant matrix effects are observed, more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.

Q3: How can I assess the presence of matrix effects in my assay?

A3: The presence of matrix effects can be evaluated using two primary methods:

  • Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of the analyte and internal standard solution into the mass spectrometer's ion source while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.

  • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects. The response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is known as the matrix factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q4: What are the key strategies to overcome matrix effects?

A4: Several strategies can be employed to mitigate or eliminate matrix effects:

  • Improved Sample Preparation: Switching from protein precipitation to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can more effectively remove interfering matrix components.

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte of interest from co-eluting matrix components is a crucial step. This can involve adjusting the mobile phase composition, gradient profile, or using a different type of chromatography column.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate correction of the analyte's signal.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of the analyte.

Q5: How can I ensure the stability of Pivmecillinam during my experiments?

A5: Due to the instability of Pivmecillinam, the following precautions are recommended:

  • Acidification: Acidifying the biological sample (e.g., with formic acid) immediately after collection can significantly improve the stability of both Pivmecillinam and mecillinam.[1][2]

  • Controlled Temperature: Samples should be kept on ice during processing and stored at low temperatures (e.g., -80°C) for long-term storage to minimize degradation.

  • Prompt Analysis: Analyze the samples as soon as possible after collection and preparation.

  • Stability Studies: It is essential to perform and document stability studies under various conditions (e.g., bench-top, freeze-thaw cycles, long-term storage) to ensure the integrity of the results.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation- Incompatible mobile phase pH- Sample solvent mismatch- Replace the analytical column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
Inconsistent or Low Analyte Response - Significant ion suppression (matrix effect)- Analyte degradation- Instrument sensitivity issues- Evaluate and mitigate matrix effects (see FAQs).- Implement measures to ensure analyte stability (see FAQs).- Perform instrument tuning and calibration.
High Variability in Results - Inconsistent sample preparation- Variable matrix effects between samples- Issues with the internal standard- Ensure consistent and reproducible sample preparation procedures.- Employ a stable isotope-labeled internal standard.- Investigate the source of matrix effect variability.
Carryover (Analyte detected in blank injections) - Inadequate cleaning of the injection port or column- Adsorption of the analyte to system components- Optimize the needle wash procedure.- Use a stronger wash solvent.- Inject several blank samples after high-concentration samples.
No Analyte Peak Detected - Incorrect MS/MS transition parameters- Analyte concentration below the limit of detection (LOD)- Complete degradation of the analyte- Verify the precursor and product ion m/z values.- Concentrate the sample or use a more sensitive instrument.- Review sample handling and storage procedures to prevent degradation.

Quantitative Data Summary

The following table summarizes typical validation parameters for the LC-MS/MS analysis of Pivmecillinam and its active metabolite, mecillinam, in human plasma using a protein precipitation method.

Parameter Pivmecillinam Mecillinam Internal Standard (Cephalexin) Reference
Linearity Range (ng/mL) 0.0500 - 12.010.0 - 15,000N/A[1]
Intra-day Precision (%RSD) < 5.5%< 5.5%N/A[1]
Inter-day Precision (%RSD) < 6.1%< 6.1%N/A[1]
Accuracy (%Bias) -8.1% to 13.0%-8.1% to 13.0%N/A[1]
Matrix Effect No apparent effectNo apparent effectNo apparent effect[1]

Note: While the referenced study reported "no apparent matrix effect," it is crucial for each laboratory to validate this for their specific matrix lots and experimental conditions.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Pivmecillinam and Mecillinam in Human Plasma

This protocol is based on the validated method described by Sun et al. (2022).[1]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of an internal standard working solution (e.g., Cephalexin).

  • Add 400 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: Ultimate® XB-C18 (or equivalent)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol

  • Flow Rate: As per column specifications and system optimization

  • Gradient: A suitable gradient to ensure separation of analytes from matrix components.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Pivmecillinam: m/z 440.2 → 167.1[1][2]

    • Mecillinam: m/z 326.1 → 167.1[1][2]

    • Cephalexin (IS): m/z 348.1 → 158.1[1][2]

Visualizations

Experimental Workflow for Pivmecillinam Analysis

cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Workflow for the analysis of Pivmecillinam from biological samples.

Troubleshooting Logic for Matrix Effects

Start Inconsistent/Inaccurate Results? Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effect Present? Assess_ME->ME_Present Optimize_LC Optimize Chromatography ME_Present->Optimize_LC Yes No_ME Investigate Other Causes (e.g., Analyte Stability) ME_Present->No_ME No Improve_Cleanup Improve Sample Cleanup (SPE/LLE) Optimize_LC->Improve_Cleanup Use_SIL_IS Use Stable Isotope-Labeled IS Improve_Cleanup->Use_SIL_IS Revalidate Re-validate Method Use_SIL_IS->Revalidate

Caption: Decision tree for troubleshooting matrix effects in bioanalysis.

References

Improving the solubility of Pivmecillinam Hydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Pivmecillinam Hydrochloride in in vitro assays. Pivmecillinam is the orally active prodrug of mecillinam, a beta-lactam antibiotic primarily effective against Gram-negative bacteria.[1][] Proper handling and dissolution are critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound for in vitro studies?

A1: The choice of solvent for this compound depends on the specific requirements of your in vitro assay. While some sources describe it as freely soluble in water, methanol, and ethanol[][3], others report specific solubility values that can vary. Dimethyl sulfoxide (DMSO) is also a commonly used solvent.[4] It is crucial to use fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[4]

Q2: How should I prepare a stock solution of this compound?

A2: For most in vitro assays, preparing a concentrated stock solution in DMSO is recommended. This allows for minimal solvent addition to your final assay, reducing the risk of solvent-induced artifacts. A general protocol is provided in the "Experimental Protocols" section below.

Q3: My this compound solution is cloudy or has precipitated. What should I do?

A3: Precipitation can occur for several reasons, including exceeding the solubility limit, temperature fluctuations, or interactions with components in your culture medium. Refer to the "Troubleshooting Guide: Precipitation Issues" for detailed steps to resolve this issue. Gentle warming and sonication can aid in dissolution if precipitation occurs during preparation.[5]

Q4: What is the recommended storage condition and stability of this compound solutions?

A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[4] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[4] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[5] The stability of Pivmecillinam and its active form, mecillinam, can be enhanced by acidification, for instance, with formic acid, particularly in plasma samples for pharmacokinetic studies.[6]

Q5: What is the mechanism of action of Pivmecillinam?

A5: Pivmecillinam is a prodrug that is hydrolyzed to the active compound, mecillinam. Mecillinam is a beta-lactam antibiotic that inhibits bacterial cell wall synthesis by specifically targeting and binding to penicillin-binding protein 2 (PBP-2).[7] This is distinct from many other penicillins that primarily target other PBPs.[7] This targeted action leads to the formation of a defective cell wall and subsequent cell lysis.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventReported SolubilityNotes
Water 95 mg/mL[4]Some sources state "freely soluble".[][3] Solubility can be influenced by pH and temperature.
DMSO 95 mg/mL[4]Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[4]
Ethanol 95 mg/mL[4]Anhydrous ethanol is preferred.
Methanol Freely soluble[3]Quantitative data is limited.
Acetone Slightly soluble[3]Not a recommended primary solvent for stock solutions.

Note: The reported solubility values can vary between suppliers and batches. It is always recommended to perform a small-scale solubility test with your specific lot of this compound.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol provides a method for preparing a high-concentration stock solution of this compound, which can be further diluted for various in vitro assays.

Materials:

  • This compound powder (Molecular Weight: 476.03 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 47.6 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Once completely dissolved, aliquot the 100 mM stock solution into smaller, single-use sterile tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[4]

Protocol 2: Preparation of Working Solutions for Minimum Inhibitory Concentration (MIC) Assays

This protocol outlines the preparation of this compound for a standard broth microdilution MIC assay.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Multichannel pipette

Procedure:

  • Prepare an intermediate stock solution: Aseptically dilute the 100 mM stock solution in the appropriate sterile broth to a concentration that is at least twice the highest concentration to be tested in the MIC assay. For example, to test up to 128 µg/mL, prepare a 256 µg/mL intermediate stock.

  • Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the intermediate stock solution to the first column of wells. c. Use a multichannel pipette to perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • Inoculation: Add the standardized bacterial inoculum to each well according to the specific MIC protocol being followed (e.g., CLSI or EUCAST guidelines).

  • Controls: Include appropriate positive (bacteria and broth, no antibiotic) and negative (broth only) controls on each plate.

  • Incubation: Incubate the plates under the appropriate conditions for the bacteria being tested.

  • Reading Results: Determine the MIC as the lowest concentration of this compound that inhibits visible bacterial growth.

Troubleshooting Guide: Precipitation Issues

Encountering precipitation when working with this compound in in vitro assays, particularly in cell culture media, can be a frustrating issue. This guide provides a systematic approach to troubleshooting and resolving these problems.

Issue 1: Precipitate forms immediately upon adding the stock solution to the aqueous medium.

Potential Cause Troubleshooting Steps
Exceeded Solubility Limit The concentration of this compound in the final solution may be too high. Try preparing a more dilute working solution.
"Salting Out" Effect The high salt concentration in some culture media can reduce the solubility of the compound. Try a step-wise dilution: first dilute the DMSO stock in a smaller volume of serum-free media or PBS before adding it to the final culture volume.
pH Incompatibility The pH of the culture medium may affect the solubility of the compound. Check the pH of your final solution.

Issue 2: Precipitate forms over time in the incubator.

Potential Cause Troubleshooting Steps
Temperature-Dependent Solubility The compound may be less soluble at 37°C. While preparing the solution at room temperature might show no precipitate, the higher temperature in the incubator could cause it to fall out of solution. Try preparing a more dilute solution.
Interaction with Media Components This compound may interact with proteins or other components in the serum or media supplements, leading to precipitation. Consider using a lower serum concentration or a serum-free medium if your experiment allows.
Solvent Evaporation Evaporation of the solvent from the culture plate can increase the concentration of the compound, leading to precipitation. Ensure proper humidification of the incubator and use sealed plates or flasks when possible.

General Best Practices to Avoid Precipitation:

  • Always use a solvent control: This will help you determine if any observed effects are due to the compound or the solvent itself. The final concentration of DMSO in cell-based assays should ideally be kept below 0.5%, and for some sensitive cell lines, even lower (e.g., <0.1%).

  • Prepare fresh working solutions: While stock solutions can be stored, it is best to prepare the final working dilutions fresh for each experiment.

  • Mix thoroughly but gently: When adding the stock solution to the medium, mix it immediately and thoroughly by gentle swirling or pipetting to ensure even dispersion and prevent localized high concentrations.

  • Visual inspection: Always visually inspect your solutions for any signs of precipitation before adding them to your cells or assay.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay a Weigh Pivmecillinam HCl Powder b Dissolve in Anhydrous DMSO a->b c Vortex / Sonicate b->c d Create 100 mM Stock Solution c->d e Prepare Working Solution (Dilute Stock in Assay Medium) d->e Dilution f Add to Assay System (e.g., Cell Culture, MIC plate) e->f g Incubate f->g h Analyze Results g->h

Caption: Experimental Workflow for this compound.

signaling_pathway Pivmecillinam This compound (Prodrug) Mecillinam Mecillinam (Active Drug) Pivmecillinam->Mecillinam Hydrolysis PBP2 Penicillin-Binding Protein 2 (PBP-2) in Bacterial Cell Wall Mecillinam->PBP2 Binds to & Inhibits CellWall Bacterial Cell Wall Synthesis PBP2->CellWall Inhibition Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to

Caption: Mechanism of Action of Pivmecillinam.

References

Validation & Comparative

A Head-to-Head Battle in Uncomplicated UTIs: Pivmecillinam Hydrochloride vs. Nitrofurantoin

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison for Researchers and Drug Development Professionals

Uncomplicated urinary tract infections (UTIs) represent a significant burden on healthcare systems worldwide. The rising tide of antimicrobial resistance necessitates a careful evaluation of our therapeutic armamentarium. This guide provides an in-depth, data-driven comparison of two first-line agents for uncomplicated UTIs: pivmecillinam hydrochloride and nitrofurantoin. We delve into their mechanisms of action, comparative clinical efficacy supported by experimental data, and the methodologies underpinning these findings.

Mechanism of Action: A Tale of Two Strategies

Pivmecillinam and nitrofurantoin employ distinct strategies to combat uropathogens.

This compound: A prodrug, pivmecillinam is rapidly hydrolyzed to its active form, mecillinam.[1] Mecillinam is a beta-lactam antibiotic that specifically targets penicillin-binding protein 2 (PBP-2) in the bacterial cell wall.[2] This targeted inhibition disrupts peptidoglycan synthesis, leading to the formation of osmotically unstable, spherical cells and subsequent cell lysis.[3]

Pivmecillinam Pivmecillinam (Prodrug) Esterases Non-specific Esterases Pivmecillinam->Esterases Hydrolysis Mecillinam Mecillinam (Active Drug) Esterases->Mecillinam PBP2 Penicillin-Binding Protein 2 (PBP-2) Mecillinam->PBP2 Inhibits CellWall Bacterial Cell Wall Synthesis Lysis Cell Lysis CellWall->Lysis Disruption leads to

Pivmecillinam's Mechanism of Action

Nitrofurantoin: This antibiotic's efficacy stems from its rapid intracellular reduction by bacterial flavoproteins (nitroreductases) into highly reactive electrophilic intermediates.[4] These intermediates are cytotoxic and exert their effect through multiple pathways, including the inhibition of DNA, RNA, and protein synthesis, as well as interference with the citric acid cycle.[4][5] This multi-targeted approach is believed to contribute to the low rates of acquired bacterial resistance to nitrofurantoin.[6]

Nitrofurantoin Nitrofurantoin BacterialCell Bacterial Cell Nitrofurantoin->BacterialCell Nitroreductases Bacterial Nitroreductases Nitrofurantoin->Nitroreductases Reduction by ReactiveIntermediates Reactive Electrophilic Intermediates Nitroreductases->ReactiveIntermediates DNA_RNA_Protein DNA, RNA, and Protein Synthesis ReactiveIntermediates->DNA_RNA_Protein Inhibit CitricAcidCycle Citric Acid Cycle ReactiveIntermediates->CitricAcidCycle Inhibit CellDeath Bacterial Cell Death DNA_RNA_Protein->CellDeath CitricAcidCycle->CellDeath cluster_enrollment Patient Enrollment cluster_intervention Intervention cluster_followup Follow-up and Data Collection cluster_endpoints Primary and Secondary Endpoints Screening Screening of Adult Women with ≥2 UTI Symptoms InclusionCriteria Inclusion Criteria Met: - Age 18-65 - Uncomplicated UTI diagnosis - Informed Consent Screening->InclusionCriteria ExclusionCriteria Exclusion Criteria Assessed: - Pregnancy - Complicated UTI - Recent antibiotic use - Known allergy InclusionCriteria->ExclusionCriteria Randomization Randomization (1:1) ExclusionCriteria->Randomization PivmecillinamArm This compound (e.g., 400 mg TID for 5 days) Randomization->PivmecillinamArm NitrofurantoinArm Nitrofurantoin (e.g., 100 mg BID for 5 days) Randomization->NitrofurantoinArm Baseline Baseline Assessment: - Symptom Score - Urine Culture & Susceptibility Day3 Day 3 Follow-up: - Symptom Assessment Baseline->Day3 Day7_10 Test of Cure (Day 7-10): - Symptom Score - Repeat Urine Culture Day3->Day7_10 Day28 Late Follow-up (Day 28): - Assessment of Relapse Day7_10->Day28 PrimaryEndpoint Primary Endpoint: Composite of Clinical and Microbiological Cure at Test of Cure SecondaryEndpoints Secondary Endpoints: - Time to Symptom Resolution - Relapse Rate - Adverse Events PrimaryEndpoint->SecondaryEndpoints

References

Head-to-Head Comparison: Pivmecillinam and Fosfomycin Against Multidrug-Resistant E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Escherichia coli poses a significant challenge to global public health, necessitating a re-evaluation of older antibiotics as viable treatment options. Among these, pivmecillinam (the oral prodrug of mecillinam) and fosfomycin have emerged as promising agents for urinary tract infections (UTIs) caused by MDR E. coli. This guide provides a comprehensive head-to-head comparison of their performance, supported by experimental data, to inform research and development efforts.

Executive Summary

Both pivmecillinam and fosfomycin demonstrate good in vitro activity against MDR E. coli, including extended-spectrum β-lactamase (ESBL) producing strains. Pivmecillinam, a β-lactam, acts by specifically targeting penicillin-binding protein 2 (PBP-2), while fosfomycin, a phosphonic acid derivative, inhibits the initial step of peptidoglycan synthesis by inactivating the MurA enzyme. Resistance to pivmecillinam is primarily mediated by β-lactamases, whereas fosfomycin resistance often arises from mutations in transporter genes. While direct head-to-head clinical trials are limited, in vitro susceptibility data and clinical experience suggest both are valuable tools in the fight against MDR E. coli.

In Vitro Susceptibility

A key measure of an antibiotic's effectiveness is its ability to inhibit bacterial growth in vitro, quantified by the Minimum Inhibitory Concentration (MIC). The following tables summarize the in vitro activity of mecillinam (the active form of pivmecillinam) and fosfomycin against E. coli, including MDR isolates.

Table 1: In Vitro Activity of Mecillinam against E. coli

Isolate PopulationNMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility Rate (%)Reference
ESBL-producing E. coli461491.3
Non-ESBL-producing E. coli4140.5495.2
All E. coli from UTIs889--96[1]

Table 2: In Vitro Activity of Fosfomycin against E. coli

Isolate PopulationNMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility Rate (%)Reference
All E. coli from UTIs889--98[1]
E. coli from pediatric UTIs1080.5297.2[1]
ESBL-producing Enterobacteriaceae--->95[1]

Mechanisms of Action and Resistance

Understanding the distinct mechanisms of action and resistance pathways for each drug is crucial for their effective use and for the development of new therapeutic strategies.

Pivmecillinam (Mecillinam)

Pivmecillinam is a prodrug that is hydrolyzed to the active compound mecillinam.[2] Mecillinam exerts its bactericidal effect by specifically binding to and inhibiting penicillin-binding protein 2 (PBP-2), a key enzyme in bacterial cell wall synthesis.[3][4] This mode of action is distinct from many other β-lactam antibiotics that primarily target other PBPs.[3]

Pivmecillinam_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space Pivmecillinam Pivmecillinam Mecillinam Mecillinam Pivmecillinam->Mecillinam Hydrolysis PBP2 PBP-2 Mecillinam->PBP2 Inhibition CellWall_Synthesis Cell Wall Synthesis PBP2->CellWall_Synthesis Catalyzes Cell_Lysis Cell Lysis CellWall_Synthesis->Cell_Lysis Inhibited leads to

Pivmecillinam's mechanism of action.

Resistance to mecillinam in E. coli can arise from several mechanisms, with the overproduction of β-lactamases being a significant factor.[5] These enzymes can hydrolyze the β-lactam ring of mecillinam, rendering it inactive.

Pivmecillinam_Resistance cluster_bacterium Bacterial Cell Mecillinam Mecillinam Beta_Lactamase β-Lactamase Mecillinam->Beta_Lactamase Hydrolysis PBP2 PBP-2 Mecillinam->PBP2 Unable to bind Inactive_Mecillinam Inactive Mecillinam Beta_Lactamase->Inactive_Mecillinam CellWall_Synthesis Cell Wall Synthesis PBP2->CellWall_Synthesis Continues

Mechanism of resistance to Pivmecillinam.
Fosfomycin

Fosfomycin enters the bacterial cell through the glycerol-3-phosphate (GlpT) and hexose-6-phosphate (UhpT) transporters.[6][7] Once inside the cytoplasm, it irreversibly inhibits the MurA enzyme, which catalyzes the first committed step in peptidoglycan biosynthesis.[7][8]

Fosfomycin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Fosfomycin Fosfomycin Fosfomycin_in Fosfomycin Fosfomycin->Fosfomycin_in GlpT/UhpT Transporters MurA MurA Fosfomycin_in->MurA Inhibition Peptidoglycan_Precursor Peptidoglycan Precursor Synthesis MurA->Peptidoglycan_Precursor Catalyzes Cell_Lysis Cell Lysis Peptidoglycan_Precursor->Cell_Lysis Inhibited leads to

Fosfomycin's mechanism of action.

The primary mechanism of resistance to fosfomycin is the impairment of its transport into the bacterial cell due to mutations in the glpT or uhpT genes.[7][9] Another mechanism involves the acquisition of plasmid-encoded genes, such as fosA, which encode enzymes that inactivate the drug.[10]

Fosfomycin_Resistance cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fosfomycin Fosfomycin Mutated_Transporter Mutated GlpT/UhpT Fosfomycin->Mutated_Transporter Blocked Entry FosA_Enzyme FosA Enzyme Fosfomycin->FosA_Enzyme Inactivation Inactive_Fosfomycin Inactive Fosfomycin FosA_Enzyme->Inactive_Fosfomycin MurA MurA Peptidoglycan_Synthesis Peptidoglycan Synthesis MurA->Peptidoglycan_Synthesis Continues

Mechanisms of resistance to Fosfomycin.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of robust drug development. Below are detailed methodologies for key in vitro and in vivo experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Workflow for MIC Determination

MIC_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Antibiotic in Broth or on Agar Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Plates/Tubes with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination.

Protocol for Broth Microdilution:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of pivmecillinam (as mecillinam) and fosfomycin. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. For fosfomycin, the medium should be supplemented with 25 mg/L glucose-6-phosphate (G6P).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

Protocol for Agar Dilution:

  • Plate Preparation: Prepare a series of Mueller-Hinton agar plates containing serial two-fold dilutions of the antibiotic. For fosfomycin, supplement the agar with 25 mg/L G6P.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation and Incubation: Spot-inoculate the agar plates with the bacterial suspension. Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits bacterial growth, allowing for no more than one or two colonies.

Note: Both CLSI and EUCAST provide detailed guidelines for MIC determination that should be consulted for specific quality control and interpretation criteria.[1][4][6][10][11]

Murine Urinary Tract Infection (UTI) Model

In vivo models are essential for evaluating the efficacy of antibiotics in a physiological setting. The murine UTI model is a well-established system for studying bacterial pathogenesis and antimicrobial therapy.

Workflow for Murine UTI Model

Murine_UTI_Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Induce_Infection Induce UTI via Transurethral Inoculation of MDR E. coli Acclimatize->Induce_Infection Initiate_Treatment Initiate Treatment with Pivmecillinam or Fosfomycin Induce_Infection->Initiate_Treatment Monitor Monitor Mice for Clinical Signs Initiate_Treatment->Monitor Sacrifice_Harvest Sacrifice Mice and Harvest Bladder and Kidneys Monitor->Sacrifice_Harvest Determine_CFU Determine Bacterial Load (CFU) in Tissues and Urine Sacrifice_Harvest->Determine_CFU Analyze Analyze and Compare Efficacy of Treatments Determine_CFU->Analyze End End Analyze->End

Workflow for a murine UTI model.

Experimental Protocol:

  • Animal Model: Female C3H/HeJ or C57BL/6 mice are commonly used.[12][13]

  • Bacterial Strain: A well-characterized MDR E. coli strain is used for infection.

  • Infection: Mice are anesthetized, and a bacterial suspension is instilled directly into the bladder via a transurethral catheter.[5][7][13]

  • Treatment: At a specified time post-infection (e.g., 24 hours), treatment is initiated with pivmecillinam, fosfomycin, or a vehicle control, administered via oral gavage or subcutaneous injection at clinically relevant doses.[12]

  • Outcome Measures: At the end of the treatment period, mice are euthanized, and bladders and kidneys are aseptically removed. Tissues are homogenized, and serial dilutions are plated to determine the bacterial load (CFU/g of tissue). Urine can also be collected for CFU determination.[5][12][13]

  • Data Analysis: The efficacy of each treatment is determined by comparing the bacterial loads in the treated groups to the control group.

Conclusion

Pivmecillinam and fosfomycin are both valuable oral therapeutic options for UTIs caused by MDR E. coli. Their distinct mechanisms of action and resistance profiles suggest that they can play important roles in antibiotic stewardship and in managing infections with limited treatment alternatives. While in vitro data demonstrate high susceptibility rates for both agents, further direct comparative clinical studies are needed to fully elucidate their relative efficacy in treating UTIs caused by MDR E. coli. The experimental protocols and mechanistic pathways detailed in this guide provide a framework for future research in this critical area.

References

Pivmecillinam Demonstrates Efficacy in Preclinical Pyelonephritis Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical data validates the efficacy of pivmecillinam in treating pyelonephritis, a severe kidney infection. This analysis, designed for researchers and drug development professionals, provides a comparative overview of pivmecillinam's performance against other commonly used antibiotics in established animal models of the disease. The findings are supported by detailed experimental protocols and quantitative data, offering a clear perspective on its potential therapeutic value.

Pivmecillinam, a prodrug of mecillinam, is a beta-lactam antibiotic with a targeted spectrum of activity against Gram-negative bacteria, which are the primary causative agents of urinary tract infections, including pyelonephritis.[1][2][3] Its mechanism of action involves the specific inhibition of penicillin-binding protein 2 (PBP2), leading to the disruption of bacterial cell wall synthesis and subsequent cell death.[3] This targeted approach distinguishes it from many other beta-lactams.

Comparative Efficacy in a Murine Pyelonephritis Model

While direct head-to-head comparative studies of pivmecillinam and other antibiotics in the same animal model of pyelonephritis are limited in the publicly available literature, existing studies provide valuable insights into its efficacy. A key study by Samuelsen et al. (2019) investigated the in vivo efficacy of human-mimicked dosing regimens of pivmecillinam in a murine urinary tract infection model, which included the assessment of bacterial load in the kidneys.

The study demonstrated a significant reduction in bacterial colony-forming units (CFU) in the kidneys of mice infected with various strains of Escherichia coli, including multidrug-resistant isolates. This data is crucial as E. coli is the most common pathogen responsible for pyelonephritis.[4]

For comparison, data from separate studies on the efficacy of ciprofloxacin and trimethoprim-sulfamethoxazole in similar murine pyelonephritis models are presented below. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.

Table 1: Efficacy of Pivmecillinam in a Murine Model of Pyelonephritis (Adapted from Samuelsen et al., 2019)
E. coli StrainTreatment GroupMean Log10 CFU/g Kidney ± SD
Strain A (ESBL)Vehicle Control5.8 ± 0.5
Pivmecillinam (200 mg TID simulated)3.2 ± 0.7
Pivmecillinam (400 mg TID simulated)2.9 ± 0.6
Strain B (Carbapenemase)Vehicle Control6.1 ± 0.4
Pivmecillinam (200 mg TID simulated)3.5 ± 0.8
Pivmecillinam (400 mg TID simulated)3.3 ± 0.7

TID: three times a day; ESBL: Extended-Spectrum Beta-Lactamase; SD: Standard Deviation.

Table 2: Efficacy of Ciprofloxacin in a Murine Model of Pyelonephritis (Representative Data)
E. coli StrainTreatment GroupMean Log10 CFU/g Kidney ± SD
Quinolone-SusceptibleUntreated Control4.3 ± 0.4
Ciprofloxacin (10 mg/kg BID)1.6 ± 0.3
Quinolone-ResistantUntreated Control4.1 ± 0.5
Ciprofloxacin (10 mg/kg BID)4.2 ± 0.4

BID: twice a day. Data is illustrative and compiled from representative studies such as that by Rodriguez-Martinez et al. (2013).[5]

Table 3: Efficacy of Trimethoprim-Sulfamethoxazole in a Rat Model of Pyelonephritis (Representative Data)
PathogenTreatment GroupOutcome
Staphylococcus aureusUntreated ControlAbscess formation in kidneys
Trimethoprim-Sulfamethoxazole (48 mg/kg/day, oral)Prevention of abscess formation

Data is illustrative and based on studies such as that by Grünenwald et al. (1977), which focused on prevention rather than reduction of established bacterial load.[2]

Experimental Protocols

The validation of antibiotic efficacy relies on standardized and reproducible animal models of pyelonephritis. The following protocols outline common methodologies for inducing the infection and assessing treatment outcomes.

Protocol 1: Murine Model of Ascending Urinary Tract Infection Leading to Pyelonephritis

This model mimics the most common route of human pyelonephritis.

  • Animal Model: Female mice (e.g., C3H/HeN or C57BL/6 strains), 6-8 weeks old.

  • Bacterial Strain: Uropathogenic Escherichia coli (UPEC), such as the CFT073 strain, grown in Luria-Bertani (LB) broth to late logarithmic phase.

  • Inoculum Preparation: Bacteria are harvested by centrifugation, washed, and resuspended in sterile phosphate-buffered saline (PBS) to a concentration of approximately 10⁸ CFU/mL.

  • Anesthesia: Mice are anesthetized using a suitable anesthetic agent (e.g., isoflurane).

  • Catheterization and Inoculation:

    • The periurethral area is cleansed with an antiseptic solution.

    • A fine, sterile catheter is gently inserted into the bladder via the urethra.

    • A volume of 50 µL of the bacterial suspension is slowly instilled into the bladder.

  • Post-Inoculation: Mice are monitored for recovery from anesthesia and housed with free access to food and water. The infection is allowed to establish and ascend to the kidneys over a period of 24-48 hours.

  • Treatment Administration: Antibiotic treatment (e.g., pivmecillinam, ciprofloxacin, trimethoprim-sulfamethoxazole) or a vehicle control is administered via the appropriate route (e.g., oral gavage, subcutaneous injection) at predetermined doses and schedules.

  • Efficacy Evaluation:

    • Bacterial Load: At the end of the treatment period, mice are euthanized. The kidneys are aseptically harvested, homogenized in sterile PBS, and serially diluted for plating on agar plates to determine the number of CFU per gram of tissue.

    • Histopathology: One kidney may be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Histopathological scoring can be performed to assess the degree of inflammation, tubular damage, and abscess formation.[6]

Protocol 2: Rat Model of Hematogenous Pyelonephritis

This model is useful for studying infections that disseminate to the kidneys from the bloodstream.

  • Animal Model: Female Wistar rats, 200-250g.

  • Bacterial Strain: A suitable pathogenic strain, for example, Staphylococcus aureus, grown to a specific density.

  • Induction of Susceptibility (Optional): Some protocols may include priming the animals with an agent like carrageenan to enhance susceptibility to infection.

  • Inoculation: A defined inoculum of the bacterial suspension is injected intravenously (e.g., via the tail vein).

  • Treatment and Evaluation: Similar to the murine ascending infection model, treatment is initiated at a specified time post-infection, and efficacy is evaluated by quantifying bacterial load in the kidneys and through histopathological examination.

Visualizing Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the mechanism of action of the compared antibiotics and a typical experimental workflow.

cluster_b_lactam Pivmecillinam (Beta-Lactam) pivmecillinam Pivmecillinam (oral prodrug) mecillinam Mecillinam (active form) pivmecillinam->mecillinam Hydrolysis pbp2 Penicillin-Binding Protein 2 (PBP2) mecillinam->pbp2 Binds to cell_wall_synthesis Cell Wall Synthesis pbp2->cell_wall_synthesis Inhibits lysis Bacterial Cell Lysis cell_wall_synthesis->lysis Leads to

Caption: Mechanism of action for Pivmecillinam.

cluster_fluoroquinolone Ciprofloxacin (Fluoroquinolone) cluster_sulfonamide Trimethoprim-Sulfamethoxazole ciprofloxacin Ciprofloxacin dna_gyrase DNA Gyrase ciprofloxacin->dna_gyrase topoisomerase_iv Topoisomerase IV ciprofloxacin->topoisomerase_iv dna_replication DNA Replication dna_gyrase->dna_replication Inhibits topoisomerase_iv->dna_replication Inhibits cell_death Bacterial Cell Death dna_replication->cell_death Leads to sulfamethoxazole Sulfamethoxazole dihydropteroate_synthetase Dihydropteroate Synthetase sulfamethoxazole->dihydropteroate_synthetase Inhibits trimethoprim Trimethoprim dihydrofolate_reductase Dihydrofolate Reductase trimethoprim->dihydrofolate_reductase Inhibits paba PABA paba->dihydropteroate_synthetase dihydrofolic_acid Dihydrofolic Acid dihydropteroate_synthetase->dihydrofolic_acid dihydrofolic_acid->dihydrofolate_reductase tetrahydrofolic_acid Tetrahydrofolic Acid dihydrofolate_reductase->tetrahydrofolic_acid purine_synthesis Purine Synthesis tetrahydrofolic_acid->purine_synthesis bacterial_growth_inhibition Inhibition of Bacterial Growth purine_synthesis->bacterial_growth_inhibition Leads to

Caption: Mechanisms of action for Ciprofloxacin and Trimethoprim-Sulfamethoxazole.

animal_model Select Animal Model (Mouse/Rat) infection Induce Pyelonephritis (e.g., Ascending UTI) animal_model->infection treatment_groups Randomize into Treatment Groups (Pivmecillinam, Alternatives, Control) infection->treatment_groups administer_treatment Administer Treatment Regimens treatment_groups->administer_treatment euthanasia Euthanize Animals at Endpoint administer_treatment->euthanasia sample_collection Collect Kidneys euthanasia->sample_collection bacterial_load Determine Bacterial Load (CFU/g) sample_collection->bacterial_load histopathology Perform Histopathological Analysis sample_collection->histopathology data_analysis Analyze and Compare Data bacterial_load->data_analysis histopathology->data_analysis

Caption: Experimental workflow for antibiotic efficacy testing in pyelonephritis.

Conclusion

The available preclinical data supports the efficacy of pivmecillinam in reducing bacterial load in the kidneys in animal models of pyelonephritis. Its unique mechanism of action and demonstrated in vivo activity, even against some resistant strains, position it as a valuable antibiotic for further investigation and clinical use in the treatment of this serious infection. The provided experimental protocols offer a framework for future comparative studies to directly evaluate the performance of pivmecillinam against other standard-of-care antibiotics in a controlled setting.

References

A Comparative Analysis of Cross-Resistance Between Pivmecillinam and Other Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pivmecillinam's performance against other beta-lactam antibiotics, with a focus on cross-resistance patterns. The information is supported by experimental data to aid in research and development efforts within the field of antimicrobial agents.

Executive Summary

Pivmecillinam, the oral prodrug of mecillinam, demonstrates a unique resistance profile compared to other beta-lactam antibiotics. Its distinct mechanism of action, primarily targeting Penicillin-Binding Protein 2 (PBP-2) in Gram-negative bacteria, results in a general lack of cross-resistance with many other penicillins and cephalosporins that target different PBPs.[1] This makes it a valuable agent against certain beta-lactam-resistant pathogens, including many producing extended-spectrum β-lactamases (ESBLs). However, cross-resistance can be observed, particularly with amoxicillin and amoxicillin-clavulanic acid in isolates that have developed resistance to mecillinam.[2]

Mechanism of Action: The Basis for Low Cross-Resistance

The low incidence of cross-resistance between mecillinam and other beta-lactams is rooted in its specific molecular target. While most penicillins and cephalosporins exert their bactericidal effects by binding to PBP-1A, PBP-1B, or PBP-3, mecillinam has a high affinity for PBP-2.[1] This alternative binding site means that resistance mechanisms affecting other PBPs, such as modifications or mutations, often do not confer resistance to mecillinam.

PBP_Binding_Mechanisms cluster_0 Common Beta-Lactams Penicillins Penicillins (e.g., Amoxicillin) PBP1 PBP-1A/1B Penicillins->PBP1 PBP3 PBP-3 Penicillins->PBP3 Cephalosporins Cephalosporins (e.g., Cefuroxime) Cephalosporins->PBP1 Cephalosporins->PBP3 Mecillinam Mecillinam PBP2 PBP-2 Mecillinam->PBP2 High Affinity

Caption: Differential binding targets of beta-lactams.

Quantitative Data: Cross-Resistance and Susceptibility

The following tables summarize the in vitro activity of mecillinam compared to other beta-lactams against various bacterial isolates, particularly Escherichia coli. The data highlights mecillinam's retained efficacy against strains resistant to other commonly used agents.

Table 1: Comparative In Vitro Activity of Oral Antibiotics Against 460 E. coli Urine Isolates

Antimicrobial AgentMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Resistance Rate (%)
Mecillinam 0.06 – >320.545.2
Amoxicillin≤0.25 – >644>6443.3
Amoxicillin-clavulanic acid≤0.5 – >3241618.0
Cefuroxime≤1 – >162>1611.3
Cefpodoxime≤0.06 – >40.5>411.1
Cefixime≤0.12 – >20.25>211.1

Data sourced from a 2019/2020 study in Germany.[2][3]

Table 2: Mecillinam MIC Distribution Against E. coli with Different Resistance Phenotypes (n=460)

PhenotypeIsolate Count (n)MIC₅₀ (mg/L)MIC₉₀ (mg/L)
ESBL-negative4140.54
ESBL-positive4614
Amoxicillin-susceptible2610.250.5
Amoxicillin-resistant199216
Amoxicillin-clavulanic acid-resistant (High-Level)264>32

Data demonstrates that while mecillinam MICs are higher for amoxicillin-resistant strains, a significant portion remains susceptible.[2]

Table 3: Cross-Resistance in 24 Mecillinam-Resistant E. coli Isolates

Co-Resistant AntibioticNumber of Isolates (%)
Amoxicillin23 (95.8%)
Amoxicillin-clavulanic acid23 (95.8%)
Trimethoprim-sulfamethoxazole13 (54.2%)
Cefuroxime5 (20.8%)
Cefpodoxime5 (20.8%)
Cefixime4 (16.7%)
Ciprofloxacin3 (12.5%)

This table shows a high degree of cross-resistance with aminopenicillins in isolates that have developed resistance to mecillinam.[2]

Table 4: Mecillinam Activity Against Third-Generation Cephalosporin-Resistant E. coli

Isolate GroupIsolate Count (n)Susceptibility to Mecillinam (%)MIC₅₀ (mg/L)MIC₉₀ (mg/L)
International strains with known β-lactamases301000.54
Regional cefpodoxime-resistant isolates32593.514

Data from a study assessing mecillinam's activity against cephalosporin-resistant E. coli, demonstrating its retained efficacy.[4][5]

Experimental Protocols

The data presented is primarily derived from antimicrobial susceptibility testing (AST) performed using standardized methodologies. Below is a representative protocol for determining Minimum Inhibitory Concentrations (MICs) via the agar dilution method, consistent with CLSI and EUCAST guidelines.

Protocol: Agar Dilution MIC Determination

  • Preparation of Media: Mueller-Hinton Agar (MHA) is prepared according to the manufacturer's instructions, autoclaved, and cooled to 45-50°C in a water bath.

  • Antibiotic Stock Solutions: Stock solutions of each antibiotic are prepared at a high concentration in a suitable solvent. A series of twofold serial dilutions are then prepared.

  • Plate Preparation: A specific volume of each antibiotic dilution is added to molten MHA to achieve the final desired concentrations. The agar is mixed thoroughly and poured into sterile petri dishes. A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation:

    • Several well-isolated colonies of the test organism are selected from an 18-24 hour agar plate.

    • The colonies are suspended in a sterile broth or saline solution.

    • The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • The standardized suspension is further diluted to yield a final inoculum concentration of approximately 10⁴ CFU per spot on the agar plate.

  • Inoculation: The prepared bacterial inoculum is applied to the surface of the dried MHA plates using a multipoint inoculator. Each spot delivers a defined volume of the inoculum.

  • Incubation: Plates are inverted and incubated at 35±1°C in ambient air for 18±2 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. The growth on the control plate is checked to ensure the viability of the inoculum.

  • Quality Control: Standard quality control strains (e.g., E. coli ATCC 25922) are tested concurrently to ensure the accuracy and reproducibility of the results.[6]

AST_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis media 1. Prepare Antibiotic- Infused Agar Plates inoculum 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) spot 3. Inoculate Plates with Test Organisms inoculum->spot incubate 4. Incubate at 35°C for 18-24 hours spot->incubate read 5. Read Plates to Determine MIC incubate->read interpret 6. Interpret Results using EUCAST/CLSI Breakpoints read->interpret

Caption: Standard workflow for agar dilution susceptibility testing.

Conclusion

Pivmecillinam's unique targeting of PBP-2 affords it a favorable resistance profile, with minimal cross-resistance to many beta-lactams that target other PBPs. It retains significant in vitro activity against a high percentage of E. coli isolates resistant to ampicillin and third-generation cephalosporins, including many ESBL-producing strains.[1][2][4][7] However, the development of resistance to mecillinam itself is strongly correlated with cross-resistance to amoxicillin and amoxicillin-clavulanic acid.[2] These findings underscore the importance of continued surveillance and the potential role of pivmecillinam in treating urinary tract infections caused by multidrug-resistant Gram-negative bacteria.

References

Unraveling Mecillinam Resistance: A Comparative Guide to Genetic Determinants in Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genetic mechanisms underlying mecillinam resistance in clinical bacterial isolates. By presenting experimental data, detailed methodologies, and visual pathways, we aim to offer a clear understanding of the current landscape of mecillinam resistance, aiding in future research and the development of effective antimicrobial strategies.

Core Genetic Determinants of Mecillinam Resistance

Mecillinam, a β-lactam antibiotic, specifically targets and inhibits Penicillin-Binding Protein 2 (PBP2), a crucial enzyme in the elongation of the bacterial cell wall.[1] While resistance to mecillinam in clinical settings has remained relatively low, several genetic mutations have been identified that confer reduced susceptibility. This guide focuses on the most prevalent and clinically relevant of these mechanisms.

The primary mechanism of mecillinam resistance in clinical isolates of Escherichia coli is the inactivation of the cysB gene.[2][3] CysB is a transcriptional regulator controlling the cysteine biosynthesis pathway.[4][5] Its inactivation leads to a cascade of downstream effects that ultimately bypass the essential function of PBP2.[6]

Other, less frequently observed, resistance mechanisms in clinical isolates include mutations in the gene encoding PBP2 itself (mrdA) and genes involved in the stringent response, such as spoT.[1] While a large number of genes (at least 38) have been shown to confer mecillinam resistance in laboratory settings, many of these mutations come with a significant fitness cost, making them less common in clinical scenarios.[2][7]

Comparative Analysis of Resistance Mechanisms

The following table summarizes the key genetic determinants of mecillinam resistance, their functional impact, and their prevalence in clinical isolates.

GeneEncoded ProteinFunction of ProteinImpact of Mutation on Mecillinam ResistancePrevalence in Clinical Isolates
cysB CysBTranscriptional activator of the cysteine regulonInactivation leads to an oxidative stress response, causing upregulation of PBP1B and its activator LpoB, which bypasses the need for functional PBP2.[6]High - Major mechanism in clinical E. coli isolates.[2][3]
mrdA Penicillin-Binding Protein 2 (PBP2)Target of mecillinam; essential for cell wall elongation.Altered PBP2 structure reduces binding affinity for mecillinam.[1][8]Low
spoT (p)ppGpp synthetase/hydrolaseRegulates the stringent response.Elevated levels of ppGpp can render PBP2 nonessential.[1]Low
ppa Inorganic pyrophosphataseInvolved in pyrophosphate metabolism.Mechanism not fully elucidated, but linked to the stringent response.[2]Low
aspS Aspartyl-tRNA synthetaseInvolved in protein synthesis.May trigger the stringent response.[2]Low
ubiE C-methyltransferaseInvolved in ubiquinone biosynthesis.Mechanism not fully elucidated.[2]Low
ESBL genes (e.g., CTX-M) Extended-Spectrum β-LactamasesHydrolyze β-lactam antibiotics.Certain mutations in ESBL genes can increase resistance to mecillinam.[4]Variable

Quantitative Data on Mecillinam Resistance

The following table presents a summary of Minimum Inhibitory Concentration (MIC) data for mecillinam against E. coli with different resistance mechanisms.

Strain/MutantRelevant GenotypeMecillinam MIC (mg/L)Reference
Wild-type E. coli-0.125[7]
Clinical Isolate 1cysB mutation16[7]
Clinical Isolate 2cysB mutation32[7]
Clinical Isolate 3cysB mutation48[7]
Laboratory MutantmrdA (PBP2) mutation>32[1]
Laboratory MutantspoT mutation16[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental approaches discussed, the following diagrams have been generated using Graphviz.

Mecillinam_Resistance_Pathway cluster_cell Bacterial Cell cluster_resistance Resistance Mechanism Mecillinam Mecillinam PBP2 PBP2 (Cell Wall Elongation) Mecillinam->PBP2 Inhibits CellLysis Cell Lysis PBP2->CellLysis Leads to cysB cysB mutation (inactivation) CysB_protein CysB Protein cysB->CysB_protein Encodes cysB->CysB_protein Prevents synthesis Cysteine_biosynthesis Cysteine Biosynthesis CysB_protein->Cysteine_biosynthesis Activates CysB_protein->Cysteine_biosynthesis No activation Oxidative_stress Oxidative Stress Cysteine_biosynthesis->Oxidative_stress Absence leads to PBP1B_LpoB PBP1B & LpoB (Alternative Cell Wall Synthesis) Oxidative_stress->PBP1B_LpoB Upregulates PBP1B_LpoB->PBP2 Bypasses inhibited PBP2 Resistance Resistance PBP1B_LpoB->Resistance

Caption: CysB-mediated mecillinam resistance pathway.

Experimental_Workflow cluster_workflow Experimental Workflow for Investigating Mecillinam Resistance Isolate Clinical Isolate (e.g., from UTI) AST Antimicrobial Susceptibility Testing (AST) (e.g., Broth Microdilution) Isolate->AST WGS Whole-Genome Sequencing (WGS) AST->WGS For resistant isolates Bioinformatics Bioinformatic Analysis (Variant Calling, Gene Annotation) WGS->Bioinformatics Gene_ID Identification of Candidate Resistance Genes (e.g., cysB, mrdA) Bioinformatics->Gene_ID Validation Genetic Validation (e.g., Gene Knockout/Complementation) Gene_ID->Validation Phenotype Phenotypic Characterization (e.g., Growth Curves, Fitness Assays) Validation->Phenotype

Caption: A typical experimental workflow.

Detailed Experimental Protocols

A thorough investigation into the genetic basis of mecillinam resistance employs a combination of microbiological, genomic, and molecular techniques.

Antimicrobial Susceptibility Testing (AST)

Objective: To determine the minimum inhibitory concentration (MIC) of mecillinam for a given bacterial isolate.

Protocol (Broth Microdilution):

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland) is prepared from a fresh culture of the clinical isolate.

  • Preparation of Antibiotic Dilutions: A series of twofold dilutions of mecillinam are prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of mecillinam that completely inhibits visible bacterial growth.

Whole-Genome Sequencing (WGS)

Objective: To identify all genetic variations, including single nucleotide polymorphisms (SNPs) and insertions/deletions, in a resistant isolate compared to a susceptible reference strain.

Protocol:

  • DNA Extraction: High-quality genomic DNA is extracted from a pure culture of the resistant isolate.

  • Library Preparation: The extracted DNA is fragmented, and sequencing adapters are ligated to the fragments to create a sequencing library.

  • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality and trimmed to remove low-quality bases and adapter sequences.

    • Genome Assembly: The quality-filtered reads are assembled into a draft genome sequence.

    • Variant Calling: The assembled genome is compared to a reference genome of a susceptible strain to identify genetic differences.

    • Gene Annotation: Genes within the assembled genome are identified and their functions predicted.

Genetic Validation

Objective: To confirm that a specific mutation identified through WGS is responsible for the observed mecillinam resistance.

Protocol (Gene Knockout and Complementation):

  • Gene Knockout: The candidate resistance gene (e.g., cysB) is inactivated or deleted in a susceptible wild-type strain using techniques such as lambda red recombineering or CRISPR-Cas9.

  • Phenotypic Confirmation: The MIC of mecillinam for the knockout mutant is determined to confirm that the inactivation of the gene leads to resistance.

  • Gene Complementation: The wild-type version of the candidate gene is introduced back into the knockout mutant on a plasmid.

  • Phenotypic Reversion: The MIC of mecillinam for the complemented strain is determined to confirm that the reintroduction of the wild-type gene restores susceptibility.

This comprehensive approach, combining phenotypic testing with advanced genomic and molecular techniques, is essential for accurately identifying and characterizing the genetic basis of mecillinam resistance in clinical isolates.

References

Pivmecillinam versus carbapenems for the treatment of infections caused by ESBL-producing bacteria

Author: BenchChem Technical Support Team. Date: November 2025

The rise of extended-spectrum β-lactamase (ESBL)-producing bacteria presents a significant challenge in treating common infections, rendering many standard antibiotics ineffective. This guide provides a detailed comparison of two key treatment options: pivmecillinam, an oral prodrug of mecillinam, and carbapenems, a class of broad-spectrum intravenous antibiotics. This analysis is intended for researchers, scientists, and drug development professionals, offering insights into their respective efficacy, safety, and appropriate clinical use based on available experimental data.

Executive Summary

Pivmecillinam has emerged as a viable oral treatment option, particularly for uncomplicated urinary tract infections (UTIs) caused by ESBL-producing Enterobacteriaceae. It offers the advantage of being an oral medication that can spare the use of broader-spectrum intravenous agents. Carbapenems, on the other hand, remain the gold standard for more severe or complicated infections caused by ESBL-producing organisms, including pyelonephritis and bacteremia, due to their robust activity and established efficacy. The choice between these agents is largely dictated by the severity of the infection, the susceptibility of the causative organism, and the clinical status of the patient.

Quantitative Data Comparison

The following tables summarize the clinical and bacteriological efficacy of pivmecillinam and carbapenems in the treatment of infections caused by ESBL-producing bacteria, based on data from various studies.

Table 1: Clinical and Bacteriological Efficacy of Pivmecillinam in Uncomplicated UTIs Caused by ESBL-Producing Bacteria

Study/AnalysisPatient PopulationDosing RegimenClinical Cure RateBacteriological Cure Rate
Prospective observational study[1]88 women with community-acquired ESBL-producing E. coli UTIs400 mg three times dailyNot specified, but comparable to non-ESBL group with this dose[1]Not specified, but comparable to non-ESBL group with this dose[1]
Prospective follow-up study[2]39 patients with lower UTIs caused by ESBL-producing Enterobacteriaceae400 mg three times daily (n=30)84% (16/19 evaluable patients)[2]80% (24/30)[2]
Johns Hopkins ABX Guide[3]Patients with ESBL-producing Enterobacteriaceae UTIs400 mg three times daily recommended[3]60-84%[3]Generally lower than clinical cure rates[3]

Table 2: Efficacy of Carbapenems in UTIs and Bacteremia Caused by ESBL-Producing Bacteria

Study/AnalysisInfection TypeCarbapenemComparatorClinical Outcome
Retrospective study[4]Upper UTIs by ESBL-producing E. coli and K. pneumoniaeErtapenem, MeropenemPiperacillin-tazobactamNo significant difference in clinical response between carbapenems and piperacillin-tazobactam[4]
IDSA 2024 Guidance[5]Pyelonephritis or cUTI by ESBL-producing E. coliErtapenem 1g IV dailyPiperacillin-tazobactam 4.5g IV q6hClinical success: 97% for ertapenem vs. 94% for piperacillin-tazobactam[5]
Retrospective study in children[6]UTIs by ESBL-producing organismsErtapenem-Clinical success achieved in all 22 patients[6]
Dr. Oracle Review[7]Recurrent cystitis by ESBL-producing E. coliErtapenem 1g IV daily-Early clinical cure rate: 91.7%[7]

Experimental Protocols

Pivmecillinam for Uncomplicated ESBL UTIs (Prospective, Multicentre, Observational Cohort Study)[1][8]
  • Objective: To compare the clinical and bacteriological outcomes of pivmecillinam treatment for community-acquired UTIs caused by ESBL-producing E. coli versus non-ESBL-producing E. coli in an outpatient setting.

  • Study Design: A prospective, multicentre, observational cohort study.

  • Participants: Women aged ≥16 years with pivmecillinam-treated community-acquired UTIs caused by E. coli. The study included 88 women with ESBL-producing E. coli and a control group of 74 women with non-ESBL-producing E. coli.

  • Intervention: Pivmecillinam administered at a dosage of either 200 mg or 400 mg three times daily.

  • Data Collection: Clinical data was registered using a standardized form. Clean-catch morning urine samples were collected for culture and analysis no later than 2 weeks after the end of treatment.

  • Microbiological Analysis: Urine samples were cultured, and species were identified. Antibiotic susceptibility testing was performed, and ESBL production was confirmed using the double-disc synergy test. MIC of pivmecillinam was determined using the MIC gradient test.

  • Outcome Measures: The primary outcomes were time to symptom resolution and the need for a second antibiotic prescription. Persistent bacteriuria was also assessed.

Ertapenem for Complicated UTIs/Pyelonephritis by ESBL-Producing E. coli (Randomized, Open-Label Clinical Trial)[5]
  • Objective: To compare the efficacy of piperacillin-tazobactam with ertapenem for the treatment of pyelonephritis or complicated UTIs caused by ESBL-producing E. coli.

  • Study Design: A randomized, open-label clinical trial.

  • Participants: 66 patients with ESBL-producing E. coli pyelonephritis or cUTI, with genetic confirmation of ESBL presence.

  • Intervention: Patients were randomized to receive either ertapenem 1 g IV every 24 hours or piperacillin-tazobactam 4.5 g IV every six hours.

  • Outcome Measures: The primary outcome was clinical success at the end of treatment.

Mechanism of Action and Resistance

Pivmecillinam is a prodrug that is hydrolyzed to the active form, mecillinam. Mecillinam is a β-lactam antibiotic that specifically inhibits penicillin-binding protein 2 (PBP2) in the bacterial cell wall, leading to the formation of osmotically unstable, spherical cells and subsequent cell lysis[3]. This unique target differentiates it from many other β-lactams. Carbapenems, also β-lactam antibiotics, have a broader spectrum of activity and inhibit multiple penicillin-binding proteins (PBPs), leading to rapid bactericidal activity. ESBLs are enzymes that can hydrolyze and inactivate most penicillins and cephalosporins. While pivmecillinam shows stability against many ESBLs, particularly CTX-M types, carbapenems are generally stable to hydrolysis by ESBLs, making them highly effective[3][8].

Visualizations

G cluster_pivmecillinam Pivmecillinam Treatment Workflow for Uncomplicated ESBL UTI Patient Patient with Symptoms of Uncomplicated UTI UrineCulture Urine Culture and Susceptibility Testing Patient->UrineCulture ESBL_ID Identification of ESBL-Producing Bacteria UrineCulture->ESBL_ID Pivmecillinam Initiate Pivmecillinam (e.g., 400mg TID) ESBL_ID->Pivmecillinam Clinical_Eval Clinical Evaluation (Symptom Resolution) Pivmecillinam->Clinical_Eval FollowUp_Culture Follow-up Urine Culture Clinical_Eval->FollowUp_Culture Failure Treatment Failure Clinical_Eval->Failure No Improvement Cure Clinical and/or Bacteriological Cure FollowUp_Culture->Cure Negative FollowUp_Culture->Failure Positive

Caption: Pivmecillinam treatment workflow for uncomplicated ESBL UTI.

G cluster_carbapenem Carbapenem Treatment Decision Logic for ESBL Infections Infection Suspected or Confirmed ESBL Infection Severity Assess Infection Severity Infection->Severity Uncomplicated Uncomplicated UTI (Cystitis) Severity->Uncomplicated Mild Complicated Complicated UTI/ Pyelonephritis/Bacteremia Severity->Complicated Severe Oral_Option Consider Oral Options (e.g., Pivmecillinam) Uncomplicated->Oral_Option Carbapenem Initiate Carbapenem (e.g., Ertapenem, Meropenem) Complicated->Carbapenem Deescalation Consider De-escalation to Narrower-Spectrum Agent Carbapenem->Deescalation Clinical Improvement & Susceptibility Data Available

Caption: Carbapenem treatment decision logic for ESBL infections.

Discussion and Conclusion

The available evidence indicates that pivmecillinam is a valuable carbapenem-sparing option for the treatment of uncomplicated UTIs caused by ESBL-producing Enterobacteriaceae. Its oral administration, low propensity for resistance development, and minimal impact on gut flora are significant advantages[3][9]. However, its efficacy in more severe infections like pyelonephritis is less established, and higher doses are recommended for ESBL-related UTIs[3][10][11].

Carbapenems are the cornerstone of therapy for severe and complicated infections due to ESBL-producing organisms[5]. Their broad spectrum and stability against ESBL enzymes ensure high rates of clinical and microbiological success. However, their intravenous route of administration and the potential for promoting carbapenem resistance necessitate a judicious, stewardship-guided approach to their use[7].

References

A Comparative Analysis of CLSI and EUCAST Breakpoints for Mecillinam Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoints for mecillinam. It is intended to assist researchers, scientists, and drug development professionals in understanding the nuances of these two major guidelines for in vitro susceptibility testing. This document summarizes key quantitative data from recent studies, outlines experimental protocols, and visualizes the respective validation workflows.

Introduction to Mecillinam and the Need for Standardized Testing

Mecillinam, and its oral prodrug pivmecillinam, is a beta-lactam antibiotic with a unique mechanism of action, primarily targeting penicillin-binding protein 2 (PBP2). It has been a valuable agent for the treatment of uncomplicated urinary tract infections (uUTIs) for decades, particularly in European countries.[1] With the rise of multidrug-resistant Enterobacterales, there is renewed interest in repurposing older antibiotics like mecillinam.[1] Accurate and standardized susceptibility testing is crucial for its effective clinical use and for monitoring the emergence of resistance. Both CLSI and EUCAST provide guidelines for the interpretation of mecillinam susceptibility, but their recommendations differ in scope and application.

Comparison of CLSI and EUCAST Breakpoints

The breakpoints for mecillinam as defined by CLSI and EUCAST show key differences in the bacterial species covered and the interpretative categories used. These differences can significantly impact the reported susceptibility rates and have implications for both clinical decision-making and antimicrobial resistance surveillance.[2][3]

Table 1: CLSI and EUCAST Mecillinam Breakpoints for Enterobacterales

GuidelineOrganism(s)MethodSusceptible (S)Intermediate (I)Resistant (R)
CLSI Escherichia coli onlyMIC (mg/L)≤ 816≥ 32
Disk Diffusion (mm)≥ 1512-14≤ 11
EUCAST E. coli, Klebsiella spp., Citrobacter spp., Enterobacter spp., Raoultella spp., and Proteus mirabilisMIC (mg/L)≤ 8-> 8
Disk Diffusion (mm)≥ 15-< 15

Data sourced from CLSI M100 and EUCAST Breakpoint Tables.[1][4][5][6]

A notable distinction is that CLSI's breakpoints for mecillinam are currently limited to E. coli, whereas EUCAST has expanded its recommendations to include a broader range of Enterobacterales commonly associated with UTIs.[1][5][6][7] Furthermore, CLSI includes an "intermediate" category, which is absent in the EUCAST guidelines for mecillinam.[2][4] The absence of an intermediate category in EUCAST guidelines can lead to higher reported resistance rates.[2][8]

Performance of CLSI and EUCAST Breakpoints in Validation Studies

Several studies have evaluated the performance of various susceptibility testing methods using both CLSI and EUCAST breakpoints, often against a reference method like agar dilution.[4][9][10] These studies are critical for understanding the practical implications of using one set of guidelines over the other.

Table 2: Performance of Different Susceptibility Testing Methods for Mecillinam Against Carbapenemase-Producing Enterobacterales (CPE)

StudyMethodGuidelineCategorical Agreement (CA)Very Major Errors (VME)Major Errors (ME)
Fuchs et al. (2021)Agar Gradient DiffusionEUCASTNot Reported12.2%Not Reported
Disk DiffusionEUCASTNot Reported8.5%Not Reported
Milleville et al. (2025)Disk DiffusionEUCAST84.5%37.7%4.6%
Disk DiffusionCLSI77.0%8.3%Not Reported
SensititreEUCASTNot Reported0%Not Reported
SensititreCLSINot Reported0%Not Reported
VITEK 2EUCASTNot Reported11.3%Not Reported
VITEK 2CLSINot Reported4.2%Not Reported

VME: Very Major Error (falsely susceptible); ME: Major Error (falsely resistant). Data extracted from Fuchs et al., 2021 and Milleville et al., 2025.[1][4]

Table 3: Performance of Disk Diffusion and VITEK 2 for E. coli Isolates

StudyMethodGuidelineCategorical Agreement (CA)Very Major Errors (VME)
Milleville et al. (2025)Disk DiffusionCLSI95.6%0%
VITEK 2CLSI93.3%0%

Data extracted from Milleville et al., 2025.[4][9]

The data indicate that for challenging organisms like CPE, the performance of routine susceptibility testing methods can be variable, with high rates of very major errors observed with some methods when using EUCAST breakpoints.[4] However, for E. coli, both disk diffusion and VITEK 2 demonstrated high categorical agreement and no very major errors when using CLSI breakpoints.[4][9]

Experimental Protocols

The validation of antimicrobial susceptibility testing breakpoints relies on robust and standardized experimental methodologies. The following protocols are based on methodologies described in the cited literature.

Reference Method: Agar Dilution

The agar dilution method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

  • Media Preparation : Mueller-Hinton agar (MHA) is prepared according to the manufacturer's instructions.

  • Antimicrobial Agent Preparation : A stock solution of mecillinam is prepared and serially diluted to achieve the desired final concentrations in the agar.

  • Plate Preparation : The appropriate volume of each mecillinam dilution is added to molten MHA, mixed thoroughly, and poured into petri dishes.

  • Inoculum Preparation : Bacterial isolates are grown overnight on an appropriate agar medium. A suspension is prepared in saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation : The bacterial suspension is inoculated onto the surface of the MHA plates containing the different concentrations of mecillinam using a multipoint inoculator.

  • Incubation : Plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination : The MIC is recorded as the lowest concentration of mecillinam that completely inhibits visible growth of the organism.

Disk Diffusion Method

The disk diffusion method is a widely used and cost-effective technique for routine susceptibility testing.

  • Media Preparation : MHA plates with a depth of 4.0 ± 0.5 mm are used.[12]

  • Inoculum Preparation : A bacterial suspension is prepared to a 0.5 McFarland standard.

  • Inoculation : A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of the MHA plate.

  • Disk Application : A paper disk impregnated with a specified amount of mecillinam (e.g., 10 µg) is applied to the surface of the inoculated plate.

  • Incubation : Plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • Zone of Inhibition Measurement : The diameter of the zone of no growth around the disk is measured in millimeters. The interpretation of susceptible, intermediate, or resistant is based on the zone diameter breakpoints provided by CLSI or EUCAST.

Broth Microdilution

Broth microdilution is another common method for MIC determination and is often used in automated systems.

  • Panel Preparation : Commercially prepared or in-house-prepared microtiter panels containing serial dilutions of mecillinam in cation-adjusted Mueller-Hinton broth are used.

  • Inoculum Preparation : A bacterial suspension is prepared and diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation : The wells of the microtiter panel are inoculated with the standardized bacterial suspension.

  • Incubation : Panels are incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination : The MIC is determined by visual inspection for the lowest concentration of mecillinam that prevents visible turbidity.

Workflow for Breakpoint Validation

The processes for establishing and validating antimicrobial susceptibility testing breakpoints by CLSI and EUCAST involve a multi-step, data-driven approach. The following diagrams illustrate the generalized workflows.

CLSI_Breakpoint_Workflow cluster_data_collection Data Collection & Analysis cluster_committee_review CLSI Subcommittee on AST Review cluster_publication Publication & Implementation A In Vitro Susceptibility Data (MIC Distributions) E Data Review and Analysis A->E B Pharmacokinetic/Pharmacodynamic (PK/PD) Data B->E C Clinical Efficacy Data (from clinical trials and post-market studies) C->E D Mechanisms of Resistance Data D->E F Tentative Breakpoint Proposal E->F G Public Comment and Review F->G H Final Breakpoint Determination G->H I Publication in M100 Document H->I J Adoption by Clinical Laboratories I->J

Caption: Generalized workflow for CLSI breakpoint determination.

EUCAST_Breakpoint_Workflow cluster_data_collection_eucast Data Collection & Analysis cluster_committee_review_eucast EUCAST Steering Committee Review cluster_publication_eucast Publication & Harmonization A_e MIC Distributions & Epidemiological Cut-Off Values (ECOFFs) E_e Data Integration and Breakpoint Proposal A_e->E_e B_e Pharmacokinetic/Pharmacodynamic (PK/PD) Modelling B_e->E_e C_e Clinical Data Review C_e->E_e D_e Resistance Mechanism Analysis D_e->E_e F_e Consultation with National Breakpoint Committees E_e->F_e G_e Public Consultation F_e->G_e H_e Final Breakpoint Decision G_e->H_e I_e Publication in EUCAST Breakpoint Tables H_e->I_e J_e Harmonization across Europe I_e->J_e

Caption: Generalized workflow for EUCAST breakpoint determination.

Conclusion

The validation of CLSI and EUCAST breakpoints for mecillinam susceptibility testing is an ongoing process that evolves with the availability of new data. While both organizations aim to provide clinically relevant and robust guidelines, their differing approaches to the scope of covered species and the use of an intermediate category result in notable discrepancies. For researchers and drug development professionals, it is imperative to be aware of these differences and to specify which guideline is being followed in any study. The choice of breakpoints can significantly influence the interpretation of susceptibility data, which has direct implications for the perceived efficacy of mecillinam and its potential role in combating antimicrobial resistance. As highlighted by performance data, the accuracy of routine testing methods can vary, emphasizing the importance of using the reference method of agar dilution in cases of uncertainty or for research purposes. Continued collaboration and harmonization efforts between CLSI and EUCAST would be beneficial for global surveillance and the consistent clinical application of this important antibiotic.[2][3]

References

Comparative Analysis of the Post-Antibiotic Effect of Pivmecillinam and Other Beta-Lactam Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the post-antibiotic effect (PAE) of Pivmecillinam, the oral prodrug of Mecillinam, with other beta-lactam antibiotics. The information presented is supported by experimental data to assist in research and development endeavors.

Executive Summary

Pivmecillinam, after conversion to its active form Mecillinam, exhibits a distinct mechanism of action by specifically targeting Penicillin-Binding Protein 2 (PBP-2) in Gram-negative bacteria. This targeted approach results in a significant post-antibiotic effect (PAE), a period of continued bacterial growth suppression after the antibiotic has been removed. Comparative studies demonstrate that Mecillinam induces a prolonged PAE, often exceeding three hours, against key urinary pathogens like Escherichia coli. This is in contrast to some other beta-lactam agents, such as aztreonam and piperacillin, which exhibit a shorter duration of post-antibiotic activity. The prolonged PAE of Pivmecillinam may have significant implications for dosing regimens and clinical efficacy.

Data Presentation: Post-Antibiotic Effect (PAE) of Beta-Lactam Antibiotics against Escherichia coli

The following table summarizes the in vitro post-antibiotic effect of Mecillinam and other beta-lactam antibiotics against Escherichia coli.

AntibioticConcentrationPost-Antibiotic Effect (PAE) Duration (hours)Reference
Mecillinam Concentration-dependent> 3[1][2]
AmpicillinConcentration-dependent> 3[1][2]
CeftazidimeConcentration-dependent> 3[1][2]
CefotaximeNot specified~1.6 - 1.7[3]
AztreonamNot specified< 1[1][2]
PiperacillinNot specified< 1[1][2]

Experimental Protocols

Determination of Post-Antibiotic Effect (PAE)

The post-antibiotic effect is a measure of the persistent suppression of bacterial growth following a brief exposure to an antimicrobial agent. The following is a generalized in vitro protocol for its determination.

1. Bacterial Strain and Culture Preparation:

  • A standardized bacterial inoculum (e.g., Escherichia coli ATCC 25922) is prepared.
  • The bacteria are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to the logarithmic phase of growth.

2. Antibiotic Exposure:

  • The bacterial culture is divided into test and control groups.
  • The test group is exposed to a specific concentration of the antibiotic (e.g., a multiple of the Minimum Inhibitory Concentration - MIC) for a defined period, typically 1 to 2 hours, at 37°C.
  • The control group is incubated under the same conditions without the antibiotic.

3. Antibiotic Removal:

  • After the exposure period, the antibiotic is removed from the test culture. This is crucial to observe the subsequent growth dynamics. Common methods for antibiotic removal include:
  • Dilution: The culture is diluted 1:1000 or more in a fresh, pre-warmed antibiotic-free broth. This reduces the antibiotic concentration to a sub-inhibitory level.
  • Centrifugation and Washing: The bacterial cells are pelleted by centrifugation, the supernatant containing the antibiotic is discarded, and the cells are washed with and resuspended in fresh, pre-warmed antibiotic-free broth. This process may be repeated to ensure complete removal of the antibiotic.

4. Monitoring Bacterial Regrowth:

  • Both the test and control cultures are incubated at 37°C.
  • Bacterial growth is monitored over time by determining the number of viable organisms (Colony Forming Units per milliliter - CFU/mL) at regular intervals (e.g., every hour). This is typically done by plating serial dilutions of the cultures onto agar plates.

5. Calculation of PAE:

  • The PAE is calculated using the following formula: PAE = T - C
  • T: The time required for the count of CFU/mL in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
  • C: The time required for the count of CFU/mL in the untreated control culture to increase by 1 log10.

Mandatory Visualizations

Signaling Pathway: Peptidoglycan Synthesis and Inhibition by Mecillinam

Peptidoglycan_Synthesis_and_Mecillinam_Inhibition cluster_membrane Cell Membrane UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II Growing_Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Growing_Peptidoglycan Transglycosylation (PBP1a/1b) Bactoprenol_P Bactoprenol-P PBP2 Penicillin-Binding Protein 2 (PBP-2) PBP2->Growing_Peptidoglycan Catalyzes Transpeptidation Growing_Peptidoglycan->Growing_Peptidoglycan Mecillinam Mecillinam Mecillinam->PBP2 Inhibits PAE_Workflow Start Start: Log-phase bacterial culture Split Split into Control and Test Groups Start->Split Incubate_Control Incubate Control (No Antibiotic) Split->Incubate_Control Control Incubate_Test Incubate Test with Antibiotic (e.g., 1-2 hours) Split->Incubate_Test Test Monitor_Growth Monitor Regrowth of Both Groups (Viable Counts at Intervals) Incubate_Control->Monitor_Growth Remove_Ab Remove Antibiotic (Dilution or Centrifugation) Incubate_Test->Remove_Ab Remove_Ab->Monitor_Growth Calculate_PAE Calculate PAE (PAE = T - C) Monitor_Growth->Calculate_PAE Pivmecillinam_Action_Effect Pivmecillinam Pivmecillinam (Oral Prodrug) Mecillinam Mecillinam (Active Form) Pivmecillinam->Mecillinam Hydrolysis PBP2_Binding Binds to PBP-2 Mecillinam->PBP2_Binding Inhibition Inhibition of Peptidoglycan Cross-linking PBP2_Binding->Inhibition Cell_Wall_Defect Defective Cell Wall Inhibition->Cell_Wall_Defect Bactericidal_Effect Bactericidal Effect Cell_Wall_Defect->Bactericidal_Effect PAE Prolonged Post-Antibiotic Effect (PAE) Bactericidal_Effect->PAE

References

Pivmecillinam's Place in Treating Klebsiella pneumoniae Urinary Tract Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the evolving landscape of antimicrobial resistance, the therapeutic utility of established antibiotics is under constant re-evaluation. This guide provides a detailed comparison of the efficacy of pivmecillinam, an oral prodrug of the amidinopenicillin mecillinam, against urinary tract infections (UTIs) caused by Klebsiella pneumoniae, benchmarked against other common oral therapeutic agents. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data.

Pivmecillinam, which has been in clinical use for decades in some regions, is gaining renewed interest due to its stability against many β-lactamases, including some extended-spectrum β-lactamases (ESBLs) frequently produced by K. pneumoniae.[1][2] This guide summarizes the in vitro activity and clinical outcomes of pivmecillinam and its comparators, providing a data-driven perspective on its potential role in managing K. pneumoniae UTIs.

In Vitro Susceptibility of Klebsiella pneumoniae

The in vitro efficacy of an antibiotic is a primary indicator of its potential clinical utility. Minimum Inhibitory Concentration (MIC) values are a standard measure of this activity, with lower values indicating greater potency. The following tables summarize the MIC data for mecillinam (the active form of pivmecillinam) and comparator antibiotics against K. pneumoniae.

Table 1: In Vitro Activity of Mecillinam and Comparator Antibiotics against Klebsiella pneumoniae

AntibioticNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)Susceptibility Rate (%)Reference
Mecillinam58--89.7%[3]
Mecillinam (ESBL-producing K. pneumoniae)71--83%[4]
Mecillinam (Carbapenemase-producing K. pneumoniae)47---[5]
Ciprofloxacin---Low sensitivity (6.67% in one study of ESBL-producers)[6]
Fosfomycin---62% susceptibility against K. pneumoniae[7]
Trimethoprim-Sulfamethoxazole---High resistance rates reported
Nitrofurantoin---60% sensitivity in ESBL-producing K. pneumoniae[6]

Note: MIC50 and MIC90 data for comparators against K. pneumoniae from the same studies were not always available for a direct comparison.

Clinical Efficacy in UTIs Caused by Multidrug-Resistant Klebsiella pneumoniae

Clinical trials provide the ultimate assessment of an antibiotic's effectiveness. While studies focusing exclusively on K. pneumoniae UTIs are limited, data from trials involving ESBL-producing Enterobacteriaceae, which include K. pneumoniae, offer valuable insights.

Table 2: Clinical and Bacteriological Cure Rates for Pivmecillinam in UTIs Caused by ESBL-Producing Enterobacteriaceae

StudyPivmecillinam DosageNumber of Patients (including K. pneumoniae cases)Clinical Cure Rate (%)Bacteriological Cure Rate (%)
Titelman et al. (2012)200 mg three times daily8100%25%
Jansåker et al. (2014)400 mg three times daily3084% (evaluable in 19 patients)80%
Jansåker et al. (2014)200 mg three times daily984% (evaluable in 19 patients)78%

Experimental Protocols

A clear understanding of the methodology is crucial for interpreting experimental data. The following sections detail the protocols for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing

The in vitro activity of mecillinam and comparator agents is determined using standardized methods from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Antimicrobial Susceptibility Testing

AST_Workflow cluster_prep Isolate Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Isolate Klebsiella pneumoniae isolate from UTI sample Culture Subculture on non-selective agar Isolate->Culture Suspension Prepare 0.5 McFarland suspension in saline Culture->Suspension Inoculation Inoculate Mueller-Hinton agar plate Suspension->Inoculation Disk Apply antibiotic disks (mecillinam and comparators) Inoculation->Disk Incubation Incubate at 35°C for 16-20 hours Disk->Incubation Measure Measure zone diameters Incubation->Measure Interpret Interpret as Susceptible, Intermediate, or Resistant using EUCAST/CLSI breakpoints Measure->Interpret MIC Determine MIC values (e.g., via broth microdilution or agar dilution) MIC->Interpret

Caption: Workflow for determining antibiotic susceptibility of Klebsiella pneumoniae.

Detailed Methodology:

  • Isolate Collection and Preparation: Klebsiella pneumoniae isolates are obtained from midstream urine samples of patients with clinically diagnosed UTIs. The isolates are cultured on a non-selective agar medium, such as MacConkey agar, to obtain pure colonies. A bacterial suspension equivalent to a 0.5 McFarland turbidity standard is prepared in sterile saline.

  • Disk Diffusion: Mueller-Hinton agar plates are inoculated with the bacterial suspension. Antibiotic disks, including mecillinam (10 µg) and comparator agents, are placed on the agar surface. The plates are incubated at 35°C for 16-20 hours. The diameter of the zone of inhibition around each disk is measured, and the results are interpreted as susceptible, intermediate, or resistant according to EUCAST or CLSI breakpoints.

  • MIC Determination (Broth Microdilution): This method involves preparing serial twofold dilutions of the antibiotics in Mueller-Hinton broth in microtiter plates. Each well is inoculated with the bacterial suspension. Following incubation at 35°C for 16-20 hours, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Clinical Trial Protocol for Uncomplicated UTIs

The clinical efficacy of pivmecillinam is evaluated in randomized controlled trials. The following provides a general protocol for such a trial.

Workflow for a Randomized Controlled Clinical Trial

Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up and Assessment Screening Screen patients with symptoms of uncomplicated UTI Inclusion Apply inclusion/exclusion criteria Screening->Inclusion Consent Obtain informed consent Inclusion->Consent Urine_Sample Collect baseline urine sample for culture Consent->Urine_Sample Randomization Randomize patients to treatment arms Urine_Sample->Randomization Pivmecillinam_Arm Pivmecillinam Randomization->Pivmecillinam_Arm Comparator_Arm Comparator Antibiotic Randomization->Comparator_Arm Follow_up_1 End of treatment visit Pivmecillinam_Arm->Follow_up_1 Comparator_Arm->Follow_up_1 Follow_up_2 Test-of-cure visit (e.g., Day 10-14) Follow_up_1->Follow_up_2 Clinical_Assessment Assess resolution of symptoms Follow_up_2->Clinical_Assessment Microbiological_Assessment Collect follow-up urine sample for culture Follow_up_2->Microbiological_Assessment

Caption: Generalized workflow for a clinical trial evaluating pivmecillinam for UTIs.

Detailed Methodology:

  • Patient Population: Adult women with symptoms of acute, uncomplicated cystitis are recruited. Inclusion criteria typically include the presence of at least two symptoms of UTI (e.g., dysuria, frequency, urgency) and a positive urine dipstick for leukocytes and/or nitrites. Exclusion criteria often include pregnancy, complicated UTI, known allergies to the study drugs, and recent antibiotic use.

  • Study Design: A randomized, double-blind, controlled trial design is commonly employed. Patients are randomly assigned to receive either pivmecillinam (e.g., 400 mg three times daily for 3-7 days) or a comparator antibiotic (e.g., ciprofloxacin, fosfomycin, or nitrofurantoin) with a corresponding placebo to maintain blinding.

  • Endpoints:

    • Primary Endpoint: The primary outcome is typically the overall success rate at the test-of-cure visit (e.g., 10-14 days after treatment initiation), which is a composite of clinical cure and microbiological cure.

    • Clinical Cure: Complete resolution of the presenting signs and symptoms of the UTI.

    • Microbiological Cure: Eradication of the baseline pathogen from the urine, defined as a colony count of <10^3 CFU/mL.

  • Data Analysis: The efficacy of pivmecillinam is compared to the comparator drug using appropriate statistical methods to determine non-inferiority or superiority.

Conclusion

The available data suggest that pivmecillinam is a viable oral treatment option for UTIs caused by Klebsiella pneumoniae, including some ESBL-producing strains. Its in vitro activity appears promising, although susceptibility rates may be lower than for E. coli. Clinical studies, while often encompassing all ESBL-producing Enterobacteriaceae, indicate good clinical efficacy, particularly with higher dosage regimens. However, bacteriological cure rates can be variable.

Compared to other oral agents, pivmecillinam's key advantage lies in its activity against multidrug-resistant strains where options like trimethoprim-sulfamethoxazole and ciprofloxacin may be ineffective due to high resistance rates. Further head-to-head clinical trials specifically focusing on UTIs caused by K. pneumoniae are warranted to more definitively establish its comparative efficacy against other first-line agents like fosfomycin and nitrofurantoin. For now, pivmecillinam remains a valuable tool in the therapeutic armamentarium, especially in an era of increasing antimicrobial resistance.

References

Author: BenchChem Technical Support Team. Date: November 2025

The escalating threat of antimicrobial resistance in Gram-negative pathogens necessitates a continuous and thorough evaluation of our therapeutic arsenal. Pivmecillinam, an oral prodrug of mecillinam, has long been a cornerstone in the treatment of uncomplicated urinary tract infections (uUTIs), primarily caused by Escherichia coli. This guide provides a comprehensive comparison of long-term pivmecillinam resistance trends against other oral alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Pivmecillinam Resistance: A Stable Outlook in a Shifting Environment

Surveillance data from regions with a history of high pivmecillinam consumption, such as the Nordic countries, indicate remarkably stable and low resistance rates in E. coli over extended periods. This trend is noteworthy, especially when compared to the escalating resistance observed for other commonly prescribed antibiotics.

A study tracking resistance from 2010 to 2020 in Denmark and Norway found that mecillinam resistance rates in E. coli remained around 6%, even with increasing pivmecillinam consumption in Denmark.[1][2] In Sweden, where consumption was lower, the resistance rate was even lower at 4%.[1] A German study from 2019-2020 on E. coli from primary care patients reported a mecillinam resistance rate of 5.2%.[3][4] This is a significant increase from the 2% observed before the re-introduction of pivmecillinam in Germany, yet it remains relatively low compared to other agents.[3]

For other Gram-negative pathogens, susceptibility to mecillinam can be more variable. Klebsiella species show susceptibility rates ranging from 81.8% to 93.5%.[5][6] Proteus mirabilis exhibits variable susceptibility, with reported rates between 73.2% and 95.8%, which may be influenced by the testing methodology used.[5]

Comparative Analysis of Resistance Trends

The true value of pivmecillinam's stable resistance profile is best understood in the context of its alternatives. The following tables summarize the resistance rates of pivmecillinam (mecillinam) and other common oral antibiotics against key Gram-negative uropathogens.

Table 1: Pivmecillinam (Mecillinam) Resistance Rates in E. coli from Urinary Isolates

Region/StudyYear(s) of Data CollectionResistance Rate (%)
Denmark & Norway2010-2020~6%[1][2]
Sweden2010-20204%[1]
Germany2019-20205.2%[3][4]

Table 2: Comparative Resistance Rates of Oral Antibiotics against E. coli in Primary Care (Germany, 2019-2020)

AntibioticResistance Rate (%)
Mecillinam 5.2% [3][4]
Amoxicillin43.3%[3][4]
Trimethoprim-Sulfamethoxazole27.0%[3][4]
Amoxicillin-Clavulanic Acid18.0%[3][4]
Cefuroxime11.3%[3][4]
Ciprofloxacin11.1%[3][4]
Fosfomycin7.4%[3][4]
Nitrofurantoin1.1%[3]

Data from a German study highlights that resistance to amoxicillin, trimethoprim-sulfamethoxazole, and amoxicillin-clavulanic acid is widespread.[3][4] In contrast, pivmecillinam, fosfomycin, and nitrofurantoin demonstrate significantly lower resistance rates, positioning them as more reliable first-line options for uncomplicated UTIs.[3][4]

Experimental Protocols for Surveillance

Accurate and standardized susceptibility testing is the bedrock of effective resistance surveillance. As pivmecillinam is a prodrug, in vitro testing is performed with its active form, mecillinam.[5]

Antimicrobial Susceptibility Testing (AST) Methodologies

1. Broth Microdilution: This is considered a reference method for determining the Minimum Inhibitory Concentration (MIC).

  • Procedure: A standardized inoculum of the bacterial isolate is introduced into a series of wells containing serial twofold dilutions of mecillinam.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of mecillinam that completely inhibits visible growth of the organism.

  • Standards: The Clinical and Laboratory Standards Institute (CLSI) M07 document provides a detailed protocol for this method.[7]

2. Agar Dilution: Agar dilution is another reference method for MIC determination and is often preferred for mecillinam testing.[5][8]

  • Procedure: Serial twofold dilutions of mecillinam are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes. A standardized bacterial inoculum is then spotted onto the surface of the agar plates.

  • Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

3. Disk Diffusion (Kirby-Bauer Test): This is a more common method in clinical laboratories for routine susceptibility testing.

  • Procedure: A standardized bacterial inoculum is swabbed onto the surface of a Mueller-Hinton agar plate. A paper disk impregnated with a specified amount of mecillinam (typically 10 µg) is placed on the agar surface.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The diameter of the zone of growth inhibition around the disk is measured and interpreted as susceptible, intermediate, or resistant based on established breakpoints. Studies have shown a good correlation between disk diffusion and the agar dilution reference method for mecillinam.[8]

Interpretive Criteria (Breakpoints)

Both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the CLSI provide breakpoints for mecillinam, which are crucial for interpreting AST results. It's important to note that these breakpoints are specifically for urinary tract infections.[5][6]

Table 3: EUCAST and CLSI Breakpoints for Mecillinam (for E. coli and other Enterobacterales in UTIs)

OrganizationSusceptibleIntermediateResistant
EUCAST v15.0 ≤8 mg/L->8 mg/L
CLSI M100 Ed35 ≤8 mg/L16 mg/L≥32 mg/L

EUCAST breakpoints are based on an oral dosage of 200-400 mg of pivmecillinam three times daily.[6]

Visualizing Surveillance and Resistance Mechanisms

To better understand the processes involved in monitoring resistance and the biological underpinnings of how resistance emerges, the following diagrams illustrate a typical surveillance workflow and the mechanism of action of mecillinam.

AMR_Surveillance_Workflow cluster_collection Sample Collection cluster_lab Laboratory Analysis cluster_data Data Management & Analysis cluster_action Public Health Action Patient Patient with Suspected UTI Sample Urine Sample Collection Patient->Sample Culture Urine Culture & Pathogen ID Sample->Culture AST Antimicrobial Susceptibility Testing (AST) (e.g., Broth Microdilution, Disk Diffusion) Culture->AST Genomic Genomic Analysis (Optional) (e.g., WGS for resistance genes) AST->Genomic DataEntry Enter Results into Database (Pathogen, Susceptibility Profile) AST->DataEntry Analysis Analyze Resistance Trends (Temporal, Geographic) DataEntry->Analysis Reporting Generate Surveillance Reports Analysis->Reporting Guidelines Inform Treatment Guidelines Reporting->Guidelines Intervention Develop Intervention Strategies Guidelines->Intervention

Caption: Workflow for long-term antimicrobial resistance surveillance.

Mecillinam_Action_Resistance cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance Mec Mecillinam PBP2 Penicillin-Binding Protein 2 (PBP2) Mec->PBP2 Binds with high specificity BetaLactamase β-lactamase Production (e.g., TEM, OXA-1) Mec->BetaLactamase Hydrolyzed by Efflux Efflux Pumps Mec->Efflux Pumped out of cell Wall Peptidoglycan Synthesis PBP2->Wall Inhibits PBP_mod Alterations in PBP2 PBP2->PBP_mod Target modification reduces binding cysB Inactivation of cysB gene PBP2->cysB Downstream effects alter cell wall synthesis Lysis Cell Lysis & Death Wall->Lysis Disruption leads to

Caption: Mecillinam's mechanism of action and bacterial resistance pathways.

Conclusion

Long-term surveillance data consistently demonstrates that pivmecillinam maintains a favorable and stable resistance profile against key Gram-negative uropathogens, particularly E. coli.[1][2] When compared to many other oral antibiotics, its low rates of resistance make it a valuable agent for the empirical treatment of uncomplicated UTIs. The unique mechanism of action, targeting PBP2, may contribute to this sustained efficacy.[6][9] For researchers and drug development professionals, pivmecillinam serves as a paradigm of an antibiotic that, despite decades of use, has not driven high levels of resistance, underscoring the importance of continued surveillance and stewardship to preserve its utility for future generations.

References

Safety Operating Guide

Proper Disposal of Pivmecillinam Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of pivmecillinam hydrochloride, a penicillin-class beta-lactam antibiotic, is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its classification as very toxic to aquatic life with long-lasting effects, direct disposal into sanitary sewer systems or municipal waste is strictly prohibited.[1] This guide provides a step-by-step operational plan for the safe handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to mitigate risks of sensitization and allergic reactions.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1][2] In case of handling fine powders or creating aerosols, a suitable respirator may be necessary.[1][2]

  • Emergency Preparedness: Ensure an accessible safety shower and eye wash station are available.[1][2]

Step-by-Step Disposal and Decontamination Protocol

The correct disposal route for this compound depends on its form and concentration. All disposal actions must align with local, state, and federal regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][4][5]

Step 1: Waste Segregation

Properly segregate waste at the point of generation. Never mix pivmecillinam waste with non-hazardous laboratory trash.

  • Pure Compound & Concentrated Stocks: Treat as hazardous chemical waste.[6]

  • Dilute Liquid Waste: Includes used cell culture media or buffer solutions containing pivmecillinam.

  • Contaminated Labware: Includes empty vials, pipette tips, gloves, and other solid materials contaminated with the compound.

Step 2: Select the Appropriate Disposal Pathway

Pathway A: Pure Compound, Concentrated Stocks, and Contaminated Labware

  • Containment: Collect all solid waste, including unused or expired pure compounds and contaminated labware, in a clearly labeled, sealed hazardous waste container.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous material disposal company.[1][7] The preferred method of destruction is typically high-temperature incineration at a permitted facility.[7][8]

Pathway B: Dilute Liquid Waste (Aqueous Solutions)

Direct drain disposal is not permitted.[1][7] Dilute solutions must be either collected for hazardous waste disposal (see Pathway A) or chemically inactivated prior to disposal, pending institutional approval.

  • Collection: Collect all dilute liquid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Inactivation (Optional Pre-Treatment): As a beta-lactam antibiotic, pivmecillinam can be chemically degraded via alkaline hydrolysis to open the beta-lactam ring, rendering it inactive.[9] This process should be considered a pre-treatment step and must be approved by your institution's EHS office.

Regulatory Framework

The disposal of pharmaceutical waste is governed by multiple agencies. Adherence to these regulations is mandatory to avoid significant penalties and ensure environmental safety.

Regulatory BodyKey Regulation/ActRelevance to this compound Disposal
Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)Sets federal guidelines for the management and disposal of hazardous waste, which includes certain pharmaceutical wastes.[5] Research labs are required to comply with these standards.[3][4]
State Environmental Agencies State-Specific Hazardous Waste RegulationsMany states have regulations that are more stringent than federal RCRA rules. Always consult local and state guidelines.
Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200)Mandates that hazards of chemicals are evaluated and that this information is communicated to employers and employees through safety data sheets (SDSs) and training.

Experimental Protocols for Inactivation

While collection and disposal via a licensed contractor is the most direct method, the following protocols describe methods for the chemical inactivation of beta-lactam antibiotics, which may be applicable for decontamination or as a pre-treatment for dilute waste streams under institutional guidance.

Protocol 1: Inactivation by Alkaline Hydrolysis

This method uses a sodium hydroxide solution to hydrolyze and inactivate the beta-lactam ring.[9] It has been shown to be effective for degrading beta-lactam residues.[9][10][11]

  • Objective: To chemically degrade pivmecillinam in dilute aqueous solutions.

  • Methodology:

    • Working in a fume hood and wearing appropriate PPE, add a 1 M sodium hydroxide (NaOH) solution to the dilute antibiotic waste.

    • The goal is to raise the pH sufficiently to induce rapid hydrolysis of the beta-lactam ring.

    • Allow the reaction to proceed for a period determined by validation (e.g., several hours) to ensure complete degradation.

    • After inactivation, the resulting solution must be neutralized before final disposal according to institutional protocols. Note: This procedure should be validated in your laboratory setting before routine implementation.

Protocol 2: Decontamination with Chlorine Dioxide Gas

For large-scale decontamination of equipment or facilities, chlorine dioxide gas has been proven effective at inactivating beta-lactam compounds, including penicillins.[12]

  • Objective: To decontaminate surfaces and equipment exposed to pivmecillinam.

  • Methodology:

    • This is a specialized procedure that must be performed by trained professionals, often from an external contractor like ClorDiSys.[12]

    • The area or equipment is sealed, and chlorine dioxide gas is introduced at a specific concentration and for a set exposure time.[12]

    • Following treatment, the area is aerated, and surface swabs can be tested to verify the complete inactivation of the beta-lactam.[12]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_waste_type 1. Identify Waste Type cluster_disposal_path 2. Follow Disposal Pathway start Pivmecillinam Waste Generated pure_compound Pure Compound / Expired Product / Concentrated Stock start->pure_compound dilute_liquid Dilute Liquid Waste (e.g., used media) start->dilute_liquid contaminated_solid Contaminated Solids (Gloves, Vials, Tips) start->contaminated_solid hazardous_waste Collect in Labeled Hazardous Waste Container pure_compound->hazardous_waste inactivation Optional: Chemically Inactivate (per EHS approval) dilute_liquid->inactivation contaminated_solid->hazardous_waste final_disposal Dispose via Licensed Hazardous Waste Contractor (Incineration) hazardous_waste->final_disposal inactivation->hazardous_waste Collect treated waste

Caption: Decision workflow for this compound disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pivmecillinam Hydrochloride
Reactant of Route 2
Reactant of Route 2
Pivmecillinam Hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。